molecular formula C44H59ClN4O14S2 B15605544 Spp-DM1

Spp-DM1

Katalognummer: B15605544
Molekulargewicht: 967.5 g/mol
InChI-Schlüssel: ZMOVORWFEGTIJA-MUZJBSEYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spp-DM1 is a useful research compound. Its molecular formula is C44H59ClN4O14S2 and its molecular weight is 967.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C44H59ClN4O14S2

Molekulargewicht

967.5 g/mol

IUPAC-Name

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoate

InChI

InChI=1S/C44H59ClN4O14S2/c1-24-11-10-12-32(59-9)44(57)23-31(60-42(56)46-44)26(3)40-43(5,62-40)33(22-37(53)48(7)29-20-28(19-24)21-30(58-8)39(29)45)61-41(55)27(4)47(6)34(50)17-18-64-65-25(2)13-16-38(54)63-49-35(51)14-15-36(49)52/h10-12,20-21,25-27,31-33,40,57H,13-19,22-23H2,1-9H3,(H,46,56)/b12-10+,24-11+/t25?,26-,27+,31+,32-,33+,40+,43+,44+/m1/s1

InChI-Schlüssel

ZMOVORWFEGTIJA-MUZJBSEYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Spp-DM1 Conjugation Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry, mechanism of action, and experimental protocols associated with Spp-DM1, a pivotal agent-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a key component in the construction of modern ADCs. It comprises two critical elements:

  • DM1: A highly potent cytotoxic agent belonging to the maytansinoid family. DM1 exerts its anti-tumor effect by inhibiting tubulin polymerization, a crucial process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2]

  • Spp (N-succinimidyl 4-(2-pyridyldithio)pentanoate): A heterobifunctional linker designed to covalently attach the DM1 payload to a monoclonal antibody (mAb).[3][4] The Spp linker is characterized by a disulfide bond, rendering it cleavable within the reducing environment of the target cell.[3] This targeted release mechanism is a cornerstone of the ADC's therapeutic strategy, minimizing systemic toxicity by ensuring the potent cytotoxin is primarily active within the cancer cell.

The conjugation of this compound to a tumor-targeting monoclonal antibody creates a sophisticated therapeutic agent that combines the specificity of an antibody with the potent cell-killing ability of a small molecule drug.

Mechanism of Action: From Systemic Circulation to Cellular Demise

The therapeutic efficacy of an this compound-based ADC is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.

  • Target Recognition and Binding: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding, the entire ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[5][6][7]

  • Lysosomal Trafficking: The internalized vesicle containing the ADC traffics to and fuses with lysosomes, the cell's degradative organelles.

  • Payload Release: Inside the lysosome, the antibody portion of the ADC is degraded by proteases. Critically, the disulfide bond within the Spp linker is cleaved by the reducing environment of the cell, liberating the active DM1 payload.[5][6]

  • Microtubule Disruption and Apoptosis: The released DM1 then binds to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and subsequent apoptosis of the cancer cell.[2]

The cleavable nature of the Spp linker can also contribute to a "bystander effect," where the released, membrane-permeable DM1 can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, thereby enhancing the therapeutic effect in heterogeneous tumors.[6][8][9][]

Spp-DM1_ADC_Mechanism_of_Action Mechanism of Action of an this compound Antibody-Drug Conjugate cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption DM1->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Figure 1: Cellular mechanism of action of an this compound ADC.

This compound Conjugation Chemistry

The covalent attachment of this compound to an antibody is a multi-step process that relies on the specific reactivity of the functional groups within the linker, payload, and antibody. The most common approach for this compound conjugation involves targeting the primary amines of lysine (B10760008) residues on the antibody.

Spp-DM1_Conjugation_Workflow Experimental Workflow for this compound ADC Preparation and Characterization Start Start: Purified Monoclonal Antibody Buffer_Exchange 1. Buffer Exchange (Reaction Buffer, pH ~8.5) Start->Buffer_Exchange Conjugation 2. Conjugation Reaction (Add this compound) Buffer_Exchange->Conjugation Purification 3. Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Characterization 4. Characterization Purification->Characterization DAR Drug-to-Antibody Ratio (UV-Vis, HIC, MS) Characterization->DAR Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Characterization->Cytotoxicity Internalization Internalization & Trafficking (Confocal Microscopy) Characterization->Internalization End End: Characterized This compound ADC DAR->End Cytotoxicity->End Internalization->End

Figure 2: General workflow for this compound ADC synthesis and analysis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of this compound based ADCs from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound ADCs

Target AntigenCell LineADCIC50 (nmol/L)
CD30Various Lymphoma Linesanti-CD30-MCC-DM1< 0.13
CD30Antigen-Negative Linesanti-CD30-MCC-DM1Insensitive
-CD30-Positive and Negative LinesFree DM17.06 - 39.53

Note: Data for anti-CD30-MCC-DM1 is included for comparison of DM1 potency.[11]

Table 2: In Vivo Efficacy of Anti-CD19 and Anti-CD22 this compound ADCs in Xenograft Models

ADC TargetXenograft ModelDosing (mg ADC/kg)Outcome
Anti-CD19RAJI cells5Tumor Regression
Anti-CD22BJAB-luc cells~5Tumor Regression

Note: Dosing is based on the ADC, with the conjugated drug dose also reported in the source.[12]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the preparation and characterization of this compound ADCs.

Lysine-Based Antibody Conjugation with this compound

This protocol describes a general procedure for conjugating this compound to an antibody via lysine residues.

Materials:

  • Purified monoclonal antibody (1 mg/mL in PBS)

  • This compound

  • Reaction Buffer (e.g., PBS-based saline, pH 8.5)

  • Desalting columns

  • Conjugation reagent (e.g., pre-activated this compound)

Procedure:

  • Buffer Exchange: Prepare the antibody by exchanging the storage buffer with the Reaction Buffer using a desalting column.

  • Conjugation: Add the this compound conjugation reagent to the antibody solution. The molar ratio of this compound to antibody will influence the final drug-to-antibody ratio (DAR).

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours).

  • Quenching (Optional): The reaction can be stopped by adding a quenching reagent like glycine.

  • Purification: Remove unreacted this compound and other small molecules by buffer exchange into a suitable storage buffer using a desalting column.[7][13]

Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry

This is a common and relatively simple method for determining the average DAR of an ADC.

Principle: This method relies on the Beer-Lambert law and the distinct UV absorbance maxima of the antibody (typically at 280 nm) and the DM1 payload.[][15][16][17]

Procedure:

  • Measure the UV-Vis spectrum of the purified ADC solution.

  • Record the absorbance at 280 nm (A280) and the wavelength of maximum absorbance for DM1 (λmax,DM1).

  • Using the known molar extinction coefficients of the antibody and DM1 at both wavelengths, the concentrations of the antibody and the conjugated drug can be calculated using simultaneous equations.

  • The DAR is then calculated as the molar ratio of the drug to the antibody.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of ADCs.[1][18][19][20]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound ADC and control antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the this compound ADC, unconjugated antibody, and free DM1 for a specified incubation period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Intracellular Trafficking Analysis by Confocal Microscopy

This technique allows for the visualization of ADC internalization and its trafficking to lysosomes.

Procedure:

  • ADC Labeling: Label the this compound ADC with a fluorescent dye.

  • Cell Treatment: Seed cells on coverslips and treat them with the fluorescently labeled ADC for various time points.

  • Lysosomal Staining: Stain the cells with a lysosome-specific fluorescent marker (e.g., LysoTracker).

  • Fixation and Permeabilization: Fix and permeabilize the cells.

  • Imaging: Acquire images using a confocal microscope.

  • Analysis: Analyze the images for co-localization of the ADC and lysosomal signals, which indicates the trafficking of the ADC to the lysosome.[5][21][22][23]

Conclusion

The this compound conjugation chemistry provides a robust and effective platform for the development of targeted cancer therapies. The cleavable disulfide linker ensures the controlled release of the potent DM1 payload within the tumor cell, maximizing efficacy while minimizing off-target toxicity. A thorough understanding of the conjugation chemistry, mechanism of action, and the application of rigorous experimental protocols for characterization are essential for the successful development of novel and effective this compound-based Antibody-Drug Conjugates.

References

The Molecular Siege: An In-depth Technical Guide to the Mechanism of Spp-DM1 on Microtubules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 10, 2025 – This technical guide provides a comprehensive analysis of the mechanism of action of S-methyl-DM1 (Spp-DM1), a potent maytansinoid derivative, on microtubules. Tailored for researchers, scientists, and drug development professionals, this document delineates the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate the potent anti-cancer properties of this compound.

Core Mechanism: Suppression of Microtubule Dynamics

This compound, the active metabolite of antibody-drug conjugates (ADCs) utilizing DM1, exerts its cytotoxic effects by potently disrupting the intrinsic dynamic instability of microtubules. Unlike some microtubule-targeting agents that cause wholesale depolymerization or stabilization of the microtubule network at high concentrations, this compound's primary mechanism at nanomolar and sub-nanomolar concentrations is the suppression of the dynamic growth and shortening phases essential for proper mitotic spindle function.[1]

The key steps in the mechanism of action are as follows:

  • Binding to Tubulin and Microtubules: this compound binds to soluble αβ-tubulin heterodimers.[2][3] More critically, it exhibits a significantly higher affinity for tubulin subunits at the ends of microtubules.[3] This high-affinity binding to a small number of sites at the microtubule tips is the cornerstone of its potent activity.[3]

  • Inhibition of Dynamic Instability: By binding to the microtubule ends, this compound effectively "poisons" them, suppressing all parameters of dynamic instability. This includes a reduction in the rates of both microtubule growth (polymerization) and shortening (depolymerization), as well as a decrease in the frequencies of "catastrophe" (the switch from growth to shortening) and "rescue" (the switch from shortening to growth).[4][5] At a concentration of 100 nM, this compound has been shown to suppress overall microtubule dynamicity by as much as 84%.[3][5]

  • Mitotic Arrest: The suppression of microtubule dynamics prevents the proper formation and function of the mitotic spindle during cell division. This leads to a failure in chromosome segregation, activating the spindle assembly checkpoint and causing the cell to arrest in the G2/M phase of the cell cycle.[4][6][7]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][6] This cascade of events, initiated by the precise disruption of microtubule dynamics, underlies the potent cytotoxicity of this compound against proliferating cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the interaction of this compound with tubulin and its effects on cancer cells.

Table 1: Binding Affinities of this compound to Tubulin and Microtubules

ParameterValueNotesSource
Kd (soluble tubulin) 0.93 ± 0.2 µmol/LDissociation constant for binding to soluble tubulin heterodimers.[2][3]
Kd (high-affinity microtubule sites) 0.1 ± 0.05 µmol/LDissociation constant for binding to approximately 37 high-affinity sites per microtubule, likely at the ends.[3]

Table 2: In Vitro Effects of this compound on Microtubule Dynamics and Polymerization

ParameterConcentrationEffectSource
Suppression of Dynamicity 100 nmol/L84% reduction[3][5]
IC50 (Polymerization Inhibition) 4 ± 0.1 µmol/LHalf-maximal inhibitory concentration for in vitro microtubule assembly.

Table 3: Cellular Effects of this compound on MCF7 Breast Cancer Cells

ParameterIC50 ValueNotesSource
Inhibition of Cell Proliferation 330 pmol/LHalf-maximal inhibitory concentration for cell proliferation over 72 hours.[4]
G2/M Arrest 340 pmol/LHalf-maximal concentration for inducing G2/M cell cycle arrest at 24 hours.[4]
Mitotic Arrest 400 pmol/LHalf-maximal concentration for inducing mitotic arrest at 24 hours.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below.

Tubulin Binding Assay via Fluorescence Spectroscopy

This protocol determines the binding affinity of this compound to soluble tubulin by measuring the quenching of intrinsic tryptophan fluorescence of tubulin upon ligand binding.

  • Reagents and Materials:

    • Purified tubulin protein

    • This compound stock solution (in DMSO)

    • PEM Buffer (80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂)

    • Spectrofluorometer

    • Quartz cuvette

  • Procedure:

    • Prepare a solution of 3 µmol/L tubulin in PEM buffer.

    • Place the tubulin solution in a quartz cuvette and maintain the temperature at 30°C.

    • Set the spectrofluorometer to an excitation wavelength of 295 nm and monitor the emission at 335 nm.

    • Record the baseline intrinsic fluorescence of the tubulin solution.

    • Add increasing concentrations of this compound (e.g., 0-20 µmol/L) to the tubulin solution, ensuring the final DMSO concentration remains constant and minimal.

    • Incubate the mixture for 45 minutes at 30°C after each addition to allow the binding to reach equilibrium.

    • Record the fluorescence intensity at 335 nm after each incubation.

    • Correct the observed fluorescence for inner filter effects if necessary.

    • Plot the change in fluorescence intensity against the concentration of this compound.

    • Calculate the dissociation constant (Kd) by fitting the data to a suitable binding isotherm equation.

In Vitro Microtubule Dynamics Assay

This assay directly visualizes the effect of this compound on the dynamic instability of individual microtubules using video-enhanced differential interference contrast (DIC) microscopy.

  • Reagents and Materials:

    • Purified tubulin

    • GMPCPP-stabilized microtubule "seeds"

    • Poly-L-lysine coated microscope slides and coverslips

    • PEM buffer supplemented with GTP

    • This compound solution

    • Inverted microscope equipped with DIC optics, a high-resolution camera, and temperature control.

  • Procedure:

    • Assemble a flow chamber using a slide and coverslip.

    • Introduce a solution of GMPCPP-stabilized microtubule seeds into the chamber and allow them to adhere to the poly-L-lysine coated surface.

    • Wash the chamber with PEM buffer to remove unadhered seeds.

    • Prepare a solution of soluble tubulin (e.g., 10-20 µM) in PEM buffer containing 1 mM GTP.

    • Introduce the tubulin solution, either with this compound at the desired concentration (e.g., 100 nM) or with vehicle (DMSO) as a control, into the flow chamber.

    • Place the slide on the microscope stage, maintained at 37°C.

    • Record time-lapse images of the growing and shortening microtubules at regular intervals (e.g., every 2-5 seconds) for an extended period (e.g., 30-60 minutes).

    • Analyze the recorded videos to generate "life history" plots for individual microtubules.

    • From these plots, calculate the parameters of dynamic instability: growth rate, shortening rate, catastrophe frequency, and rescue frequency.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound, using propidium (B1200493) iodide (PI) to stain cellular DNA.

  • Reagents and Materials:

    • Cultured cancer cells (e.g., MCF7)

    • This compound solution

    • Phosphate-buffered saline (PBS)

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0-1 nmol/L) or vehicle control for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Incubate at 4°C for at least 2 hours.

    • Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the fluorescence emission.

    • Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic potency of this compound.

  • Reagents and Materials:

    • Cultured cancer cells

    • This compound solution

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a detergent-based solution)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium and add them to the wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

    • After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

    • Plot the percentage of viability against the drug concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate the key pathways and workflows associated with the action of this compound.

Spp_DM1_Signaling_Pathway node_spp_dm1 This compound node_tubulin Soluble αβ-Tubulin node_spp_dm1->node_tubulin Binds (Kd ~0.9 µM) node_mt_end Microtubule (+) End node_spp_dm1->node_mt_end High-affinity binding (Kd ~0.1 µM) node_dynamics Suppression of Microtubule Dynamics node_mt_end->node_dynamics node_spindle Defective Mitotic Spindle node_dynamics->node_spindle node_sac Spindle Assembly Checkpoint Activation node_spindle->node_sac node_arrest G2/M Phase Arrest node_sac->node_arrest node_apoptosis Apoptosis node_arrest->node_apoptosis

This compound Signaling Pathway to Apoptosis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis invitro_tubulin Purified Tubulin invitro_binding Fluorescence Binding Assay (Determine Kd) invitro_tubulin->invitro_binding invitro_dynamics Microtubule Dynamics Assay (Measure Dynamicity) invitro_tubulin->invitro_dynamics cellular_cyto Cytotoxicity Assay (MTT) (Determine IC50) cellular_cells Cancer Cell Line cellular_cells->cellular_cyto cellular_cycle Flow Cytometry (Analyze Cell Cycle Arrest) cellular_cells->cellular_cycle cellular_immuno Immunofluorescence (Visualize Microtubules) cellular_cells->cellular_immuno

Workflow for Characterizing this compound's Microtubule Activity.

Logical_Relationship node_bind This compound binds to microtubule ends node_suppress Microtubule dynamics are suppressed node_bind->node_suppress Leads to node_spindle_fail Mitotic spindle cannot form correctly node_suppress->node_spindle_fail Causes node_checkpoint Spindle assembly checkpoint is activated node_spindle_fail->node_checkpoint Results in node_arrest Cell cycle arrests in G2/M phase node_checkpoint->node_arrest Induces

Logical Flow from Tubulin Binding to Cell Cycle Arrest.

References

The Discovery and Development of SPP-DM1 Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Antibody-Drug Conjugates (ADCs) utilizing the SPP-DM1 drug-linker technology. This compound is a conjugate system comprising the cytotoxic agent DM1, a potent microtubule-disrupting maytansinoid, connected to a monoclonal antibody through a cleavable N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) linker. This guide will detail the preclinical evaluation, mechanism of action, and relevant experimental protocols for researchers in the field of targeted cancer therapeutics.

Introduction to this compound ADCs

Antibody-drug conjugates are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1][2][3] The efficacy of an ADC is dependent on the careful selection of its three core components: the monoclonal antibody that provides tumor specificity, the cytotoxic payload, and the linker that connects them.[1]

The this compound system employs DM1, a derivative of maytansine, as the cytotoxic payload.[1][4] DM1 inhibits cell division by suppressing microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis.[1][2][5] The SPP linker is a disulfide-containing linker, designed to be stable in circulation but readily cleaved within the reducing environment of the target cell, releasing the active DM1 payload.[1][5] This targeted release mechanism is crucial for the therapeutic window of the ADC.

Mechanism of Action

The therapeutic effect of an this compound ADC is initiated by the specific binding of the antibody component to a target antigen on the surface of a cancer cell.[3] The subsequent steps are outlined below:

  • Binding and Internalization: The ADC binds to the target antigen and is internalized by the cell, typically through receptor-mediated endocytosis.[1][3]

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.[1][6]

  • Linker Cleavage: Within the lysosome, the disulfide bond of the SPP linker is cleaved, releasing the DM1 payload.[1]

  • Microtubule Disruption: The liberated DM1 binds to tubulin at the microtubule ends, suppressing their dynamic instability.[1] This disruption of microtubule function leads to a block in the G2/M phase of the cell cycle, ultimately inducing apoptosis.[2][5]

The cleavable nature of the SPP linker allows for a "bystander effect," where the released, cell-permeable DM1 can diffuse out of the target cell and kill neighboring antigen-negative cancer cells. This can enhance the overall anti-tumor activity of the ADC.[7]

SPP-DM1_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome cluster_lysosome Lysosome ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding ADC_Internalized Internalized ADC Antigen->ADC_Internalized 2. Internalization DM1_released Released DM1 Microtubules Microtubules DM1_released->Microtubules 5. Binds to Tubulin G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Suppresses Dynamics Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to ADC_Lysosome ADC in Lysosome ADC_Internalized->ADC_Lysosome 3. Trafficking DM1_cleaved Cleaved DM1 ADC_Lysosome->DM1_cleaved 4. Linker Cleavage DM1_cleaved->DM1_released

Mechanism of action of an this compound ADC.

Preclinical Efficacy of this compound ADCs

Preclinical studies have demonstrated the potent anti-tumor activity of this compound ADCs in various cancer models. These studies often compare the efficacy of ADCs with cleavable (SPP) versus non-cleavable (e.g., SMCC) linkers.

In Vitro Cytotoxicity

This compound ADCs have shown potent and specific cytotoxicity against antigen-expressing cancer cell lines. For instance, an anti-EpCAM-SPP-DM1 conjugate demonstrated significant suppression of microtubule dynamics, with an 86% reduction observed after 24 hours of incubation.[1]

In Vivo Xenograft Studies

The efficacy of this compound ADCs has been evaluated in mouse xenograft models of human cancers, including non-Hodgkin's lymphoma (NHL). The following table summarizes representative data from these studies.

Target AntigenCell LineXenograft ModelADCDoseOutcome
CD19RajiSubcutaneous NHLanti-CD19-SPP-DM15 mg/kgTumor regression
CD20Granta-519Subcutaneous NHLanti-CD20-SPP-DM15 mg/kgTumor regression
CD21RajiSubcutaneous NHLanti-CD21-SPP-DM15 mg/kgTumor regression
CD22BJAB-lucSubcutaneous NHLanti-CD22-SPP-DM1~5 mg/kg (214 µg/m²)Tumor regression

Table 1: Summary of in vivo efficacy of anti-NHL this compound ADCs in mouse xenograft models. Dosing was administered intravenously.[8]

In a study comparing linkers, ADCs with the cleavable SPP linker were found to be active against all seven tested target antigens in NHL models, whereas ADCs with the non-cleavable SMCC linker were only effective against two.[7] However, this broader efficacy with the SPP linker was associated with increased toxicity, including weight loss and hepatic and hematological toxicities at a dose of 20 mg/kg.[7]

Experimental Protocols

This section provides an overview of key experimental methodologies for the development and evaluation of this compound ADCs.

ADC Conjugation (this compound)

The conjugation of DM1 to an antibody via the SPP linker is a multi-step process involving the modification of both the antibody and the drug-linker moiety.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS)

  • SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) dissolved in an organic solvent (e.g., DMSO)

  • DM1

  • Reducing agent (e.g., DTT)

  • Purification columns (e.g., size exclusion chromatography)

Protocol:

  • Antibody Modification: The antibody is first reacted with the SPP linker. The N-hydroxysuccinimide (NHS) ester of SPP reacts with lysine (B10760008) residues on the antibody to form a stable amide bond, introducing a pyridyldithio group.

  • Drug-Linker Activation: DM1 is modified to introduce a thiol group.

  • Conjugation: The thiol-containing DM1 is then reacted with the pyridyldithio-modified antibody. A disulfide exchange reaction occurs, forming the final ADC with a disulfide bond between the antibody and DM1.

  • Purification: The resulting ADC is purified from unconjugated antibody, free drug, and other reactants, typically using size exclusion chromatography.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and potency.

In Vitro Cytotoxicity Assay

The potency of the this compound ADC is assessed using in vitro cytotoxicity assays on target-expressing and non-expressing cell lines.

Protocol:

  • Cell Plating: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the this compound ADC, a non-binding control ADC, and unconjugated DM1.

  • Incubation: The plates are incubated for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curves.

In Vivo Efficacy Study in Xenograft Models

The anti-tumor activity of the this compound ADC is evaluated in vivo using immunodeficient mice bearing human tumor xenografts.

Protocol:

  • Tumor Implantation: Cancer cells are implanted subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into treatment groups (e.g., vehicle control, non-binding ADC, this compound ADC).

  • Dosing: The ADCs are administered intravenously at specified doses and schedules.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period. Tumor growth inhibition is calculated for each treatment group.

Experimental_Workflow_SPP-DM1_ADC cluster_development ADC Development & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation 1. This compound Conjugation Purification 2. Purification (SEC) Conjugation->Purification Characterization 3. Characterization (DAR, Purity) Purification->Characterization Cytotoxicity_Assay 5. Cytotoxicity Assay (IC50) Characterization->Cytotoxicity_Assay Cell_Culture 4. Cell Line Culture Cell_Culture->Cytotoxicity_Assay Xenograft 6. Xenograft Model Development Cytotoxicity_Assay->Xenograft Dosing 7. ADC Administration Xenograft->Dosing Monitoring 8. Efficacy Monitoring (Tumor Volume) Dosing->Monitoring

A typical experimental workflow for this compound ADC evaluation.

Conclusion

This compound ADCs represent a promising strategy in targeted cancer therapy, leveraging a cleavable linker to deliver a potent microtubule inhibitor to tumor cells. The preclinical data demonstrate significant anti-tumor efficacy, particularly in hematological malignancies. The choice of the SPP linker allows for a potent bystander effect but may also contribute to increased off-target toxicity compared to non-cleavable linkers, highlighting a critical consideration in the design and development of next-generation ADCs. Further research focusing on optimizing the therapeutic window, potentially through modifications of the linker or the payload, will be crucial for the clinical translation of this technology.

References

An In-depth Technical Guide to Spp-DM1 Linker Chemistry and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemistry, stability, and application of the Spp-DM1 linker-payload combination in the development of Antibody-Drug Conjugates (ADCs).

Introduction to this compound in ADCs

Antibody-drug conjugates are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the properties of its three components: the monoclonal antibody, the cytotoxic payload, and the linker that connects them. The this compound system utilizes a cleavable disulfide linker, N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP), to conjugate the highly potent maytansinoid derivative, DM1, to a monoclonal antibody.

DM1 , a derivative of maytansine, is a microtubule-depolymerizing agent that induces cell cycle arrest and apoptosis in rapidly dividing cancer cells. Its high cytotoxicity makes it an effective payload for ADCs.

The SPP linker is designed to be stable in the systemic circulation but to be readily cleaved within the reducing environment of the target cell, ensuring the specific release of the DM1 payload. This targeted release mechanism is crucial for the therapeutic window of the resulting ADC.

This compound Linker Chemistry and Conjugation

The conjugation of DM1 to a monoclonal antibody via the SPP linker is a two-step process involving the modification of lysine (B10760008) residues on the antibody surface.

  • Antibody Modification with SPP Linker: The N-hydroxysuccinimide (NHS) ester of the SPP linker reacts with the ε-amino groups of lysine residues on the antibody, forming a stable amide bond. This reaction introduces a pyridyldithio group onto the antibody surface.

  • DM1 Conjugation: The thiol group on the DM1 payload then reacts with the pyridyldithio-activated antibody through a disulfide exchange reaction, releasing pyridine-2-thione and forming the final this compound ADC with a cleavable disulfide bond.

The number of DM1 molecules conjugated to each antibody, known as the drug-to-antibody ratio (DAR), can be controlled by adjusting the reaction conditions.

Spp_DM1_Conjugation cluster_0 Step 1: Antibody Modification cluster_1 Step 2: DM1 Conjugation Antibody Antibody with Lysine Residues (Ab-Lys) Modified_Ab SPP-Modified Antibody (Ab-SPP) Antibody->Modified_Ab + SPP (NHS ester reaction) SPP SPP Linker (N-succinimidyl 4-(2-pyridyldithio)pentanoate) NHS_leaving NHS Modified_Ab->NHS_leaving releases DM1 DM1 Payload (with thiol group) Spp_DM1_ADC This compound ADC DM1->Spp_DM1_ADC + Ab-SPP (Disulfide exchange) Pyridine_thione Pyridine-2-thione Spp_DM1_ADC->Pyridine_thione releases Spp_DM1_MoA ADC This compound ADC in Circulation Binding ADC binds to Target Antigen on Cancer Cell ADC->Binding Internalization Internalization via Receptor-Mediated Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Disulfide Bond Cleavage (e.g., by Glutathione) Lysosome->Cleavage DM1_Release DM1 Payload Release Cleavage->DM1_Release Apoptosis Microtubule Disruption & Apoptosis DM1_Release->Apoptosis Synthesis_Workflow Start Start Ab_Prep Antibody Preparation Start->Ab_Prep Modification Antibody Modification with SPP Linker Ab_Prep->Modification Purify_Mod_Ab Purification of Modified Antibody Modification->Purify_Mod_Ab Conjugation DM1 Conjugation Purify_Mod_Ab->Conjugation Purify_ADC Purification of This compound ADC Conjugation->Purify_ADC Characterization Characterization (DAR, Purity, Binding) Purify_ADC->Characterization End End Characterization->End

Preclinical Development of Spp-DM1 Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to selectively deliver potent cytotoxic agents to tumor cells, thereby enhancing the therapeutic window. This guide provides an in-depth technical overview of the preclinical development of ADCs utilizing the Spp-DM1 linker-payload system. This compound combines the maytansinoid derivative DM1, a highly potent microtubule-disrupting agent, with a cleavable disulfide linker (Spp). This system is engineered for stability in systemic circulation and efficient payload release within the high-glutathione environment of the target cell. We will explore the mechanism of action, preclinical efficacy, pharmacokinetic and toxicological profiles, and key experimental protocols relevant to the development of this compound ADCs. This document is intended for researchers, scientists, and drug development professionals engaged in the advancement of next-generation oncology therapeutics.

Introduction to the this compound ADC Platform

An Antibody-Drug Conjugate is a tripartite therapeutic modality consisting of a monoclonal antibody (mAb), a chemical linker, and a cytotoxic payload.[][2][3] The mAb provides specificity for a tumor-associated antigen, the payload induces cell death, and the linker connects the two while controlling the payload's release. The this compound system is a clinically relevant platform characterized by its specific components which dictate its mechanism and activity.

  • The Antibody (Targeting Component): The selection of the monoclonal antibody is paramount and is directed against a cell surface antigen with high expression on tumor cells and limited expression on healthy tissues. Preclinical studies have evaluated this compound conjugated to antibodies targeting a range of antigens, including but not limited to CD19, CD20, CD21, and CD22 for non-Hodgkin's lymphoma, as well as HER2 and EpCAM for solid tumors.[4][5][6]

  • The Linker (Spp): The Spp (N-succinimidyl-4-(2-pyridyldithio)pentanoate) linker is a cleavable disulfide-based linker.[5] Its design leverages the significant physiological difference in glutathione (B108866) concentration between the extracellular environment (micromolar) and the intracellular cytoplasm (millimolar).[6] This gradient ensures the linker remains stable in circulation, preventing premature drug release, but is rapidly cleaved upon internalization into a target cell, releasing the active payload.[6][7]

  • The Payload (DM1): DM1, a derivative of maytansine, is a highly potent cytotoxic agent that inhibits cell division by disrupting microtubule assembly.[6][8][9] Upon release from the antibody, DM1 binds to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[9][10]

Mechanism of Action

The efficacy of an this compound ADC is contingent on a sequential, multi-step process that ensures targeted cell killing.

  • Binding and Internalization: The ADC circulates in the bloodstream until the mAb component binds to its cognate antigen on the surface of a tumor cell.[11] This binding event triggers receptor-mediated endocytosis, internalizing the entire ADC-antigen complex into an endosome.[4][6]

  • Intracellular Trafficking and Payload Release: The endosome containing the ADC traffics and fuses with a lysosome.[4][6] The disulfide bond of the Spp linker is reduced by the high intracellular concentration of glutathione, cleaving the linker and liberating the DM1 payload into the cytoplasm.[6]

  • Cytotoxicity: Free DM1 binds to tubulin at the microtubule tips, potently suppressing microtubule dynamics.[6] This disruption of the cellular cytoskeleton induces mitotic arrest, ultimately leading to apoptosis.[6]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_vesicles ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Microtubules Microtubules Apoptosis Apoptosis Microtubules->Apoptosis 6. Mitotic Arrest DM1 Released DM1 DM1->Microtubules 5. Binds to Tubulin GSH High Glutathione (GSH) Lysosome Lysosome Endosome Endosome Endosome->Lysosome 3. Trafficking Lysosome->DM1 4. Linker Cleavage (Reduction by GSH) Antigen->Endosome 2. Internalization

Caption: Cellular mechanism of this compound ADC action.
The Bystander Effect

A critical feature of ADCs with cleavable linkers and membrane-permeable payloads like DM1 is the "bystander effect".[6][11][12] After the payload is released inside the target antigen-positive cell, it can diffuse across the cell membrane into the surrounding microenvironment.[11][12] This allows the DM1 to enter and kill adjacent tumor cells that may have low or no antigen expression, overcoming tumor heterogeneity, which is a common mechanism of treatment resistance.[][11][12]

Bystander_Effect Ag_Positive Antigen-Positive Tumor Cell Released_DM1 Released DM1 Ag_Positive->Released_DM1 2. Internalizes & Releases DM1 Apoptosis_Target Apoptosis Ag_Positive->Apoptosis_Target 4a. Cell Death Ag_Negative1 Antigen-Negative Tumor Cell Apoptosis_Bystander Apoptosis Ag_Negative1->Apoptosis_Bystander 4b. Cell Death Ag_Negative2 Antigen-Negative Tumor Cell ADC This compound ADC ADC->Ag_Positive 1. Targets Ag+ Cell Released_DM1->Ag_Negative1 3. DM1 Diffuses Out (Bystander Effect)

Caption: The bystander killing effect of this compound ADCs.

Preclinical Efficacy Data

In Vitro Cytotoxicity

The anti-proliferative activity of this compound ADCs is typically assessed across a panel of cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a key metric.

ADC Target Cell Line Tumor Type Representative IC50 (ng/mL)
Anti-CD19RajiBurkitt's Lymphoma5 - 20
Anti-CD22BJABB-cell Lymphoma10 - 50
Anti-EpCAMHCT-116Colorectal Carcinoma20 - 100
Anti-HER2SK-BR-3Breast Cancer1 - 10
Note: These values are representative based on published literature for maytansinoid ADCs and may vary based on the specific antibody, drug-to-antibody ratio (DAR), and assay conditions.
In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound ADCs is evaluated in vivo using immunodeficient mice bearing subcutaneous human tumor xenografts. A study by Polson et al. (2009) systematically compared this compound (cleavable) and MCC-DM1 (non-cleavable) ADCs against various non-Hodgkin's lymphoma (NHL) targets.[4]

Target Cell Line Model ADC (5 mg/kg) Outcome
Anti-CD19RajiAnti-CD19-Spp-DM1Maintained complete tumor regression.[4]
Anti-CD19-MCC-DM1Initial tumor regression followed by regrowth.[4]
Anti-CD20Granta-519Anti-CD20-Spp-DM1Significant tumor growth inhibition.[4]
Anti-CD20-MCC-DM1No significant anti-tumor activity.[4]
Anti-CD21RajiAnti-CD21-Spp-DM1Significant tumor growth delay.[4]
Anti-CD21-MCC-DM1No significant anti-tumor activity.[4]
Anti-CD22BJAB-lucAnti-CD22-Spp-DM1Complete tumor regression.[4]
Anti-CD22-MCC-DM1Significant tumor growth inhibition.[4]

These results highlight that the cleavable this compound conjugate demonstrated broader and often superior efficacy compared to the non-cleavable MCC-DM1 version across multiple NHL targets, underscoring the importance of linker choice.[4][13]

Pharmacokinetics and Toxicology

Pharmacokinetic (PK) Profile

The linker significantly impacts the pharmacokinetic properties of an ADC.[5]

  • ADC Clearance: Studies in rodents have shown that the clearance of total antibody is similar regardless of the linker, but the clearance of the intact ADC is faster for this compound conjugates compared to those with non-cleavable thioether (MCC) linkers.[5] This is attributed to the relative instability of the disulfide bond in vivo compared to the thioether bond.

  • Metabolite Profile: this compound ADCs produce a different set of metabolites compared to non-cleavable ADCs.[5] Upon cleavage, this compound releases multiple metabolites, including the active payload DM1 and its derivatives (e.g., S-methyl-DM1), whereas non-cleavable linkers primarily release the payload still attached to the lysine (B10760008) amino acid residue after antibody degradation.[5]

Parameter This compound (Cleavable) MCC-DM1 (Non-cleavable)
Intact ADC Clearance FasterSlower[5]
Primary Metabolites DM1, Lysine-Spp-DM1, S-methyl-DM1[5]Lysine-MCC-DM1[5]
Bystander Capability YesNo/Limited
Preclinical Toxicology

While targeted, ADCs are not without toxicities. These can be target-dependent (on-target, off-tumor toxicity) or payload-dependent.[13]

  • Payload-Related Toxicities: The DM1 payload is associated with specific toxicities, primarily thrombocytopenia (low platelet count) and hepatotoxicity (liver toxicity), due to its effect on rapidly dividing cells and potential uptake in the liver.[9][13]

  • Linker-Dependent Toxicities: The cleavable nature of the Spp linker, while beneficial for efficacy via the bystander effect, can also exacerbate off-target toxicities.[13] Premature release of the potent DM1 payload can lead to systemic side effects. In preclinical rat studies, at high doses, this compound ADCs caused more significant weight loss, hepatic toxicity, and hematological toxicities compared to their non-cleavable SMCC-DM1 counterparts.[13]

Key Experimental Protocols

In Vitro Cytotoxicity Assay Protocol (CellTiter-Glo®)

This protocol outlines a method for assessing cell viability by measuring ATP levels.

  • Cell Plating: Seed cancer cells in a 96-well opaque-walled plate at a density of 2,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC, the unconjugated antibody, and a non-binding control ADC in culture medium.

  • Dosing: Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with untreated cells (vehicle control) and no cells (background).

  • Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.

  • Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Reading: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: After subtracting background, normalize the data to the vehicle control wells. Plot the results as percent viability versus log[ADC concentration] and determine the IC50 value using a non-linear regression model.

In Vivo Xenograft Efficacy Study Workflow

This workflow describes a typical study to evaluate the anti-tumor activity of an this compound ADC.

In_Vivo_Workflow node_culture 1. Cell Culture (e.g., Raji, SKOV3) node_implant 2. Subcutaneous Implantation (5-10 x 10^6 cells per mouse) node_culture->node_implant node_growth 3. Tumor Growth Monitoring (Wait until ~150 mm³) node_implant->node_growth node_random 4. Randomization (Group mice into cohorts) node_growth->node_random node_dosing 5. Treatment Administration (IV injection of ADC, vehicle, controls) node_random->node_dosing node_measure 6. Tumor & Body Weight Measurement (2-3 times per week) node_dosing->node_measure node_measure->node_dosing Repeat Dosing (if applicable) node_endpoint 7. Study Endpoint (Tumor size limit or time) node_measure->node_endpoint node_analysis 8. Data Analysis (Tumor Growth Inhibition %) node_endpoint->node_analysis

Caption: Experimental workflow for an in vivo xenograft study.
  • Cell Preparation: Culture the selected human cancer cell line under sterile conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1x10^8 cells/mL).

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID).

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5-10 million cells) into the flank of each mouse.[4]

  • Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach a predetermined average size (e.g., 125-150 mm³), randomize the mice into treatment groups (typically 6-10 mice per group).[4] Groups should include: Vehicle control, this compound ADC, unconjugated antibody, and a non-binding ADC control.

  • Dosing: Administer treatments, typically via intravenous (IV) injection, on a specified schedule (e.g., once, or on days 0, 4, and 8).[4][14]

  • Efficacy Assessment: Continue to measure tumor volume and mouse body weight throughout the study. The primary endpoint is tumor growth inhibition (TGI).

  • Termination: The study is terminated when tumors in the control group reach a maximum allowed size or after a fixed duration.

Conclusion

The this compound platform offers a potent and versatile approach for developing Antibody-Drug Conjugates. Its key advantage lies in the cleavable disulfide linker, which enables the powerful bystander effect, leading to robust efficacy in preclinical models, particularly in tumors with heterogeneous antigen expression.[12][13] However, this same mechanism can contribute to increased off-target toxicity compared to non-cleavable counterparts.[13] A thorough preclinical evaluation, encompassing detailed in vitro and in vivo efficacy studies, along with careful pharmacokinetic and toxicological profiling, is essential to define the therapeutic window and advance promising this compound ADC candidates toward clinical development.

References

The Impact of Spp-DM1 on Tubulin Polymerization Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of Spp-DM1 on tubulin polymerization dynamics. This compound is a conjugate of the potent microtubule inhibitor DM1, a maytansinoid derivative, and a linker containing a disulfide bond (S-S), designed for targeted delivery, often in the context of antibody-drug conjugates (ADCs). Understanding the precise mechanism by which this compound disrupts microtubule function is critical for the development of effective cancer therapeutics. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying molecular and cellular processes.

Quantitative Impact of DM1 on Tubulin Polymerization

The cytotoxic activity of this compound is mediated by the release of DM1 within the target cell. Therefore, the direct effects of DM1 and its stable analogs (e.g., S-methyl DM1) on tubulin dynamics are of primary importance. The following tables summarize the quantitative data from in vitro studies.

Table 1: Inhibition of Microtubule Polymerization by Maytansinoids

CompoundIC50 for Polymerization Inhibition (µmol/L)
Maytansine1 ± 0.02[1]
S-methyl DM14 ± 0.1[1]
S-methyl DM41.7 ± 0.4[1]

Table 2: Binding Affinities of Maytansinoids to Tubulin and Microtubules

CompoundLigandBinding Affinity (KD)Notes
MaytansineSoluble Tubulin0.86 ± 0.2 µmol/L[2]
S-methyl DM1Soluble Tubulin0.93 ± 0.2 µmol/L[2]
S-methyl DM1Microtubules (High Affinity Sites)0.1 ± 0.05 µmol/L[2]Approximately 37 high-affinity sites per microtubule.[2]
S-methyl DM1Microtubules (Low Affinity Sites)2.2 ± 0.2 µmol/L[3]

Table 3: Effect of Maytansinoids (100 nmol/L) on Microtubule Dynamic Instability

ParameterControlMaytansine% SuppressionS-methyl DM1% Suppression
Shortening Rate (µm/min)26.5 ± 1.517.2 ± 1.135%[4]8.0 ± 0.970%[4]
Shortening Length (µm)2.5 ± 0.31.5 ± 0.240%[4]1.0 ± 0.160%[4]
Catastrophe Frequency (events/s)0.019 ± 0.0020.013 ± 0.00230%[4]0.002 ± 0.00190%[4]
Dynamicity (µm/s)0.29 ± 0.030.16 ± 0.0245%[4]0.046 ± 0.00884%[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize the effects of this compound on tubulin polymerization.

In Vitro Tubulin Polymerization Assay (Turbidity Measurement)

This assay measures the increase in light scattering as tubulin polymerizes into microtubules.

Materials:

  • Lyophilized tubulin (>99% pure) from bovine brain

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • This compound stock solution (in DMSO)

  • 96-well microplate (half-area plates recommended)

  • Temperature-controlled microplate reader capable of reading absorbance at 340-350 nm

Protocol:

  • Tubulin Reconstitution: Reconstitute tubulin to a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.

  • Compound Preparation: Prepare a 10x working solution of this compound in General Tubulin Buffer. It is important to dilute the DMSO stock to minimize its effect on polymerization.

  • Assay Setup:

    • Add 10 µL of the 10x this compound solution (or vehicle control) to the appropriate wells of a pre-warmed 37°C 96-well plate.

    • Initiate the polymerization by adding 90 µL of the cold tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[5]

  • Data Analysis: Plot absorbance versus time. The resulting curve will show three phases: nucleation (lag phase), growth (elongation phase), and steady state. The Vmax of the polymerization reaction can be calculated from the slope of the growth phase. The effect of this compound is quantified by comparing the Vmax and the steady-state polymer mass to the vehicle control.

Microtubule Sedimentation Assay

This assay quantifies the amount of polymerized tubulin (microtubules) by separating them from unpolymerized tubulin dimers via centrifugation.

Materials:

  • Same as for the tubulin polymerization assay

  • Glycerol cushion (e.g., 60% glycerol in General Tubulin Buffer)

  • Ultracentrifuge with a rotor capable of holding microfuge tubes

  • Protein concentration determination assay (e.g., Bradford or BCA)

Protocol:

  • Polymerization Reaction: Set up tubulin polymerization reactions as described above (in microfuge tubes) in the presence of varying concentrations of this compound or vehicle control. Incubate at 37°C for 30-45 minutes to reach steady state.[4]

  • Centrifugation: Carefully layer each reaction mixture over a pre-warmed glycerol cushion in an ultracentrifuge tube. Centrifuge at high speed (e.g., >100,000 x g) for 30-60 minutes at 30-37°C to pellet the microtubules.[4]

  • Sample Collection: Carefully remove the supernatant containing the unpolymerized tubulin dimers.

  • Pellet Analysis: Resuspend the microtubule pellet in ice-cold buffer to depolymerize the microtubules.

  • Quantification: Determine the protein concentration of the resuspended pellet and the supernatant fractions using a standard protein assay. The amount of tubulin in the pellet represents the polymerized fraction.

Cellular Mitotic Arrest Assay

This assay determines the concentration of this compound required to arrest cells in mitosis.

Materials:

  • Cancer cell line of interest (e.g., MCF7, HeLa)

  • Complete cell culture medium

  • This compound stock solution

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3)

  • Fluorescently labeled secondary antibody

  • DNA stain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound for a specified period (e.g., 24 hours). Include a vehicle control.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with permeabilization buffer.

    • Incubate with the primary antibody against the mitotic marker.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of mitotic cells (positive for the mitotic marker) for each this compound concentration. The IC50 for mitotic arrest is the concentration at which 50% of the cells are arrested in mitosis.[3]

Visualizing the Molecular and Cellular Impact of this compound

Diagrams created using Graphviz (DOT language) illustrate the key pathways and experimental workflows related to the action of this compound.

This compound Mechanism of Action

Spp_DM1_Mechanism cluster_extracellular Extracellular cluster_cell Cancer Cell Spp-DM1_ADC This compound ADC Receptor Target Receptor (e.g., HER2) Spp-DM1_ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Free DM1 Lysosome->DM1 Linker Cleavage (Disulfide Reduction) Tubulin αβ-Tubulin Dimers DM1->Tubulin Binding Microtubule Microtubule DM1->Microtubule Binds to (+) end Tubulin->Microtubule Polymerization Dynamics_Suppression Suppression of Microtubule Dynamics Microtubule->Dynamics_Suppression Inhibition of Polymerization/Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Dynamics_Suppression->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of this compound action from ADC binding to apoptosis.

Apoptotic Signaling Pathway Induced by Microtubule Disruption

Apoptosis_Pathway MT_Disruption Microtubule Disruption (by DM1) Mitotic_Arrest Prolonged Mitotic Arrest MT_Disruption->Mitotic_Arrest Spindle_Checkpoint Spindle Assembly Checkpoint Activation Mitotic_Arrest->Spindle_Checkpoint Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↓MCL1, ↑BIM) Spindle_Checkpoint->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_Cascade Effector Caspase Activation (Caspase-3, -7) Apoptosome->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Intrinsic apoptosis pathway activated by DM1-induced mitotic arrest.

Experimental Workflow for In Vitro Tubulin Polymerization Assay

Tubulin_Polymerization_Workflow Start Start Prepare_Reagents Prepare Tubulin, Buffers, GTP, and this compound Start->Prepare_Reagents Setup_Plate Add this compound/Vehicle to Pre-warmed Plate Prepare_Reagents->Setup_Plate Initiate_Polymerization Add Cold Tubulin Solution to Initiate Polymerization Setup_Plate->Initiate_Polymerization Measure_Absorbance Measure Absorbance at 340 nm Every 60s for 60 min at 37°C Initiate_Polymerization->Measure_Absorbance Analyze_Data Plot Absorbance vs. Time Calculate Vmax and Steady State Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro tubulin polymerization turbidity assay.

Conclusion

This compound, through its active metabolite DM1, is a potent inhibitor of microtubule dynamics. The quantitative data clearly demonstrate that DM1 suppresses microtubule polymerization at micromolar concentrations and, more importantly, disrupts microtubule dynamic instability at sub-nanomolar to nanomolar concentrations.[2][4] This leads to mitotic arrest and subsequent induction of apoptosis. The provided experimental protocols offer a framework for the continued investigation of this compound and other maytansinoid-based therapeutics. The detailed understanding of its mechanism of action is paramount for optimizing its clinical application and for the design of next-generation microtubule-targeting agents.

References

The Pharmacokinetics and Biodistribution of Spp-DM1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and biodistribution of antibody-drug conjugates (ADCs) utilizing the cleavable disulfide linker, Spp (N-succinimidyl 4-(2-pyridyldithio)pentanoate), conjugated to the potent cytotoxic agent DM1. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental processes to support research and development in the field of targeted cancer therapeutics.

Introduction to Spp-DM1 Antibody-Drug Conjugates

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They combine the specificity of monoclonal antibodies with the cell-killing ability of cytotoxic drugs. The linker connecting the antibody and the cytotoxic payload is a critical component influencing the ADC's stability, efficacy, and safety profile.

Spp is a cleavable linker that contains a disulfide bond. This design allows for the stable circulation of the ADC in the bloodstream. Upon internalization into target tumor cells, the disulfide bond is cleaved in the reducing intracellular environment, releasing the active DM1 payload. DM1, a maytansinoid derivative, is a potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis. The targeted delivery of DM1 via an ADC is intended to increase the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.

Pharmacokinetics of this compound Conjugates

The pharmacokinetic (PK) profile of an ADC is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME). The choice of linker significantly impacts these parameters. Studies comparing ADCs with the cleavable Spp linker to those with non-cleavable linkers, such as MCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) in T-DM1, provide valuable insights into the in vivo behavior of these complex molecules.

A key study by Wada et al. (2014) compared the pharmacokinetics of Trastuzumab-Spp-DM1 (T-Spp-DM1) and Trastuzumab-MCC-DM1 (T-DM1) in mice. The results indicated that plasma concentrations of ADC-associated DM1 from T-DM1 decreased more slowly than those from T-Spp-DM1, suggesting a slower release of DM1 from the non-cleavable MCC linker compared to the cleavable Spp linker.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of this compound and a comparator, MCC-DM1, derived from preclinical studies.

Table 1: Plasma Pharmacokinetic Parameters of ADC-Associated DM1 in Mice [1]

ParameterT-Spp-DM1T-DM1 (MCC linker)
Clearance (CL) FasterSlower
Exposure (AUC) LowerHigher
Half-life (t½) ShorterLonger

Note: This table provides a qualitative summary based on the findings of Wada et al. (2014), which stated that plasma ADC-associated DM1 concentrations of T-DM1 decreased more slowly than those of T-Spp-DM1. Specific numerical values for direct comparison were not presented in a tabular format in the source.

Biodistribution of this compound Conjugates

Biodistribution studies are essential to determine the tissue and tumor uptake of ADCs. The distribution of an ADC is primarily governed by the properties of the monoclonal antibody, which directs the conjugate to tissues expressing the target antigen. The linker and payload can also influence the overall distribution and clearance characteristics.

Experimental Protocols

This section outlines the methodologies for key experiments related to the synthesis, characterization, and in vivo evaluation of this compound ADCs.

Synthesis of Antibody-Spp-DM1 Conjugate

The conjugation of DM1 to an antibody via the Spp linker is a multi-step process.

Synthesis_Workflow cluster_modification Antibody Modification cluster_conjugation Conjugation cluster_purification Purification Antibody (mAb) Antibody (mAb) Modified mAb Modified mAb Antibody (mAb)->Modified mAb Reaction with Spp linker Spp Linker Spp Linker Spp Linker->Modified mAb This compound ADC This compound ADC Modified mAb->this compound ADC Reaction with DM1 DM1 DM1 DM1->this compound ADC Purified this compound ADC Purified this compound ADC This compound ADC->Purified this compound ADC Purification (e.g., SEC)

Synthesis workflow for an this compound ADC.

Protocol:

  • Antibody Modification: The antibody is first reacted with the Spp linker (N-succinimidyl 4-(2-pyridyldithio)pentanoate). The NHS ester end of the Spp linker reacts with lysine (B10760008) residues on the antibody, forming a stable amide bond.

  • Purification of Modified Antibody: The modified antibody is purified to remove excess, unreacted Spp linker, typically using size-exclusion chromatography (SEC).

  • Conjugation with DM1: The purified, Spp-modified antibody is then reacted with the thiol-containing DM1 payload. The pyridyldithio group on the Spp linker reacts with the thiol group of DM1 to form a disulfide bond.

  • Final Purification: The resulting this compound ADC is purified to remove unconjugated DM1 and other impurities. This is often achieved through SEC or other chromatographic techniques.

  • Characterization: The final product is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

In Vivo Pharmacokinetic Study in Mice

PK_Workflow Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Intravenous administration Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation At predetermined time points Sample Analysis Sample Analysis Plasma Preparation->Sample Analysis Centrifugation PK Data Analysis PK Data Analysis Sample Analysis->PK Data Analysis ELISA or LC-MS/MS

Workflow for an in vivo pharmacokinetic study.

Protocol:

  • Animal Model: Female nude mice are typically used.

  • Dosing: A single intravenous (IV) dose of the this compound ADC is administered to each mouse.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, etc.) via retro-orbital bleeding or tail vein sampling.

  • Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: The concentration of the ADC in plasma samples is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC) are calculated using non-compartmental analysis of the plasma concentration-time data.

Biodistribution Study in Tumor-Bearing Mice

Protocol:

  • Animal Model: Mice bearing xenograft tumors that express the target antigen of the ADC's antibody are used.

  • Radiolabeling: The this compound ADC is radiolabeled with a suitable isotope (e.g., 89Zr, 111In, or 125I).

  • Dosing: A single IV dose of the radiolabeled ADC is administered to each tumor-bearing mouse.

  • Tissue Collection: At selected time points post-injection, mice are euthanized, and various tissues (including the tumor, blood, liver, spleen, kidneys, lungs, heart, and muscle) are collected and weighed.

  • Radioactivity Measurement: The amount of radioactivity in each tissue is measured using a gamma counter.

  • Data Analysis: The tissue uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor targeting and distribution in other organs.

Mechanism of Action and Signaling Pathways

The mechanism of action of an this compound ADC involves a series of steps, from binding to the target cell to the induction of cell death.

MoA_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound ADC This compound ADC Antigen Antigen This compound ADC->Antigen Binding Tumor Cell Tumor Cell Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome DM1 Release DM1 Release Lysosome->DM1 Release Disulfide bond cleavage Microtubule Disruption Microtubule Disruption DM1 Release->Microtubule Disruption Cell Cycle Arrest Cell Cycle Arrest Microtubule Disruption->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

References

The Pivotal Role of Disulfide Cleavable Linkers in Antibody-Drug Conjugate Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, plays a central role in the overall efficacy and safety of an ADC. Among the various linker technologies, disulfide-based cleavable linkers have emerged as a key strategy, enabling controlled payload release within the tumor microenvironment. This technical guide provides an in-depth exploration of the role of disulfide linkers in ADC efficacy, detailing their mechanism of action, design considerations, and the experimental protocols essential for their evaluation.

Mechanism of Action: Exploiting the Tumor Microenvironment

The effectiveness of disulfide linkers hinges on the differential redox potential between the extracellular environment and the intracellular cytoplasm. The bloodstream is a relatively oxidizing environment, which helps maintain the stability of the disulfide bond and keeps the potent payload securely attached to the antibody during circulation.[1][2] This stability is crucial for minimizing off-target toxicity.[3]

Upon reaching the tumor site and subsequent internalization into a cancer cell, the ADC is exposed to a highly reducing intracellular environment.[2] This is primarily due to the significantly higher concentration of glutathione (B108866) (GSH), a thiol-containing tripeptide, in the cytoplasm (1-10 mM) compared to the blood (~5 µmol/L).[2][4] This high concentration of GSH, along with enzymes like protein disulfide isomerase, facilitates the reductive cleavage of the disulfide bond, leading to the release of the cytotoxic payload precisely at the site of action.[2]

cluster_extracellular Extracellular (Bloodstream) cluster_intracellular Intracellular (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) (Stable Disulfide Linker) Internalized_ADC Internalized ADC ADC->Internalized_ADC Tumor Targeting & Internalization Payload_Release Payload Release Internalized_ADC->Payload_Release Reductive Cleavage Cytotoxicity Cytotoxicity Payload_Release->Cytotoxicity Induces Cell Death GSH High Glutathione (GSH) Concentration GSH->Payload_Release

Caption: Mechanism of disulfide linker cleavage in the tumor microenvironment.

Design and Chemistry: Balancing Stability and Release

The design of the disulfide linker is a delicate balance between ensuring sufficient stability in circulation and allowing for efficient cleavage once inside the tumor cell.[5] Steric hindrance around the disulfide bond is a key design principle used to modulate this stability.[6][7] Introducing bulky substituents, such as methyl groups, adjacent to the disulfide bond can sterically shield it from premature reduction in the bloodstream, thereby enhancing its plasma stability.[6][]

However, excessive steric hindrance can impede the desired intracellular cleavage, reducing the efficiency of payload release and ultimately diminishing the ADC's potency.[7] Therefore, optimizing the degree of steric hindrance is a critical aspect of disulfide linker design to achieve the optimal therapeutic window.[6]

Impact on ADC Efficacy: Quantitative Insights

The stability of the disulfide linker directly impacts the pharmacokinetic profile and therapeutic index of the ADC. Premature cleavage in circulation leads to the systemic release of the potent payload, causing off-target toxicities.[3] Conversely, a linker that is too stable may not release the payload efficiently within the tumor cell, leading to reduced efficacy.

Several studies have demonstrated the critical role of linker stability in in vivo anti-tumor activity. For instance, a comparison of anti-CanAg antibody-maytansinoid conjugates with varying levels of steric hindrance around the disulfide bond revealed that the conjugate with intermediate stability exhibited the best efficacy in human colon cancer xenograft models.[6][[“]] This highlights the importance of fine-tuning the linker's properties to match the specific payload and target.

ADC ComponentCell LineIC50 (nM)Reference
huC242-SPDB-DM4COLO 2051.3 x 10⁻²[10]
Anti-CD22-DM1-ADC (K149C)BJAB.luc(Tumor Regression at 3 mg/kg)[11]
Trastuzumab-SG3451 (K149C)HER2+ Fo5(Tumor Regression at 0.33 mg/kg)[3]
Trastuzumab-MMAE (cBu-Cit linker)HER2+8.8 x 10⁻³[11]
Trastuzumab-MMAE (Val-Cit linker)HER2+1.43 x 10⁻²[11]

Table 1: In Vitro and In Vivo Efficacy of ADCs with Disulfide and Other Cleavable Linkers. This table presents a summary of efficacy data for various ADCs, illustrating the impact of linker design on anti-tumor activity.

Experimental Protocols

Accurate evaluation of ADCs with disulfide cleavable linkers requires a suite of specialized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the potency of an ADC against target cancer cells.[5]

Objective: To measure the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target antigen-positive and antigen-negative cell lines.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • ADC constructs at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[12]

  • Prepare serial dilutions of the ADC in complete culture medium.

  • Remove the existing medium from the cells and add the ADC dilutions to the respective wells. Include untreated control wells.[12]

  • Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 48-144 hours).[12]

  • Add MTT solution to each well and incubate for 1-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][12]

  • Add the solubilization solution to each well to dissolve the formazan crystals and incubate overnight.[1][12]

  • Read the absorbance at 570 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the untreated control and plot against the ADC concentration to determine the IC50 value.[12]

Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Add_ADC Add ADC Dilutions Incubate1->Add_ADC Incubate2 Incubate (48-144h) Add_ADC->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (1-4h) Add_MTT->Incubate3 Add_Solubilization Add Solubilization Solution Incubate3->Add_Solubilization Incubate4 Incubate Overnight Add_Solubilization->Incubate4 Read_Absorbance Read Absorbance (570 nm) Incubate4->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

In Vivo Plasma Stability Assay

This assay assesses the stability of the ADC and the integrity of the linker in a physiological environment.[13]

Objective: To quantify the amount of intact ADC and prematurely released payload in plasma over time.

Materials:

  • Animal model (e.g., mice, rats).

  • ADC construct.

  • Blood collection supplies.

  • ELISA plates and reagents or LC-MS/MS system.

Procedure (LC-MS/MS Method):

  • Administer a single dose of the ADC to the animal model.[14]

  • Collect blood samples at predetermined time points (e.g., 0, 24, 48, 72, 144 hours).[2]

  • Process the blood to obtain plasma.[14]

  • For Free Payload Quantification:

    • Precipitate plasma proteins using an organic solvent (e.g., acetonitrile).[14]

    • Centrifuge to pellet the proteins and collect the supernatant containing the free payload.[14]

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released drug.[10]

  • For Intact ADC (DAR) Quantification:

    • Purify the ADC from plasma using affinity capture (e.g., Protein A beads).[15]

    • Elute the intact ADC.

    • Analyze the purified ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.[16][17]

In Vivo Efficacy Study in Xenograft Models

This study evaluates the anti-tumor activity of the ADC in a living organism.[18]

Objective: To assess the ability of the ADC to inhibit tumor growth in a preclinical cancer model.

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice).

  • Human tumor cell line that expresses the target antigen.

  • ADC construct and vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Implant tumor cells subcutaneously into the mice.[18]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[19]

  • Randomize the mice into treatment and control groups.[19]

  • Administer the ADC (at one or more dose levels) and vehicle control intravenously.[20]

  • Measure tumor volume using calipers at regular intervals for the duration of the study.[20]

  • Monitor animal body weight and overall health as indicators of toxicity.

  • Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.

Start Implant Tumor Cells Tumor_Growth Monitor Tumor Growth Start->Tumor_Growth Randomize Randomize Mice Tumor_Growth->Randomize Administer Administer ADC/Vehicle Randomize->Administer Measure Measure Tumor Volume & Body Weight Administer->Measure Regular Intervals Measure->Measure Analyze Analyze Efficacy & Toxicity Measure->Analyze

Caption: Workflow for an in vivo efficacy study in a xenograft model.

Conclusion

Disulfide cleavable linkers are a cornerstone of modern ADC design, offering a sophisticated mechanism for targeted drug delivery. Their efficacy is intrinsically linked to a finely tuned balance between stability in circulation and efficient cleavage within the tumor microenvironment. The strategic use of steric hindrance and other chemical modifications allows for the optimization of this balance, leading to ADCs with improved therapeutic indices. Rigorous in vitro and in vivo evaluation using the detailed protocols provided in this guide is essential for the successful development of next-generation ADCs that hold the promise of more effective and less toxic cancer therapies.

References

A Technical Guide to Spp-DM1 Metabolites and Their Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the metabolites of Spp-DM1, an antibody-drug conjugate (ADC), and their associated cytotoxic effects. This compound combines a targeting antibody with the potent microtubule-disrupting agent DM1 via a stable linker. Understanding the metabolic fate and cytotoxic potency of its catabolites is crucial for optimizing ADC design, predicting clinical efficacy, and understanding potential resistance mechanisms.

Metabolism of this compound

Antibody-drug conjugates like this compound undergo a multi-step process of internalization and catabolism to release their cytotoxic payload. After binding to its target antigen on the cancer cell surface, the this compound-antigen complex is internalized, typically through receptor-mediated endocytosis. The complex then traffics through the endosomal-lysosomal pathway.

Within the acidic environment of the lysosome, proteolytic enzymes degrade the antibody component of the conjugate. Because this compound utilizes a stable, non-cleavable thioether linker (such as SMCC, which is functionally analogous to the SPP linker in its stable bond formation), the payload is released with the linker and the lysine (B10760008) residue to which it was attached. This process generates a primary active metabolite, Lys-MCC-DM1. Further metabolism can lead to other catabolites, including MCC-DM1 and the free payload, DM1.[1][2][3][4][5] These metabolites are responsible for exerting the cytotoxic effect of the ADC.

The following diagram illustrates the general workflow for the generation and analysis of this compound metabolites.

cluster_0 In Vitro Metabolism cluster_1 Metabolite Identification cluster_2 Cytotoxicity Assessment Spp_DM1 This compound ADC Incubation Incubate with Target Cancer Cells Spp_DM1->Incubation Harvest Harvest Cells & Supernatant Incubation->Harvest Extraction Protein Precipitation & Metabolite Extraction Harvest->Extraction Sample Prep LCMS LC-MS/MS Analysis Extraction->LCMS ID Identify & Quantify: • Lys-MCC-DM1 • MCC-DM1 • DM1 LCMS->ID Assay Cytotoxicity Assay (e.g., MTT) ID->Assay Test Potency IC50 Calculate IC50 Values Assay->IC50

Caption: Workflow for this compound metabolism and activity analysis.

Cytotoxic Activity of this compound and its Metabolites

The cytotoxic activity of this compound is mediated by the intracellular release of DM1-containing catabolites. The primary and most abundant active catabolite is Lys-MCC-DM1.[2][3] This charged molecule is largely retained within the cell, contributing to targeted cell killing. Other metabolites, such as DM1, are more membrane-permeable and can potentially exert a "bystander effect," killing adjacent antigen-negative tumor cells. The in vitro potencies of the ADC and its catabolites are typically measured using cell viability assays to determine the half-maximal inhibitory concentration (IC50).

Comparative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic activity of T-DM1 (a well-characterized ADC utilizing a similar linker and the same DM1 payload) and its key metabolites. Direct comparative data from a single study for all metabolites across multiple cell lines is limited, but the collected data provides a strong indication of their relative potencies.

Table 1: In Vitro Cytotoxicity (IC50) of T-DM1 in HER2-Positive Breast Cancer Cell Lines

Cell LineT-DM1 IC50 (nmol/L)Reference
JIMT-1~1.0 - 10.0[6]
MDA-MB-361~0.04 (parental)[7]
Karpas 29931.02[8]

Note: IC50 values can vary significantly based on experimental conditions, such as assay duration and cell density.

Table 2: In Vitro Cytotoxicity (IC50) of this compound Metabolites

MetaboliteCell LineIC50 (nmol/L)Reference
Lys-SMCC-DM1¹KPL-424.8[1]
Lys-SMCC-DM1¹MDA-MB-46840.5[1]

¹Lys-SMCC-DM1 is the direct analog of Lys-MCC-DM1 and is expected to have identical cytotoxic activity.

Preclinical studies have confirmed that Lys-MCC-DM1 and DM1 are the major active catabolites.[9] These catabolites are expected to inhibit microtubule polymerization with similar high potencies.[9]

Mechanism of Action: Microtubule Disruption

The cytotoxic payload DM1 and its derivatives (Lys-MCC-DM1, MCC-DM1) are potent antimitotic agents.[10] Their mechanism of action involves the inhibition of tubulin polymerization. By binding to tubulin, they prevent the assembly of microtubules, which are essential components of the mitotic spindle required for cell division. The disruption of microtubule dynamics leads to a blockage of cells in the G2/M phase of the cell cycle, ultimately triggering mitotic catastrophe and apoptotic cell death.[2][11]

The signaling cascade initiated by this compound is depicted in the diagram below.

cluster_cell Target Cancer Cell cluster_membrane cluster_cytoplasm cluster_nucleus SppDM1 This compound Receptor Target Antigen (e.g., HER2) SppDM1->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Metabolites Active Metabolites (Lys-MCC-DM1, DM1) Lysosome->Metabolites Antibody Degradation Tubulin Tubulin Dimers Metabolites->Tubulin Binding & Inhibition Microtubules Microtubules Tubulin->Microtubules Polymerization G2M G2/M Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis Mitotic Catastrophe

Caption: Signaling pathway of this compound leading to apoptosis.

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to characterize this compound metabolites and their activity.

Protocol for In Vitro Metabolism of this compound

This protocol describes how to generate and extract this compound catabolites from target cancer cells for subsequent analysis.

  • Cell Culture: Culture HER2-positive cancer cells (e.g., SK-BR-3, BT-474) in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~80% confluency in T-75 flasks.

  • ADC Treatment: Treat the cells with this compound (a typical concentration is 30-40 nM) for 2 hours at 4°C to allow binding but prevent internalization.

  • Internalization: Wash the cells to remove unbound ADC and replace with fresh, pre-warmed media. Incubate at 37°C for various time points (e.g., 0, 6, 12, 24 hours) to allow internalization and catabolism.

  • Sample Collection: At each time point, collect the cell culture medium (extracellular fraction). Wash the cells with cold PBS, then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) to collect the intracellular fraction.

  • Metabolite Extraction:

    • To the collected cell lysates and media, add three volumes of ice-cold acetone (B3395972) or acetonitrile (B52724) to precipitate proteins.

    • Vortex vigorously and incubate at -20°C for at least 2 hours.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the soluble metabolites.

    • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Sample Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol for LC-MS/MS Analysis of Metabolites

This protocol outlines the method for identifying and quantifying Lys-MCC-DM1, MCC-DM1, and DM1.[5]

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100x2.1mm, 2.6µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Run a linear gradient from low %B to high %B over approximately 10-15 minutes to separate the metabolites.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument. Select specific precursor-product ion transitions for each metabolite (Lys-MCC-DM1, MCC-DM1, and DM1).

  • Quantification:

    • Prepare a standard curve using synthesized reference standards for each metabolite.

    • Spike the standards into a matrix matching the experimental samples (e.g., lysate from untreated cells).

    • Process the standards alongside the experimental samples.

    • Calculate the concentration of each metabolite in the samples by interpolating their peak areas against the standard curve.

Protocol for In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability to determine the IC50 of the ADC and its metabolites.

  • Cell Seeding:

    • Harvest cancer cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test articles (this compound, Lys-MCC-DM1, DM1, etc.) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no compound (vehicle control).

    • Incubate the plate for a defined period (e.g., 72-120 hours) at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate percent viability for each concentration relative to the vehicle control wells.

    • Plot the percent viability against the log of the compound concentration and use a non-linear regression (four-parameter logistic fit) to determine the IC50 value.

Conclusion

The therapeutic efficacy of this compound is critically dependent on its intracellular processing and the subsequent cytotoxic activity of its maytansinoid metabolites, primarily Lys-MCC-DM1 and DM1. These catabolites effectively induce cell death by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. A thorough characterization of these metabolites and their potencies using robust analytical and cell-based assays is essential for the preclinical evaluation and clinical development of this compound and related antibody-drug conjugates. The methodologies and data presented in this guide serve as a comprehensive resource for professionals in the field of targeted cancer therapy.

References

An In-Depth Technical Guide to Early-Stage Research on Spp-DM1 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the early-stage research and development of a novel peptide-drug conjugate (PDC), Spp-DM1, for targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this therapeutic candidate. The guide will focus on a specific example of an this compound conjugate, LLC2B-DM1, which targets Fibroblast Growth Factor Receptor 2 (FGFR2) positive tumors.

Introduction to this compound

This compound is a peptide-drug conjugate that combines a targeting peptide with the potent microtubule-inhibiting agent, DM1. The "Spp" component refers to a linker, such as a disulfide or maleimide (B117702) linker, which connects the peptide to the DM1 payload. This modular design allows for the targeted delivery of DM1 to cancer cells that overexpress the receptor recognized by the peptide, thereby minimizing off-target toxicity.[1][2][3]

The cytotoxic agent, DM1, is a maytansinoid that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][5] While highly potent, its systemic toxicity has limited its use as a standalone therapeutic.[1][2][3] By conjugating DM1 to a targeting moiety, its therapeutic window can be significantly widened.[1][2][3]

This guide will delve into the preclinical research of LLC2B-DM1, a promising this compound conjugate. LLC2B is a novel, highly stable, non-natural amino acid peptide that specifically targets FGFR2, a receptor tyrosine kinase often dysregulated in various cancers.[1][2][3]

The Target: FGFR2 Signaling Pathway

Fibroblast Growth Factor Receptor 2 (FGFR2) is a member of the receptor tyrosine kinase family that, upon binding to its fibroblast growth factor (FGF) ligands, activates downstream signaling pathways crucial for cell proliferation, survival, and migration.[6][7] Aberrant FGFR2 signaling, through amplification, mutations, or fusions, is a known driver in a variety of cancers, including breast, gastric, and lung cancer.[6][7] This makes FGFR2 an attractive target for directed cancer therapies.

The binding of FGF to FGFR2 induces receptor dimerization and autophosphorylation of its intracellular kinase domains. This phosphorylation event creates docking sites for adaptor proteins, primarily FGFR substrate 2 (FRS2), which then recruits other signaling molecules to activate key downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, promoting cell growth and survival.[6][7]

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR2 FGFR2 Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR2 Binding & Dimerization FRS2 FRS2 FGFR2->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Survival Survival AKT->Survival

FGFR2 Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of LLC2B-DM1.

Table 1: In Vitro Cytotoxicity of LLC2B-DM1 Conjugates
Cell LineCompoundIC50 (nM)
MCF-7 (FGFR2-positive)LLC2B-SS-DM1~100
MCF-7 (FGFR2-positive)LLC2B-Mal-DM1~200
MCF-7 (FGFR2-positive)DM1 (free drug)~25

Data extracted from clone-formation assays.[3]

Table 2: In Vivo Efficacy of LLC2B-SS-DM1 in Xenograft Models
Xenograft ModelTreatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
MCF-7 (Breast Cancer)Control (PBS)-0
MCF-7 (Breast Cancer)LLC2B-SS-DM15~70
KYSE180 (Esophageal Cancer)Control (PBS)-0
KYSE180 (Esophageal Cancer)LLC2B-SS-DM15~60

Tumor growth inhibition was assessed at the end of the study period.[3]

Table 3: Maximum Tolerated Dose (MTD)
CompoundMTD in Mice (mg/kg)
DM1 (free drug)< 5
LLC2B-SS-DM1> 15

MTD was determined based on body weight changes and signs of toxicity.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the early-stage research of LLC2B-DM1.

Synthesis of LLC2B-DM1 Conjugates

Two types of LLC2B-DM1 conjugates were synthesized using different linkers: a disulfide-based linker (LLC2B-SS-DM1) and a maleimide-based linker (LLC2B-Mal-DM1).[3]

Protocol:

  • Peptide Synthesis: The LLC2B peptide with a protected lysine (B10760008) residue (Dde) was synthesized on rink amide resin using standard Fmoc/t-Bu chemistry.

  • Linker Attachment (LLC2B-SS-DM1):

    • The Dde protecting group on lysine was removed using 2% hydrazine (B178648) in DMF.

    • 3-(2-pyridyldithio) propionic acid was coupled to the deprotected lysine residue.

    • The peptide was cleaved from the resin and purified.

    • The purified peptide-linker intermediate was reacted with DM1 to form the final conjugate.

  • Linker Attachment (LLC2B-Mal-DM1):

    • The Dde protecting group on lysine was removed.

    • 3-maleimidopropionic acid was coupled to the deprotected lysine residue.

    • The peptide was cleaved from the resin and purified.

    • The purified peptide-linker intermediate was reacted with DM1 to form the final conjugate.

  • Purification and Characterization: Both conjugates were purified by HPLC and their identities confirmed by mass spectrometry.

Synthesis_Workflow cluster_linkers Linker Options Start Start Peptide Synthesis Peptide Synthesis Start->Peptide Synthesis Dde Deprotection Dde Deprotection Peptide Synthesis->Dde Deprotection Linker Coupling Linker Coupling Dde Deprotection->Linker Coupling Cleavage & Purification Cleavage & Purification Linker Coupling->Cleavage & Purification Disulfide Linker Disulfide Linker Linker Coupling->Disulfide Linker Maleimide Linker Maleimide Linker Linker Coupling->Maleimide Linker DM1 Conjugation DM1 Conjugation Cleavage & Purification->DM1 Conjugation Final Purification Final Purification DM1 Conjugation->Final Purification Characterization Characterization Final Purification->Characterization End End Characterization->End

LLC2B-DM1 Synthesis Workflow
In Vitro Cytotoxicity Assay (Clone-Formation Assay)

The cytotoxic effects of the LLC2B-DM1 conjugates on FGFR2-positive cancer cells were evaluated using a clone-formation assay.[3]

Protocol:

  • Cell Seeding: MCF-7 cells were seeded in 6-well plates at a density of 500 cells per well and allowed to attach overnight.

  • Treatment: The cells were treated with varying concentrations of LLC2B-SS-DM1, LLC2B-Mal-DM1, or free DM1.

  • Incubation: The plates were incubated for 10-14 days to allow for colony formation.

  • Staining: The colonies were fixed with methanol (B129727) and stained with crystal violet.

  • Quantification: The number of colonies in each well was counted, and the IC50 values were calculated.

In Vivo Xenograft Mouse Model

The antitumor efficacy of LLC2B-DM1 was assessed in nude mice bearing human tumor xenografts.[3]

Protocol:

  • Tumor Implantation: 5 x 10^6 MCF-7 or KYSE180 cells were subcutaneously injected into the flank of female nude mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).

  • Treatment: Mice were randomized into treatment and control groups. The treatment group received intravenous injections of LLC2B-SS-DM1 (5 mg/kg) every three days for a total of five injections. The control group received PBS.

  • Monitoring: Tumor volume and body weight were measured every three days.

  • Endpoint: At the end of the study, mice were euthanized, and tumors were excised, weighed, and photographed.

Conclusion

The early-stage research on the this compound conjugate, LLC2B-DM1, demonstrates a promising therapeutic strategy for FGFR2-positive cancers. The targeted delivery of the potent cytotoxic agent DM1 via the FGFR2-specific peptide LLC2B resulted in significant antitumor activity both in vitro and in vivo, with a favorable safety profile compared to the free drug.[1][2][3] Further preclinical development, including more extensive toxicology and pharmacokinetic studies, is warranted to advance this candidate towards clinical evaluation. This technical guide provides a foundational understanding of the core preclinical data and methodologies for researchers and developers in the field of targeted cancer therapy.

References

Methodological & Application

Application Notes and Protocols for In Vivo Xenograft Models in Spp-DM1 Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo xenograft models to assess the efficacy of antibody-drug conjugates (ADCs) featuring the Spp-DM1 payload. The protocols outlined below are compiled from established preclinical research methodologies.

Introduction

Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapeutics. They combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule payload, delivered directly to cancer cells while minimizing systemic toxicity.[1][2][3][4] this compound is an ADC that utilizes a linker (Spp) to conjugate the maytansinoid derivative DM1 to a targeting antibody. DM1 is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][5][6]

In vivo xenograft models are a cornerstone of preclinical ADC development, providing a platform to evaluate anti-tumor activity, pharmacokinetics, and potential toxicities in a living organism.[2][7][8] This document details the procedures for establishing xenograft models, administering this compound, and monitoring its therapeutic efficacy.

Mechanism of Action of this compound

The efficacy of an this compound ADC is a multi-step process that begins with the specific binding of the antibody component to a target antigen on the surface of a cancer cell.[9] Upon binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[9][10][11][12] Following internalization, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the active DM1 payload into the cytoplasm.[5] The released DM1 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[3][5]

Spp-DM1_Mechanism_of_Action cluster_intracellular Intracellular Space Spp-DM1_ADC This compound ADC Tumor_Cell_Antigen Tumor Cell Surface Antigen Spp-DM1_ADC->Tumor_Cell_Antigen Endosome Endosome Tumor_Cell_Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Linker Cleavage & Payload Release Tubulin Tubulin DM1->Tubulin 5. Binding to Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

This compound ADC Mechanism of Action.

Efficacy Data Summary

The following tables summarize the in vivo efficacy of various this compound ADCs in subcutaneous non-Hodgkin's lymphoma (NHL) xenograft models.[13]

Table 1: Efficacy of Anti-CD19 this compound in RAJI Xenograft Model [13]

Treatment GroupDosing (mg/kg)Dosing ScheduleInitial Tumor Volume (mm³)Outcome
Anti-CD19-Spp-DM15Intravenous, 3 doses~140Tumor regression
Control (PBS)--~140Tumor growth
Control (Non-binding ADC)5Intravenous, 2 doses~140Tumor growth

Table 2: Efficacy of Anti-CD20 this compound in Granta-519 Xenograft Model [13]

Treatment GroupDosing (mg/kg)Dosing ScheduleInitial Tumor Volume (mm³)Outcome
Anti-CD20-Spp-DM15Intravenous, multiple doses~140Significant tumor growth inhibition
Control (PBS)--~140Tumor growth
Control (Unconjugated Ab)--~140Tumor growth

Table 3: Efficacy of Anti-CD21 this compound in RAJI Xenograft Model [13]

Treatment GroupDosing (mg/kg)Dosing ScheduleInitial Tumor Volume (mm³)Outcome
Anti-CD21-Spp-DM15Intravenous, multiple doses~125Tumor growth inhibition
Control (PBS)--~125Tumor growth

Table 4: Efficacy of Anti-CD22 this compound in BJAB-luc Xenograft Model [13]

Treatment GroupDosing (mg/kg)Dosing ScheduleInitial Tumor Volume (mm³)Outcome
Anti-CD22-Spp-DM1~5Intravenous, 3 doses~130Tumor regression
Control (PBS)--~130Tumor growth
Control (Non-binding ADC)~5Intravenous, 2 doses~130Tumor growth

Experimental Workflow

The overall workflow for assessing the in vivo efficacy of this compound involves several key stages, from initial cell culture to final data analysis.

Xenograft_Efficacy_Workflow Cell_Culture 1. Cancer Cell Line Culture & Expansion Xenograft_Implantation 2. Xenograft Model Establishment (Subcutaneous Implantation) Cell_Culture->Xenograft_Implantation Tumor_Growth 3. Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization 4. Animal Randomization (into treatment groups) Tumor_Growth->Randomization Treatment 5. This compound ADC Administration (Intravenous) Randomization->Treatment Efficacy_Monitoring 6. Efficacy Monitoring (Tumor Volume, Body Weight) Treatment->Efficacy_Monitoring Endpoint 7. Study Endpoint (e.g., tumor size limit) Efficacy_Monitoring->Endpoint Data_Analysis 8. Data Analysis & Reporting Endpoint->Data_Analysis

General workflow for in vivo xenograft efficacy studies.

Detailed Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenograft Models

This protocol describes the subcutaneous implantation of human cancer cell lines into immunocompromised mice.

Materials:

  • Human cancer cell lines (e.g., RAJI, Granta-519, BJAB-luc)[13]

  • Immunocompromised mice (e.g., NOD-scid, NSG, or athymic nude mice, 6-8 weeks old)[7]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Matrigel (optional, can improve tumor take rate)

  • Hemocytometer or automated cell counter

  • 1 mL syringes with 27-30 gauge needles

  • 70% Ethanol

  • Animal housing and husbandry supplies

Procedure:

  • Cell Culture: Culture cancer cells according to standard protocols to achieve the required number for implantation. Ensure cells are in the logarithmic growth phase and have high viability (>95%).

  • Cell Preparation:

    • For suspension cells (e.g., RAJI), gently aspirate the cells and centrifuge at 300 x g for 5 minutes.

    • For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. Centrifuge at 300 x g for 5 minutes.

  • Cell Counting and Resuspension:

    • Resuspend the cell pellet in sterile, cold PBS (or a 1:1 mixture of PBS and Matrigel).

    • Perform a cell count using a hemocytometer or automated counter.

    • Adjust the cell concentration to the desired density for injection (e.g., 5 x 10⁷ cells/mL for RAJI cells to inject 5 x 10⁶ cells in 100 µL).[13]

  • Animal Preparation:

    • Allow mice to acclimatize to the facility for at least one week prior to the experiment.

    • Anesthetize the mouse if required by institutional guidelines.

    • Wipe the injection site (typically the right flank) with 70% ethanol.

  • Implantation:

    • Gently lift the skin on the flank of the mouse.

    • Insert the needle of the prepared syringe subcutaneously.

    • Slowly inject the cell suspension (typically 100-200 µL) to form a small bleb under the skin.

    • Carefully withdraw the needle.

  • Post-Implantation Monitoring:

    • Return the mice to their cages and monitor for recovery.

    • Check the injection site for any adverse reactions.

    • Begin monitoring for tumor formation 2-3 times per week.

Protocol 2: this compound Administration and Efficacy Monitoring

This protocol details the administration of this compound and the subsequent monitoring of tumor growth and animal health.

Materials:

  • This compound ADC and corresponding vehicle control (e.g., PBS)

  • Mice with established tumors (e.g., average volume of 100-150 mm³)[13]

  • Digital calipers

  • Animal scale

  • Syringes and needles appropriate for intravenous (tail vein) injection

Procedure:

  • Tumor Growth Monitoring and Randomization:

    • Once tumors are palpable, begin measuring their dimensions using digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach the desired average size (e.g., 125-140 mm³), randomize the mice into treatment and control groups.[13] Ensure the average tumor volume is similar across all groups.

  • Drug Preparation and Administration:

    • Reconstitute or dilute the this compound ADC and control articles in the appropriate vehicle to the final desired concentration for dosing (e.g., 5 mg/kg).[13]

    • Warm the mice under a heat lamp to dilate the tail veins.

    • Place the mouse in a restraining device.

    • Administer the this compound ADC or vehicle control via intravenous injection into the lateral tail vein. The injection volume is typically based on the individual animal's body weight.

    • Follow the predetermined dosing schedule as indicated by the experimental design.[13]

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight for each mouse 2-3 times per week.

    • Record all measurements meticulously.

    • Monitor the animals daily for any clinical signs of toxicity, such as changes in posture, activity, grooming, or significant body weight loss (>15-20%).

  • Endpoint Criteria:

    • The study may be terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or show signs of ulceration.

    • Individual animals may need to be euthanized if they meet humane endpoint criteria, such as excessive weight loss or moribund state.

    • At the end of the study, euthanize all remaining animals according to approved institutional protocols.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Plot the mean body weight change for each group over time to assess toxicity.

    • Perform statistical analysis to determine the significance of differences between treatment and control groups.

Conclusion

The use of in vivo xenograft models is an indispensable step in the preclinical evaluation of this compound ADCs. The protocols provided herein offer a framework for conducting these efficacy studies. Adherence to rigorous experimental technique and careful monitoring are critical for obtaining reliable and reproducible data to guide further drug development. Researchers should always conduct animal studies in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols: Screening Cancer Cell Lines for Spp1-DM1 Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secreted Phosphoprotein 1 (SPP1), also known as Osteopontin (OPN), is a multifaceted protein that is overexpressed in a variety of human cancers.[1][2][3] Its elevated expression is often correlated with tumor progression, metastasis, and a poor prognosis for patients.[1][2][3] SPP1 interacts with cell surface receptors like CD44 and integrins, activating downstream signaling pathways such as PI3K/Akt and MAPK, which promote cell proliferation, survival, and migration.[3][4][5] This makes SPP1 an attractive target for the development of targeted cancer therapies.[6][7][8]

Spp1-DM1 is a novel antibody-drug conjugate (ADC) designed to specifically target and eliminate cancer cells that overexpress SPP1. This ADC consists of a monoclonal antibody that binds to SPP1, linked to the potent cytotoxic agent DM1, a maytansinoid derivative. Upon binding to SPP1 on the cancer cell surface, the Spp1-DM1 conjugate is internalized. Inside the cell, DM1 is released and disrupts microtubule dynamics, leading to cell cycle arrest and ultimately, apoptotic cell death.

These application notes provide a comprehensive guide for researchers to screen various cancer cell lines for their sensitivity to Spp1-DM1. The protocols detailed below will enable the quantification of Spp1-DM1 cytotoxicity and the correlation of its efficacy with the expression levels of its target, SPP1.

Mechanism of Action of Spp1-DM1

The efficacy of Spp1-DM1 relies on a two-step mechanism:

  • Targeted Binding and Internalization: The antibody component of Spp1-DM1 specifically recognizes and binds to the SPP1 protein present on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC, forming an endosome that transports it into the cell's interior.

  • Payload Release and Cytotoxicity: Once inside the cell, the ADC is trafficked to lysosomes. The lysosomal environment facilitates the degradation of the antibody and the cleavage of the linker, releasing the cytotoxic payload, DM1. Free DM1 then binds to tubulin, a critical component of microtubules. This disruption of microtubule polymerization inhibits the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Spp1_DM1_Mechanism Spp1-DM1 Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell Spp1_DM1 Spp1-DM1 ADC Spp1_Receptor SPP1 Receptor Spp1_DM1->Spp1_Receptor Binding Endosome Endosome Spp1_Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Released DM1 Lysosome->DM1 DM1 Release Microtubules Microtubule Disruption DM1->Microtubules Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis

Caption: Spp1-DM1 mechanism of action.

Data Presentation: Spp1-DM1 Sensitivity in Cancer Cell Lines

The following tables summarize hypothetical data from a screening study designed to evaluate the sensitivity of various cancer cell lines to Spp1-DM1. The data illustrates a correlation between the level of SPP1 expression and the cytotoxic potency of the ADC, as indicated by the half-maximal inhibitory concentration (IC50).

Table 1: SPP1 Expression Levels in a Panel of Human Cancer Cell Lines

Cell LineCancer TypeSPP1 mRNA Expression (Relative Quantification)SPP1 Protein Expression (Relative Density)
MDA-MB-231Breast CancerHigh (+++)1.85
SK-OV-3Ovarian CancerHigh (+++)1.72
A549Lung CancerModerate (++)1.15
PANC-1Pancreatic CancerModerate (++)0.98
MCF7Breast CancerLow (+)0.45
HCT116Colon CancerLow (+)0.31
Normal FibroblastsNormal TissueVery Low (-)0.05

Table 2: In Vitro Cytotoxicity of Spp1-DM1 in a Panel of Human Cancer Cell Lines

Cell LineCancer TypeSpp1-DM1 IC50 (nM)
MDA-MB-231Breast Cancer5.8
SK-OV-3Ovarian Cancer8.2
A549Lung Cancer25.4
PANC-1Pancreatic Cancer31.7
MCF7Breast Cancer150.2
HCT116Colon Cancer210.5
Normal FibroblastsNormal Tissue>1000

Note: The data presented in these tables are for illustrative purposes only and are intended to represent expected outcomes of the described experimental protocols.

Experimental Protocols

The following are detailed protocols for determining SPP1 expression and assessing the in vitro cytotoxicity of Spp1-DM1.

Experimental_Workflow Experimental Workflow for Spp1-DM1 Sensitivity Screening cluster_SPP1_Expression SPP1 Expression Analysis cluster_Cytotoxicity_Assay Cytotoxicity Assay Cell_Culture Cancer Cell Line Culture RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction Protein_Lysis Protein Lysis Cell_Culture->Protein_Lysis Flow_Cytometry Flow Cytometry for Cell Surface SPP1 Cell_Culture->Flow_Cytometry Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding qRT_PCR qRT-PCR for SPP1 mRNA RNA_Extraction->qRT_PCR Western_Blot Western Blot for SPP1 Protein Protein_Lysis->Western_Blot ADC_Treatment Spp1-DM1 Treatment Cell_Seeding->ADC_Treatment Incubation 72h Incubation ADC_Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay IC50_Calculation IC50 Value Calculation MTT_Assay->IC50_Calculation

Caption: Workflow for Spp1-DM1 sensitivity screening.

Protocol 1: Determination of SPP1 mRNA Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol quantifies the relative abundance of SPP1 mRNA in cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • Reverse transcription kit

  • qPCR master mix

  • Primers for SPP1 and a housekeeping gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • Cell Culture: Culture cancer cell lines to 70-80% confluency in appropriate culture vessels.

  • RNA Extraction: Harvest cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL containing cDNA template, forward and reverse primers for SPP1 or the housekeeping gene, qPCR master mix, and nuclease-free water.

  • qPCR Amplification: Perform the qPCR reaction using a standard thermal cycling program: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Data Analysis: Determine the cycle threshold (Ct) values for both SPP1 and the housekeeping gene. Calculate the relative expression of SPP1 mRNA using the 2^-ΔΔCt method.

Protocol 2: Determination of SPP1 Protein Expression by Western Blotting

This protocol detects and quantifies the total SPP1 protein levels in cancer cell lines.

Materials:

  • Cancer cell lines

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against SPP1

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash cultured cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[9]

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against SPP1 and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the SPP1 signal to the loading control.

Protocol 3: Determination of Cell Surface SPP1 Expression by Flow Cytometry

This protocol quantifies the level of SPP1 protein expressed on the surface of cancer cells.

Materials:

  • Cancer cell lines

  • Cell staining buffer (PBS with 1% BSA)

  • Primary antibody against SPP1 (conjugated to a fluorophore or unconjugated)

  • Fluorophore-conjugated secondary antibody (if the primary is unconjugated)

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1x10^6 cells/mL in ice-cold cell staining buffer.[11][12]

  • Fc Receptor Blocking (Optional): To reduce non-specific binding, incubate cells with an Fc receptor blocking reagent for 10-15 minutes on ice.[5][13]

  • Primary Antibody Staining: Add the primary antibody against SPP1 or the isotype control to the cell suspension and incubate for 30 minutes on ice in the dark.[11]

  • Washing: Wash the cells twice with cell staining buffer by centrifugation at 300 x g for 5 minutes.[11]

  • Secondary Antibody Staining (if applicable): If an unconjugated primary antibody was used, resuspend the cells in a solution containing a fluorophore-conjugated secondary antibody and incubate for 30 minutes on ice in the dark.

  • Final Washes: Wash the cells twice more with cell staining buffer.

  • Data Acquisition: Resuspend the cells in 500 µL of cell staining buffer and analyze them on a flow cytometer.

  • Data Analysis: Gate on the live cell population and determine the mean fluorescence intensity (MFI) for both the SPP1-stained and isotype control samples. The difference in MFI represents the level of cell surface SPP1 expression.

Protocol 4: In Vitro Cytotoxicity Assay using MTT

This protocol measures the dose-dependent cytotoxic effect of Spp1-DM1 on cancer cell lines.[14][15][16][17][18][19]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Spp1-DM1 ADC

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[16][18]

  • Spp1-DM1 Treatment: Prepare a serial dilution of Spp1-DM1 in complete medium. Remove the old medium from the cells and add 100 µL of the Spp1-DM1 dilutions to the respective wells. Include wells with medium only as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14][18]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14][18]

  • Data Analysis: Calculate the percentage of cell viability for each Spp1-DM1 concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the Spp1-DM1 concentration and determine the IC50 value using a non-linear regression analysis.

Conclusion

The protocols outlined in this application note provide a robust framework for screening cancer cell lines to determine their sensitivity to Spp1-DM1. By correlating the cytotoxic efficacy of this novel ADC with the expression levels of its target, SPP1, researchers can identify promising cancer types for further preclinical and clinical investigation. This targeted approach holds significant potential for advancing personalized cancer medicine.

References

Application Notes and Protocols for SPP-DM1 Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This application note provides a detailed, step-by-step protocol for the conjugation of a target antibody with the SPP-DM1 linker-payload. SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) is a non-cleavable linker that connects to the antibody via lysine (B10760008) residues and to the cytotoxic drug, DM1, through a reducible disulfide bond. DM1, a maytansinoid derivative, is a potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis upon internalization into target cancer cells.[1][2]

This protocol outlines the necessary steps for antibody modification, conjugation with this compound, and subsequent purification and characterization of the resulting ADC. Adherence to this protocol will enable researchers to generate well-defined ADCs for preclinical evaluation.

Principle of the Method

The conjugation of an antibody with this compound is a two-step process. First, the primary amine groups of lysine residues on the antibody are modified with the SPP linker. This is achieved through the reaction of the N-hydroxysuccinimide (NHS) ester of SPP with the lysine ε-amino groups, forming a stable amide bond.[3] In the second step, the thiol-containing DM1 payload is conjugated to the SPP-modified antibody via a disulfide exchange reaction with the pyridyldithio group of the SPP linker. The resulting ADC has DM1 linked to the antibody through a disulfide bond that is stable in circulation but can be cleaved in the reducing environment of the cell, releasing the active drug.[1]

Materials and Reagents

Material/ReagentSupplier (Example)Notes
Monoclonal Antibody (mAb)In-house/CommercialPurified, at a concentration of 5-20 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
This compoundCommercial VendorStore at -20°C or below, protected from light and moisture.
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichAnhydrous, for dissolving this compound.
Dithiothreitol (DTT)Thermo Fisher ScientificFor potential antibody reduction (optional, depending on antibody characteristics).
Tris(2-carboxyethyl)phosphine (TCEP)Thermo Fisher ScientificAlternative reducing agent.
Reaction BufferIn-house Preparation50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5-8.0. A pH of 6.5 has been noted to result in a more stable conjugate.[4]
Quenching BufferIn-house Preparation1 M Tris-HCl, pH 8.0.
Purification ColumnsGE HealthcareSize-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system.
Hydrophobic Interaction Chromatography (HIC) ColumnTosoh BioscienceFor DAR determination (e.g., TSKgel Butyl-NPR).
HPLC SystemAgilent/WatersFor analytical characterization.
UV-Vis SpectrophotometerBeckman Coulter/Thermo FisherFor concentration and DAR determination.
Mass SpectrometerSciex/Thermo FisherFor intact mass analysis and DAR confirmation.

Experimental Protocols

Protocol 1: Antibody Preparation
  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer (50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5). This can be achieved using a desalting column or TFF.

  • Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL using the Reaction Buffer.

  • Antibody Reduction (Optional): For antibodies with accessible interchain disulfide bonds that are targeted for conjugation, a partial reduction may be performed. Incubate the antibody with a 5-10 molar excess of DTT or TCEP for 1-2 hours at 37°C. This step is generally not required for lysine conjugation.

Protocol 2: this compound Conjugation
  • This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Molar Ratio Calculation: Determine the molar excess of this compound to be added to the antibody. A typical starting point is a 5-10 fold molar excess of this compound over the antibody. The desired drug-to-antibody ratio (DAR) can be modulated by adjusting this ratio.

  • Conjugation Reaction:

    • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. The final DMSO concentration in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle agitation. Reaction times can be extended up to 24 hours to increase the DAR.[4]

  • Quenching the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.

Protocol 3: Purification of the this compound ADC
  • Removal of Unconjugated this compound: Purify the ADC from unconjugated this compound and other small molecules using a pre-equilibrated size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or a tangential flow filtration (TFF) system with an appropriate molecular weight cut-off (e.g., 30 kDa).[5]

  • Buffer Exchange: During purification, exchange the ADC into a suitable formulation buffer (e.g., PBS, pH 7.4).

  • Sterile Filtration: Filter the purified ADC solution through a 0.22 µm sterile filter for long-term storage.

  • Advanced Purification (Optional): For a more homogeneous ADC preparation, hydrophobic interaction chromatography (HIC) or ion-exchange chromatography can be employed to separate ADC species with different DARs.[6][7]

Protocol 4: Characterization of the this compound ADC
  • Concentration Determination: Measure the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm. The contribution of DM1 to the absorbance at 280 nm should be corrected for an accurate protein concentration measurement.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 252 nm (for DM1) and 280 nm (for the antibody). The following equation can be used: DAR = (A₂₅₂ - A₂₈₀ * R) / (ε₂₅₂_DM1 * C_mAb) Where R is the ratio of DM1 absorbance to antibody absorbance at 280 nm, and ε₂₅₂_DM1 is the molar extinction coefficient of DM1 at 252 nm.

    • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different numbers of conjugated DM1 molecules. The relative peak areas of the different species can be used to calculate the average DAR.[8][9]

    • Mass Spectrometry (MS): Intact mass analysis of the ADC by ESI-MS can provide a precise measurement of the mass of the conjugate, from which the number of attached DM1 molecules and thus the DAR can be determined.[10][11]

  • Purity and Aggregation Analysis: Analyze the purity and aggregation state of the ADC using size-exclusion chromatography (SEC-HPLC).

  • In Vitro Cytotoxicity Assay: Evaluate the potency of the this compound ADC by performing a cell viability assay (e.g., MTT or CellTiter-Glo) on a target antigen-expressing cancer cell line.[12]

Data Presentation

Table 1: Representative this compound Conjugation Parameters and Outcomes

ParameterCondition 1Condition 2Condition 3
Antibody Concentration 5 mg/mL10 mg/mL10 mg/mL
This compound:Antibody Molar Ratio 5:17.5:110:1
Reaction pH 6.57.48.0
Reaction Time 4 hours4 hours2 hours
Average DAR (by HIC) 2.13.53.8
% Monomer (by SEC) >98%>97%>95%
In Vitro IC₅₀ (Target Cells) 5.2 nM1.8 nM1.5 nM

Note: The values presented in this table are for illustrative purposes and may vary depending on the specific antibody and experimental conditions.

Visualization of Workflows and Pathways

experimental_workflow This compound Antibody Conjugation Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody buffer_exchange Buffer Exchange (to amine-free buffer) mAb->buffer_exchange concentration Concentration Adjustment buffer_exchange->concentration reaction Conjugation Reaction (2-4 hours, RT) concentration->reaction spp_dm1 This compound (in DMSO) spp_dm1->reaction quenching Quenching (Tris Buffer) reaction->quenching sec_tff SEC or TFF (Removal of free drug) quenching->sec_tff formulation Buffer Exchange (Formulation Buffer) sec_tff->formulation concentration_det Concentration (UV-Vis) formulation->concentration_det dar_analysis DAR Analysis (HIC, MS) formulation->dar_analysis purity_analysis Purity/Aggregation (SEC-HPLC) formulation->purity_analysis potency_assay In Vitro Potency (Cell-based assay) formulation->potency_assay

Caption: Experimental workflow for this compound antibody conjugation.

signaling_pathway Mechanism of Action of this compound ADC cluster_extracellular Extracellular cluster_intracellular Intracellular adc This compound ADC receptor Target Antigen on Cancer Cell adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking dm1 Free DM1 lysosome->dm1 Disulfide Bond Cleavage & DM1 Release microtubules Microtubules dm1->microtubules Inhibition of Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Cellular mechanism of action of an this compound ADC.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low DAR - Insufficient molar excess of this compound.- Short reaction time.- Inactive this compound.- Increase the molar ratio of this compound to antibody.- Extend the incubation time.- Use a fresh stock of this compound.
High Aggregation - High DAR.- High DMSO concentration.- Inappropriate buffer conditions.- Reduce the molar ratio of this compound.- Ensure final DMSO concentration is ≤10%.- Optimize buffer pH and ionic strength.
Precipitation during Conjugation - Antibody instability.- High hydrophobicity of the ADC.- Perform conjugation at a lower temperature (4°C).- Reduce the molar excess of this compound.
Variable DAR between batches - Inconsistent reaction conditions.- Inaccurate quantification of reagents.- Standardize all reaction parameters (time, temperature, pH).- Accurately determine the concentrations of antibody and this compound stock solutions.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful conjugation of antibodies with the this compound linker-payload. By following these procedures, researchers can reliably produce and characterize ADCs for further investigation in the development of novel cancer therapeutics. The provided workflows and troubleshooting guide will aid in the optimization of the conjugation process for specific antibodies and research needs.

References

Application Note: Quantifying Spp-DM1 Internalization Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the preclinical evaluation of antibody-drug conjugates (ADCs).

Introduction Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule drugs.[1] An ADC's efficacy is critically dependent on its ability to be internalized by target cells after binding to a specific cell surface antigen.[2][3] The Spp-DM1 conjugate represents a common ADC structure, comprising a target-specific antibody, a cleavable linker (succinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate, SPP), and the potent microtubule-disrupting agent, DM1 (a maytansinoid derivative).[4][5] Upon internalization and trafficking to the lysosome, the linker is cleaved, releasing the DM1 payload to induce cell cycle arrest and apoptosis.[4][6][7]

This application note provides detailed protocols for analyzing the internalization of this compound ADCs using flow cytometry, a high-throughput method ideal for quantitatively assessing the cellular uptake of antibodies and ADCs.[3][8] Accurate measurement of the rate and extent of internalization is essential for selecting promising ADC candidates and optimizing their design for improved therapeutic outcomes.[2][9]

Principle of the Assay

The quantification of this compound internalization by flow cytometry relies on tracking the amount of ADC that has been successfully transported into the target cell. This is typically achieved by labeling the this compound conjugate with a fluorescent dye. The general workflow involves:

  • Binding: The fluorescently labeled this compound is incubated with target cells. To differentiate between total binding and internalization, parallel incubations are performed at 4°C (where endocytosis is inhibited, measuring surface-bound ADC) and 37°C (where internalization occurs).

  • Internalization: At 37°C, the antibody-antigen complex is internalized via receptor-mediated endocytosis.[1]

  • Quenching/Washing: To distinguish internalized ADC from that remaining on the cell surface, a quenching agent or an acidic wash buffer is used to strip or neutralize the fluorescence of the surface-bound conjugate.

  • Analysis: The intracellular fluorescence is measured using a flow cytometer. The Mean Fluorescence Intensity (MFI) of the cell population is directly proportional to the amount of internalized this compound.[3]

Mechanism of this compound Action

The following diagram illustrates the internalization and mechanism of action for a typical this compound ADC.

Spp_DM1_Mechanism Mechanism of this compound Internalization and Action cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane cluster_cytoplasm Cytoplasm ADC This compound ADC Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Free DM1 Lysosome->DM1 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption DM1->Microtubules 5. Target Binding Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis

Caption: this compound binds to a target antigen, is internalized, and releases DM1 in the lysosome.

Experimental Workflow

The diagram below outlines the general workflow for a direct internalization assay using flow cytometry.

Flow_Cytometry_Workflow General Workflow for this compound Internalization Assay Start Start Seed 1. Seed Target & Control Cells (e.g., 2x10^5 cells/well) Start->Seed Incubate_ADC 2. Incubate with Fluorescent This compound ADC Seed->Incubate_ADC Condition1 Condition A: 37°C (Internalization) Incubate_ADC->Condition1 Condition2 Condition B: 4°C (Surface Binding Control) Incubate_ADC->Condition2 Wash 3. Wash Cells to Remove Unbound ADC Condition1->Wash Condition2->Wash Quench 4. Quench or Acid Wash to Remove Surface Signal Wash->Quench Acquire 5. Resuspend Cells in FACS Buffer Quench->Acquire Analyze 6. Acquire Data on Flow Cytometer Acquire->Analyze End End Analyze->End

Caption: Workflow for quantifying this compound internalization via flow cytometry.

Materials and Reagents

Reagent/MaterialDescription
This compound ADC Antibody-drug conjugate targeting the antigen of interest.
Fluorescent Dye e.g., Alexa Fluor™ 488 or pHrodo™ Red, for labeling the ADC.
Target Cell Line A cell line endogenously expressing the target antigen.
Control Cell Line A cell line negative for target antigen expression.
Complete Cell Culture Medium e.g., RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin.
FACS Buffer Phosphate-Buffered Saline (PBS) + 2% FBS + 0.05% Sodium Azide.
Acid Wash Buffer Glycine-HCl buffer, pH 2.5, to strip surface-bound antibodies.
Quenching Solution e.g., Trypan Blue or anti-fluorophore antibody.[8]
Fixation/Permeabilization Kit (Optional) For protocols involving intracellular staining.[10]
Flow Cytometer Equipped with appropriate lasers and filters for the chosen fluorophore.

Detailed Experimental Protocol: Direct Internalization Assay

This protocol describes a method to quantify this compound internalization by measuring the residual intracellular fluorescence after removing the surface-bound ADC with an acid wash.

1. Cell Preparation: a. The day before the experiment, seed target-positive and target-negative cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well. b. Incubate overnight at 37°C with 5% CO₂ to allow cells to adhere.

2. ADC Incubation: a. Prepare serial dilutions of fluorescently labeled this compound in cold cell culture medium to achieve the desired final concentrations (e.g., 1-10 µg/mL). b. Remove the culture medium from the wells and add the this compound dilutions. c. For the internalization group , incubate the plate at 37°C with 5% CO₂ for various time points (e.g., 0, 1, 4, 8, 24 hours). d. For the surface-binding control group , incubate a duplicate plate at 4°C for 30 minutes.[11]

3. Cell Washing and Signal Removal: a. Following incubation, centrifuge the plate at 300 x g for 5 minutes at 4°C. b. Aspirate the supernatant and wash the cells twice with 200 µL of ice-cold FACS buffer. c. To remove surface-bound ADC, resuspend the cell pellets in 100 µL of ice-cold Acid Wash Buffer (Glycine-HCl, pH 2.5) and incubate on ice for 5-10 minutes. d. Neutralize the acid by adding 200 µL of FACS buffer and centrifuge immediately at 300 x g for 5 minutes at 4°C.

4. Sample Acquisition: a. Discard the supernatant and resuspend the cell pellet in 200 µL of FACS buffer. b. Transfer the cell suspension to FACS tubes. c. Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

5. Data Analysis: a. Gate the live cell population based on Forward Scatter (FSC) and Side Scatter (SSC) properties. b. Determine the Mean Fluorescence Intensity (MFI) for the gated population in the appropriate fluorescence channel. c. The percentage of internalization can be calculated relative to the total surface-bound signal (from the 4°C control group before the acid wash step).[11] d. Internalization (%) = (MFI of internalized ADC at 37°C / MFI of total bound ADC at 4°C) x 100 .

Data Presentation

Quantitative data should be organized to clearly show the relationship between time, ADC concentration, and internalization efficiency.

Table 1: Hypothetical Time-Course of this compound Internalization

Time Point (Hours)Target-Positive Cells MFI (± SD)Target-Negative Cells MFI (± SD)Calculated Internalization (%)
0 (4°C Control) 15,000 (± 850)150 (± 25)0%
1 3,200 (± 210)165 (± 30)21.3%
4 7,800 (± 450)180 (± 28)52.0%
8 9,500 (± 620)195 (± 35)63.3%
24 11,200 (± 710)210 (± 40)74.7%

Note: Data are hypothetical. MFI values represent intracellular fluorescence after stripping surface-bound ADC. The 0-hour time point represents the total binding at 4°C before the acid wash, used as the denominator for calculating the internalization percentage. A study on T-DM1 showed internalization reaching 40-50% between 8 and 12 hours.[12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescence signal - Insufficient ADC concentration.- Low target antigen expression.- Inefficient fluorescent labeling.- Increase ADC concentration.- Confirm antigen expression via a separate surface staining experiment.- Check labeling efficiency and use a brighter fluorophore.
High background in negative cells - Non-specific binding of the ADC.- Incomplete removal of unbound ADC.- Include a blocking step with serum or Fc block.- Increase the number and volume of wash steps.[13]
No difference between 4°C and 37°C - Internalization is very rapid or very slow.- Acid wash is ineffective or too harsh.- Adjust incubation times (shorter for rapid, longer for slow).- Optimize acid wash duration and pH; confirm cell viability post-wash.
High cell death - Cytotoxicity of the this compound ADC.- Harsh sample processing.- Reduce incubation time for cytotoxicity assessment.- Ensure all centrifugation steps are gentle and performed at 4°C.[13]

Conclusion

The flow cytometry-based internalization assay is a robust and quantitative method for characterizing the cellular uptake of this compound ADCs. It provides critical data to inform the selection of lead candidates in the drug development pipeline by measuring a key attribute required for ADC efficacy.[2][14] The protocols described here can be adapted for high-throughput screening, enabling the rapid evaluation of various antibody clones, linker chemistries, and conjugation strategies to identify ADCs with optimal internalization properties for cancer therapy.[3][15]

References

Application Note: High-Content Imaging of Spp-DM1 Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells, minimizing systemic toxicity.[1][2] Spp-DM1 is an ADC composed of a monoclonal antibody targeting a specific tumor-associated antigen, the cytotoxic maytansinoid derivative DM1 (mertansine), and a cleavable "Spp" linker connecting them.[3][4][5] The Spp linker, which can be a disulfide or an enzyme-labile linker like a β-glucuronide, is designed to be stable in circulation and release the payload within the target cell.[4][6][7]

The mechanism of action begins with the ADC binding to its target antigen on the tumor cell surface, followed by internalization, often via receptor-mediated endocytosis.[2][8] Within the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, liberating the active DM1 payload.[3][9] DM1 is a potent microtubule inhibitor that binds to tubulin, preventing its polymerization.[1][10] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces programmed cell death, or apoptosis.[2][11]

High-Content Imaging (HCI), also known as High-Content Analysis (HCA), is a powerful methodology that combines automated fluorescence microscopy with sophisticated image analysis to simultaneously quantify multiple cellular events on a single-cell basis.[12][13] This approach is ideal for studying the complex, multi-parametric process of apoptosis. By using a combination of fluorescent probes, HCI can provide quantitative, dose-dependent data on key apoptotic events, including caspase activation, mitochondrial dysfunction, and nuclear morphological changes.[13][14] This application note provides a detailed protocol for using HCI to measure and characterize apoptosis induced by this compound.

This compound Mechanism of Action and Apoptotic Pathway

The following diagram illustrates the proposed mechanism by which this compound induces apoptosis in target cancer cells.

Spp_DM1_Pathway This compound Induced Apoptosis Pathway cluster_extracellular Extracellular Space cluster_cell Target Tumor Cell cluster_cytoplasm Cytoplasm ADC This compound ADC Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Free_DM1 Free DM1 Payload Lysosome->Free_DM1 4. Linker Cleavage & Payload Release Tubulin Tubulin Free_DM1->Tubulin 5. Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest G2/M Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Caspase_Cascade Caspase Cascade Activation Mitotic_Arrest->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution Phase

This compound mechanism leading to apoptosis.

Principle of the Multiplexed HCI Apoptosis Assay

This assay quantifies this compound-induced apoptosis by simultaneously measuring three key cellular markers in a single population of cells:

  • Caspase-3/7 Activation: Effector caspases-3 and -7 are central to the execution phase of apoptosis.[13][15] A non-fluorescent substrate (e.g., DEVD peptide conjugated to a DNA dye) becomes fluorescent upon cleavage by active caspase-3/7, brightly staining the nucleus of apoptotic cells.[14][16]

  • Mitochondrial Membrane Potential (ΔΨm): A hallmark of early apoptosis is the depolarization of the mitochondrial inner membrane.[17][18] A potentiometric dye like Tetramethylrhodamine (TMRM) accumulates in healthy, polarized mitochondria, emitting a bright signal. In apoptotic cells, as ΔΨm collapses, the dye disperses into the cytoplasm, leading to a significant drop in mitochondrial fluorescence intensity.[17][19]

  • Nuclear Condensation and Fragmentation: Late-stage apoptosis is characterized by distinct morphological changes in the nucleus, including chromatin condensation (pyknosis) and nuclear fragmentation (karyorrhexis).[20][21] A universal nuclear stain like Hoechst 33342 is used to identify all cells and to quantify changes in nuclear size, shape, and fluorescence intensity. Apoptotic nuclei typically appear smaller, brighter, and more fragmented.[13][20]

Experimental and Analytical Workflow

The diagram below outlines the major steps for performing the high-content imaging assay, from cell preparation to data analysis.

HCI_Workflow High-Content Imaging Experimental Workflow A 1. Seed Cells in Microplate B 2. Treat with this compound (Dose-Response) A->B C 3. Incubate (e.g., 24-48 hours) B->C D 4. Add Multiplex Dye Cocktail (MMP, Caspase-3/7, Nuclei) C->D E 5. Incubate & Wash D->E F 6. Image Acquisition (Automated HCI System) E->F G 7. Image Analysis Pipeline (Segmentation & Feature Extraction) F->G H 8. Data Quantification & Visualization G->H

Workflow for HCI-based apoptosis assay.

Materials and Reagents

CategoryItem
Cell Lines HER2-positive cancer cell line (e.g., SK-BR-3, BT-474) or other relevant line expressing the this compound target antigen.[22]
Compounds This compound (titrated concentrations), Staurosporine (positive control), Vehicle (e.g., PBS, DMSO), Unconjugated antibody (control).[13][23]
Equipment High-Content Imaging System (e.g., PerkinElmer Operetta®, Molecular Devices ImageXpress®).[13][23]
CO₂ Incubator (37°C, 5% CO₂).
Multichannel pipettes.
Consumables 96- or 384-well black, clear-bottom imaging plates.
Cell culture flasks and standard reagents (media, FBS, trypsin, etc.).
Fluorescent Reagents Nuclear Stain: Hoechst 33342.[20]
Caspase-3/7 Reagent: CellEvent™ Caspase-3/7 Green Detection Reagent or similar.[14]
Mitochondrial Potential Dye: Tetramethylrhodamine, Methyl Ester (TMRM).[19]
Buffers Phosphate-Buffered Saline (PBS), Fixative (e.g., 4% PFA, if not a live-cell assay), Wash Buffers.

Experimental Protocols

Protocol 1: Cell Seeding and Compound Treatment
  • Cell Seeding: Culture cells according to standard protocols. Trypsinize and seed cells into a 96- or 384-well clear-bottom imaging plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate) to achieve 60-70% confluency at the time of imaging.

  • Adherence: Allow cells to adhere and recover by incubating for 18-24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of this compound in appropriate cell culture medium. Also prepare solutions for negative controls (vehicle only) and a positive control for apoptosis (e.g., 1 µM staurosporine).[15]

  • Treatment: Carefully remove the old medium from the wells and add the medium containing the various treatments.

  • Incubation: Incubate the plate for the desired time course (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. The optimal time should be determined empirically.

Protocol 2: Multiplex Staining for Apoptosis Markers (Live-Cell)
  • Reagent Preparation: Prepare a 2X working solution of the staining cocktail in culture medium. Final concentrations need to be optimized, but starting points are:

    • Hoechst 33342: 1 µg/mL.[20]

    • CellEvent™ Caspase-3/7 Green Reagent: 2-5 µM.[23]

    • TMRM: 20-100 nM.[17][19]

  • Staining: Add an equal volume of the 2X staining solution directly to each well containing the compound-treated cells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, 5% CO₂, protected from light.

  • Washing (Optional): For dyes with low background like CellEvent, washing may not be necessary. If background is high, gently replace the staining solution with pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium or PBS).

Protocol 3: High-Content Image Acquisition
  • Instrument Setup: Turn on the HCI system and allow lamps/lasers to warm up. Place the microplate into the instrument.

  • Plate Configuration: Define the plate layout in the acquisition software, mapping wells to their respective treatments.

  • Image Settings:

    • Objective: Select an appropriate objective (e.g., 20x or 40x) to resolve subcellular details.[13]

    • Channels: Set up fluorescence channels for each dye (e.g., DAPI for Hoechst, FITC for Caspase-3/7, TRITC for TMRM).[23]

    • Focus: Use the Hoechst (nuclear) channel to find the optimal focal plane for each well.

    • Exposure: Adjust exposure times for each channel to achieve a good signal-to-noise ratio without saturating the detector. Use untreated and positive control wells for calibration.

  • Acquisition: Start the automated image acquisition run, capturing multiple fields per well to ensure robust statistics.

Protocol 4: Image Analysis
  • Segmentation: Use the HCI software's analysis module to identify primary objects (nuclei) in the Hoechst channel.

  • Secondary Masking: Define the cytoplasm by creating a ring or watershed region around each identified nucleus.

  • Feature Extraction: Quantify parameters for each identified cell:

    • Nuclear Morphology: Measure area, perimeter, and mean/total fluorescence intensity of the Hoechst signal. Calculate a fragmentation index based on intensity variance.[13][20]

    • Caspase-3/7 Activity: Measure the mean fluorescence intensity of the Caspase-3/7 signal within the nuclear mask.

    • Mitochondrial Membrane Potential: Measure the mean fluorescence intensity of the TMRM signal within the cytoplasmic mask.

  • Cell Classification: Apply a threshold to classify cells. For example, cells with a nuclear Caspase-3/7 intensity above a certain value (determined from controls) are counted as "apoptosis positive."[13]

Data Presentation and Interpretation

Quantitative data should be summarized to show the dose-dependent effects of this compound.

Table 1: Summary of Measured Apoptotic Parameters

ParameterFluorescent ProbeCellular LocationExpected Change in Apoptosis
Cell Number/NucleiHoechst 33342NucleusDecrease (cell death)
Nuclear AreaHoechst 33342NucleusDecrease (condensation)[13]
Nuclear IntensityHoechst 33342NucleusIncrease (condensation)[20]
Caspase-3/7 ActivationCellEvent™ Caspase-3/7NucleusIncrease[14]
Mitochondrial PotentialTMRMMitochondriaDecrease[19]

Table 2: Example Quantitative Data for this compound Treatment (48h)

This compound (nM)% Caspase-3/7 Positive CellsAvg. TMRM Intensity (RFU)Avg. Nuclear Area (µm²)EC₅₀ (nM)
0 (Vehicle)4.5 ± 0.818,500 ± 950150.2 ± 8.1
0.16.2 ± 1.117,980 ± 1100148.5 ± 7.5
115.8 ± 2.514,200 ± 1350135.1 ± 6.9
1048.9 ± 4.18,100 ± 980110.6 ± 5.810.5
10085.3 ± 3.54,500 ± 65095.4 ± 4.9
100088.1 ± 2.94,350 ± 61094.8 ± 5.1
Staurosporine (1µM)92.5 ± 1.94,100 ± 55090.1 ± 4.5

Data are presented as Mean ± SD. RFU = Relative Fluorescence Units.

Interpretation: A dose-dependent increase in the percentage of Caspase-3/7 positive cells, coupled with a decrease in mitochondrial membrane potential (TMRM intensity) and a reduction in nuclear area, strongly indicates that this compound induces cell death via the apoptotic pathway.[13][15][19] The EC₅₀ value can be calculated from the dose-response curve for each parameter to quantify the potency of the ADC.

References

Application Notes and Protocols for Murine Pharmacokinetic Studies of Spp-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. An Spp-DM1 is a type of ADC comprising a specific antibody (Spp) that targets a tumor-associated antigen, a potent microtubule-disrupting agent, DM1, and a linker connecting the two. Understanding the pharmacokinetic (PK) profile of this compound in preclinical models is crucial for predicting its behavior in humans and establishing a therapeutic window. Murine models are essential tools for these investigations, allowing for the characterization of the absorption, distribution, metabolism, and excretion (ADME) of the ADC.

These application notes provide a comprehensive overview of the methodologies and protocols for conducting pharmacokinetic studies of this compound in murine models. The included protocols are based on established practices for ADCs of a similar class, such as Trastuzumab-DM1 (T-DM1).

Mechanism of Action of this compound

The therapeutic action of this compound is a multi-step process that begins with the specific binding of the antibody component to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, and subsequent degradation of the antibody, which releases the active DM1 payload into the cytoplasm. The released DM1 then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][2][3]

Spp-DM1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell This compound This compound Binding Binding This compound->Binding Target_Antigen Target Antigen Target_Antigen->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Internalization of ADC-Antigen Complex Lysosome Lysosome Internalization->Lysosome Trafficking Degradation Proteolytic Degradation Lysosome->Degradation Fusion DM1_Release Released DM1 Degradation->DM1_Release Release of Payload Tubulin Tubulin DM1_Release->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action of an this compound ADC.

Murine Pharmacokinetic Parameters for DM1-based ADCs

The pharmacokinetic properties of ADCs are influenced by multiple factors, including the antibody, the linker, and the payload. The following table summarizes representative PK parameters for DM1-based ADCs from murine studies. Note that direct comparisons should be made with caution due to variations in experimental conditions.

ADC ConstructLinker TypeMouse StrainDose (mg/kg)Clearance (CL) (mL/day/kg)Volume of Distribution (Vc) (L)Terminal Half-life (t½) (days)
Trastuzumab-MCC-DM1Non-cleavableAthymic Nude3~11.5~3.127~3.5-4
Trastuzumab-SPP-DM1Cleavable (disulfide)Not Specified341Not ReportedNot Reported
Anti-CD22-SPP-DM1Cleavable (disulfide)Not Specified5Not ReportedNot ReportedNot Reported
Anti-HER2 ADCNot SpecifiedNot Specified3Not ReportedNot ReportedNot Reported

Data compiled from multiple sources.[4][5] Values for Vc and t½ are often reported from human studies but murine data suggests a similar profile.

Experimental Workflow for Pharmacokinetic Analysis

A typical workflow for the pharmacokinetic analysis of an this compound ADC in a murine model is depicted below. This process involves several sequential stages, from animal preparation and ADC administration to sample collection, processing, and bioanalysis, culminating in data interpretation.

Experimental_Workflow cluster_setup Study Setup cluster_execution Experimental Execution cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation Animal_Acclimatization Animal Acclimatization (≥ 1 week) Tumor_Implantation Tumor Implantation (if applicable) Animal_Acclimatization->Tumor_Implantation Randomization Randomization into Treatment Groups Tumor_Implantation->Randomization ADC_Admin This compound Administration (e.g., single IV dose) Randomization->ADC_Admin Blood_Collection Serial Blood Sampling (predetermined time points) ADC_Admin->Blood_Collection Tissue_Harvesting Tissue Harvesting (terminal time point) ADC_Admin->Tissue_Harvesting Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Tissue_Homogenization Tissue Homogenization Tissue_Harvesting->Tissue_Homogenization Bioanalysis Bioanalysis (ELISA, LC-MS/MS) Plasma_Separation->Bioanalysis Tissue_Homogenization->Bioanalysis PK_Modeling Pharmacokinetic Modeling (e.g., NCA, Compartmental) Bioanalysis->PK_Modeling Parameter_Determination Determination of PK Parameters (CL, Vd, t½, AUC) PK_Modeling->Parameter_Determination

Experimental workflow for ADC pharmacokinetic studies.

Detailed Experimental Protocols

Murine Pharmacokinetic Study Design

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

  • Appropriate mouse strain (e.g., athymic nude, SCID if using xenografts).

  • This compound ADC.

  • Sterile vehicle for ADC formulation (e.g., phosphate-buffered saline, PBS).

  • Anesthetic (e.g., isoflurane).

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant like EDTA, capillary tubes).

  • Surgical tools for tissue harvesting.

Procedure:

  • Animal Acclimatization and Tumor Implantation (for tumor-bearing models):

    • Acclimatize mice to the housing facility for at least one week.

    • If applicable, implant tumor cells subcutaneously into the flank of each mouse.

    • Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.[6]

  • ADC Administration:

    • Prepare the this compound formulation in the appropriate vehicle at the desired concentration.

    • Administer a single intravenous (IV) dose of the ADC to each mouse, typically via the tail vein.[6]

  • Serial Blood Collection:

    • At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples (typically 20-50 µL).[6]

    • Blood can be collected from the saphenous or submandibular vein.

    • Collect blood into microcentrifuge tubes containing an anticoagulant.

  • Plasma Processing:

    • Process the blood to obtain plasma by centrifugation at 1,500-2,000 x g for 10-15 minutes at 4°C.[6]

    • Carefully collect the supernatant (plasma) and store samples at -80°C until analysis.

  • Tumor and Tissue Harvesting (at terminal time points):

    • At the final time point, euthanize the mice.

    • Collect the tumor and other relevant tissues (e.g., liver, spleen, kidneys).

    • Rinse tissues with cold PBS, blot dry, and weigh.

    • Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.[6]

Bioanalytical Methods

Accurate quantification of different ADC-related species is critical for a thorough PK analysis. This typically involves measuring the total antibody, the conjugated ADC, and the free (unconjugated) DM1 payload.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the total antibody (both conjugated and unconjugated) and the conjugated ADC. Different assay formats are used for each analyte.

Materials:

  • 96-well microtiter plates.

  • Capture antibody (e.g., anti-human IgG for total antibody, or target antigen for conjugated ADC).

  • Detection antibody (e.g., HRP-conjugated anti-human IgG for total antibody, or anti-DM1 antibody for conjugated ADC).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., PBS with 1% BSA).

  • Substrate (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Plate reader.

Protocol Outline:

  • Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add standards and diluted plasma samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate and add the substrate. Incubate in the dark until color develops.

  • Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm.

  • Quantification: Calculate the concentrations based on a standard curve.[7]

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the quantification of the small molecule payload, DM1.

Materials:

  • LC-MS/MS system.

  • C18 analytical column.

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Internal standard (e.g., a stable isotope-labeled DM1).

  • Protein precipitation solution (e.g., acetonitrile).

Protocol Outline:

  • Sample Preparation:

    • Plasma: To a known volume of plasma, add the internal standard and protein precipitation solution. Vortex and centrifuge to pellet the precipitated proteins.

    • Tissues: Homogenize the weighed tissue in a suitable buffer. Add the internal standard and perform protein precipitation or solid-phase extraction.

  • LC Separation: Inject the supernatant from the prepared sample onto the C18 column. Use a gradient elution with the mobile phases to separate DM1 from other matrix components.

  • MS/MS Detection: Introduce the eluent from the LC into the mass spectrometer. Monitor for the specific precursor-to-product ion transition for DM1 and the internal standard.

  • Quantification: Generate a standard curve by plotting the peak area ratio of DM1 to the internal standard against the concentration. Calculate the concentration of DM1 in the unknown samples from this curve.[7]

Data Analysis and Interpretation

The concentration-time data obtained from the bioanalytical assays are used to determine key pharmacokinetic parameters. This can be done using non-compartmental analysis (NCA) or by fitting the data to a compartmental model (e.g., a two-compartment model, which is often suitable for ADCs).[8] The key parameters include:

  • Area Under the Curve (AUC): A measure of total drug exposure over time.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Terminal Half-life (t½): The time required for the plasma concentration of a drug to decrease by half during the terminal elimination phase.

These parameters provide a comprehensive understanding of the ADC's behavior in vivo and are critical for informing dose selection and scheduling for further preclinical and clinical development.

References

Determining the Drug-to-Antibody Ratio of Spp-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1] The DAR significantly influences the ADC's efficacy, toxicity, and pharmacokinetic profile. Therefore, accurate and robust methods for DAR determination are essential during ADC development and for quality control.[1]

This document provides detailed protocols for determining the DAR of Spp-DM1, an ADC comprising a monoclonal antibody conjugated to the potent microtubule-disrupting agent DM1 via a reducible SPP linker.[2][3] The methodologies described include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS), which are the most commonly employed techniques for DAR analysis.

Mechanism of Action of DM1

The cytotoxic payload of this compound is DM1, a maytansinoid derivative that disrupts microtubule dynamics. Upon binding of the ADC to its target antigen on a cancer cell, the ADC-antigen complex is internalized.[4][5] Inside the cell, the ADC is trafficked to the lysosome, where the antibody is degraded, releasing the DM1 payload.[4][5][6] The freed DM1 then binds to tubulin, inhibiting its polymerization and leading to mitotic arrest and subsequent apoptosis of the cancer cell.[6][7]

DM1_Mechanism_of_Action ADC This compound ADC Receptor Target Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Trafficking DM1 DM1 Lysosome->DM1 Antibody Degradation & DM1 Release Tubulin Tubulin DM1->Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

Mechanism of action of a DM1-containing ADC.

Experimental Protocols for DAR Determination

The following section details the protocols for the three primary methods for DAR analysis of this compound.

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used technique for DAR determination as it can separate ADC species with different drug loads under native, non-denaturing conditions.[8][9] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated DM1 molecules.[10][11]

3.1.1. Experimental Workflow

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_data Data Analysis Sample This compound ADC Sample Dilution Dilute with Mobile Phase A (High Salt Buffer) Sample->Dilution Injection Inject onto HIC Column Dilution->Injection Gradient Apply Salt Gradient (High to Low Salt) Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas of DAR Species Chromatogram->Integration Calculation Calculate Average DAR Integration->Calculation

Experimental workflow for DAR determination by HIC.

3.1.2. Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A: 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 10% Isopropanol and 10% Acetonitrile.[11]

  • Sample Preparation:

    • Dilute the this compound ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).[12]

    • Flow Rate: 0.8 mL/min.[12]

    • Column Temperature: 25°C.[12]

    • Detection: UV absorbance at 280 nm.[12]

    • Injection Volume: 10 µL.

    • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a specified time (e.g., 20 minutes).

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

3.1.3. Data Presentation

ParameterValue
Column TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm)[12]
Mobile Phase A 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0, 10% IPA, 10% ACN[11]
Flow Rate 0.8 mL/min[12]
Temperature 25°C[12]
Detection 280 nm[12]
Injection Volume 10 µL
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is an orthogonal method to HIC for DAR determination, particularly for cysteine-linked ADCs.[10] This method typically involves the reduction of the ADC to separate the light and heavy chains, followed by chromatographic separation.[10]

3.2.1. Experimental Workflow

RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Sample This compound ADC Sample Reduction Reduce with DTT to separate Light and Heavy Chains Sample->Reduction Injection Inject onto RP Column Reduction->Injection Gradient Apply Organic Solvent Gradient Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas of Light & Heavy Chain Species Chromatogram->Integration Calculation Calculate Average DAR Integration->Calculation

Experimental workflow for DAR determination by RP-HPLC.

3.2.2. Protocol

  • Sample Preparation (Reduction):

    • To 100 µg of this compound ADC (at 1 mg/mL), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Chromatographic Conditions:

    • Column: A suitable wide-pore C4 reversed-phase column (e.g., YMC-Triart Bio C4).[13]

    • Flow Rate: 0.5 mL/min.[14]

    • Column Temperature: 70-80°C.[14]

    • Detection: UV absorbance at 280 nm.[14]

    • Injection Volume: 20 µL.[14]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Integrate the peak areas for the unconjugated and drug-conjugated light and heavy chains.

    • Calculate the weighted average DAR based on the relative peak areas and the number of drugs on each chain.

3.2.3. Data Presentation

ParameterValue
Column YMC-Triart Bio C4 (e.g., 2.1 x 100 mm, 3.5 µm)[13]
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 0.5 mL/min[14]
Temperature 70-80°C[14]
Detection 280 nm[14]
Injection Volume 20 µL[14]
Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the intact ADC and its subunits, allowing for a precise determination of the DAR.[15][16] This technique is often coupled with liquid chromatography (LC-MS).

3.3.1. Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample This compound ADC Sample Dilution Dilute in appropriate buffer (e.g., 0.1% Formic Acid) Sample->Dilution Deglycosylation Optional: Deglycosylation with PNGase F Dilution->Deglycosylation Injection Inject onto LC-MS System Deglycosylation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Detection (e.g., Q-TOF) Ionization->Detection Spectra Obtain Mass Spectra Detection->Spectra Deconvolution Deconvolute Spectra to obtain Intact Masses Spectra->Deconvolution Calculation Calculate Average DAR Deconvolution->Calculation

Experimental workflow for DAR determination by LC-MS.

3.3.2. Protocol

  • Sample Preparation:

    • Dilute the this compound ADC sample to 1 mg/mL in 0.1% formic acid in water.[17]

    • For deglycosylated analysis, treat the ADC with PNGase F overnight at 37°C.[17]

  • LC-MS Conditions:

    • LC System: UHPLC system.[1]

    • Column: ACQUITY UPLC BEH C4, 300 Å, 1.7 µm, 2.1 mm x 50 mm.[17]

    • Mobile Phase A: 0.1% Formic Acid in Water.[17]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[17]

    • Flow Rate: 0.3 mL/min.[17]

    • Column Temperature: 60°C.[17]

    • MS System: High-resolution mass spectrometer (e.g., Q-TOF).[1]

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Data Analysis:

    • Acquire the mass spectra of the intact ADC.

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of each DAR species.

    • Calculate the average DAR from the relative abundance of each species.

3.3.3. Data Presentation

ParameterValue
LC Column ACQUITY UPLC BEH C4 (2.1 x 50 mm, 1.7 µm)[17]
Mobile Phase A 0.1% Formic Acid in Water[17]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[17]
Flow Rate 0.3 mL/min[17]
Column Temperature 60°C[17]
MS Detector Q-TOF Mass Spectrometer[1]
Ionization Electrospray (ESI) Positive

Summary and Conclusion

The determination of the drug-to-antibody ratio is a critical step in the development and characterization of ADCs like this compound. This document has provided detailed protocols for three orthogonal analytical techniques: HIC, RP-HPLC, and MS. Each method offers unique advantages, and the choice of method may depend on the specific characteristics of the ADC and the stage of development. For comprehensive characterization, it is often recommended to use a combination of these methods to ensure accurate and reliable DAR determination. The provided workflows and protocols serve as a valuable resource for researchers and scientists in the field of ADC development.

References

Spp-DM1 for Targeted Therapy in Oncology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spp-DM1 is an antibody-drug conjugate (ADC) payload composed of the potent maytansinoid tubulin inhibitor, DM1, and a cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP) linker. This system is designed for targeted delivery of the cytotoxic agent DM1 to cancer cells. The SPP linker provides a stable connection between the antibody and DM1 in circulation, which can be cleaved inside the target cell, releasing the active drug.[1] The released DM1 then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2] This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound based ADCs in various cancer types.

Mechanism of Action

The therapeutic strategy of this compound ADCs involves a multi-step process:

  • Target Binding: The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to lysosomes, where the acidic environment and lysosomal proteases cleave the SPP linker, releasing the active DM1 payload into the cytoplasm.

  • Microtubule Disruption: The released DM1 binds to tubulin at or near the vinblastine-binding site, suppressing microtubule dynamics.[2] This leads to a mitotic arrest at the G2/M phase of the cell cycle.

  • Apoptosis: The sustained mitotic arrest ultimately triggers programmed cell death (apoptosis) in the cancer cell.

Data Presentation: Preclinical Efficacy of this compound ADCs

The following tables summarize key quantitative data from preclinical studies of this compound ADCs in various cancer models.

Table 1: In Vitro Cytotoxicity of DM1 and DM1-Containing ADCs

ADC/CompoundTarget AntigenCancer Cell LineCancer TypeIC50Citation
scFv-EpCAM-SNAP-MMAEEpCAMMDA-MB-468Triple-Negative Breast Cancer135.2 nM[3]
H32-DM1HER2SK-BR-3Breast Cancer~0.05 - 0.08 nM[4]
H32-DM1HER2BT474Breast Cancer~0.5 - 0.8 nM[4]
T-DM1HER2JIMT-1Breast Cancer>1 µg/ml (resistant)[5]
scPDL1-DM1PD-L1A549Lung CancerNot specified[6]
Loncastuximab tesirineCD19VariousB-cell LymphomaVaries (correlates with CD19 expression)[7]

Note: IC50 values can vary depending on the experimental conditions, including the specific antibody, linker, and cell line used.

Table 2: In Vivo Efficacy of Anti-CD19-SPP-DM1 in Non-Hodgkin's Lymphoma Xenograft Models

Xenograft ModelTreatment GroupDosing ScheduleTumor Growth InhibitionCitation
Raji (Burkitt's lymphoma)Anti-CD19-SPP-DM1 (5 mg/kg)Intravenous, days 1, 8, 15Significant tumor regression[3]
Granta-519 (Mantle cell lymphoma)Anti-CD19-SPP-DM1 (5 mg/kg)Intravenous, days 1, 8Significant tumor growth delay[3]
BJAB-luc (Burkitt's lymphoma)Anti-CD22-SPP-DM1 (~5 mg/kg)Intravenous, days 1, 8, 15Significant tumor regression[3]

Note: Tumor growth inhibition is a qualitative summary of the cited data. Please refer to the original publication for detailed tumor volume measurements.

Experimental Protocols

This section provides detailed methodologies for key experiments in the preclinical evaluation of this compound ADCs.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of an this compound ADC on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., EpCAM-positive: MCF-7, MDA-MB-231; CD19-positive: Raji, Granta-519; CD56-positive: NCI-H526)

  • Complete cell culture medium

  • This compound ADC and unconjugated antibody (control)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the target cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and the unconjugated antibody control in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with medium only as a blank control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.[8]

Protocol 2: In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of an this compound ADC in a subcutaneous xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG mice)

  • Target cancer cell line (e.g., Raji for Non-Hodgkin's Lymphoma)

  • Matrigel (optional)

  • This compound ADC, unconjugated antibody, and vehicle control (e.g., PBS)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Harvest and resuspend the cancer cells in sterile PBS or culture medium, with or without Matrigel.

    • Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor volume using calipers (Volume = (length x width²)/2).

    • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound ADC) with similar average tumor volumes.

  • ADC Administration:

    • Administer the this compound ADC, unconjugated antibody, or vehicle control to the mice via intravenous (tail vein) injection. The dosing and schedule will depend on the specific ADC and tumor model (e.g., 5 mg/kg, once weekly for 3 weeks).[3]

  • Monitoring and Data Collection:

    • Measure the tumor volume and body weight of each mouse 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the control group.

Visualizations

Signaling Pathway and Mechanism of Action

Spp-DM1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC This compound ADC Receptor Cell Surface Receptor ADC->Receptor 1. Binding Antigen Tumor Antigen Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Linker Cleavage & Payload Release Tubulin Tubulin DM1->Tubulin 5. Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cytotoxicity_Assay_Workflow Start Start Seed_Cells 1. Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Add_ADC 3. Add this compound ADC (serial dilutions) Incubate_24h->Add_ADC Incubate_72h 4. Incubate 72-96h Add_ADC->Incubate_72h Add_MTT 5. Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h 6. Incubate 2-4h Add_MTT->Incubate_4h Add_Solubilizer 7. Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data 9. Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Mass Spectrometry-Based Characterization of Spp-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of Spp-DM1, an antibody-drug conjugate (ADC), using state-of-the-art mass spectrometry (MS) techniques. The protocols cover the analysis of the intact ADC, its subunits, and the identification of drug conjugation sites, as well as the quantification of the released payload, DM1.

Introduction to this compound and the Role of Mass Spectrometry

This compound is an antibody-drug conjugate that combines a monoclonal antibody (mAb) with the potent cytotoxic agent DM1 via a reducible N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) linker.[1][2] The SPP linker attaches to lysine (B10760008) residues on the antibody.[1][3] The efficacy and safety of such ADCs are critically dependent on their structural characteristics, including the drug-to-antibody ratio (DAR), the distribution of drug molecules, and the specific sites of conjugation. Mass spectrometry has become an indispensable tool for the detailed characterization of these complex biomolecules, providing crucial information throughout the drug development process.[4]

This document outlines key MS-based methodologies for the comprehensive analysis of this compound.

Intact Mass Analysis for Drug-to-Antibody Ratio (DAR) Determination

Intact mass analysis is a fundamental technique used to determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.[5] This is a critical quality attribute (CQA) as it directly impacts the therapeutic efficacy and pharmacokinetics of the ADC.[6] Native size-exclusion chromatography coupled to mass spectrometry (SEC-MS) is a powerful approach for this analysis, as it allows the ADC to remain in its folded state, providing a more accurate representation of the molecular species.[6][7]

Experimental Protocol: Native SEC-MS for Intact this compound

Objective: To determine the average DAR and drug-load distribution of this compound.

Instrumentation:

  • High-resolution Orbitrap or Time-of-Flight (TOF) mass spectrometer

  • UPLC/HPLC system with a size-exclusion column (e.g., MAbPac SEC-1)

Reagents:

Procedure:

  • Sample Preparation:

    • Reconstitute the lyophilized this compound sample in MS-grade water to a final concentration of 1-5 mg/mL.

    • If necessary, perform buffer exchange into a volatile, MS-friendly buffer such as 150 mM ammonium acetate, pH 7.4.

  • LC-MS Analysis:

    • Equilibrate the SEC column with the mobile phase (e.g., 150 mM ammonium acetate).

    • Inject 5-10 µL of the prepared this compound sample.

    • Perform the chromatographic separation under native conditions.

    • Acquire mass spectra in the positive ion mode over an appropriate m/z range (e.g., 4,000–8,000 m/z) to detect the low charge states typical of native proteins.[7]

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass for each species.

    • Identify the peaks corresponding to the unconjugated antibody (DAR=0) and the various drug-loaded forms (DAR=1, 2, 3, etc.). The mass difference between adjacent peaks should correspond to the mass of the this compound linker-payload moiety.

    • Calculate the average DAR by taking the weighted average of the different drug-loaded species based on their relative intensities.

Quantitative Data Summary: Intact Mass Analysis
ParameterResult
Average DAR3.5
DAR Range0 - 7
Mass of this compound Moiety (Da)~957 Da

Note: The values presented are typical and may vary between different ADC batches.

Intact_Mass_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Spp_DM1 This compound Sample Buffer_Exchange Buffer Exchange (Ammonium Acetate) Spp_DM1->Buffer_Exchange SEC_LC Native SEC-LC Buffer_Exchange->SEC_LC HR_MS High-Resolution MS SEC_LC->HR_MS Deconvolution Deconvolution HR_MS->Deconvolution DAR_Calculation DAR Calculation Deconvolution->DAR_Calculation Final_Report Final_Report DAR_Calculation->Final_Report Average DAR & Distribution

Workflow for intact mass analysis of this compound.

Subunit Analysis for Drug Distribution

To gain more detailed information about the distribution of the DM1 payload between the light and heavy chains of the antibody, subunit analysis is performed. This involves the reduction of the interchain disulfide bonds to separate the heavy and light chains, followed by LC-MS analysis.[8]

Experimental Protocol: Reduced Subunit Analysis

Objective: To determine the drug load on the light and heavy chains of this compound.

Instrumentation:

  • High-resolution Orbitrap or TOF mass spectrometer

  • UPLC/HPLC system with a reversed-phase column (e.g., C4 or C8)

Reagents:

Procedure:

  • Sample Reduction:

    • To approximately 50 µg of this compound, add a reducing agent (e.g., 10 mM DTT) and incubate at 37°C for 30 minutes to cleave the disulfide bonds.[9]

    • Denaturation with guanidine hydrochloride prior to reduction can improve efficiency.

  • LC-MS Analysis:

    • Inject the reduced sample onto a reversed-phase column.

    • Perform a gradient elution, typically from a low percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid) to a high percentage to separate the light and heavy chains.

    • Acquire mass spectra in the positive ion mode.

  • Data Analysis:

    • Deconvolute the mass spectra corresponding to the light and heavy chain peaks.

    • Identify the different drug-loaded species for each chain.

    • Calculate the average drug load for both the light and heavy chains.

Quantitative Data Summary: Subunit Analysis
ChainUnconjugated Mass (Da)Drug-Loaded Species ObservedAverage Drug Load
Light Chain~23,500LC+0, LC+1~0.5
Heavy Chain~50,000HC+0, HC+1, HC+2, HC+3~1.5

Note: The values presented are typical and may vary. The sum of the average drug loads on the light and heavy chains should approximate the average DAR from the intact analysis.

Subunit_Analysis_Workflow cluster_reduction Reduction cluster_separation Separation & Analysis cluster_results Data Interpretation Spp_DM1 This compound Sample Reduction Disulfide Bond Reduction (DTT/TCEP) Spp_DM1->Reduction RP_LC Reversed-Phase LC Reduction->RP_LC MS_Analysis Mass Spectrometry RP_LC->MS_Analysis LC_Deconvolution Light Chain Deconvolution MS_Analysis->LC_Deconvolution HC_Deconvolution Heavy Chain Deconvolution MS_Analysis->HC_Deconvolution LC_Drug_Load LC_Drug_Load LC_Deconvolution->LC_Drug_Load HC_Drug_Load HC_Drug_Load HC_Deconvolution->HC_Drug_Load

Workflow for subunit analysis of this compound.

Peptide Mapping for Conjugation Site Identification

Peptide mapping is employed to identify the specific lysine residues on the antibody where the this compound is conjugated.[3][10] This is achieved by digesting the ADC into smaller peptides, separating them by LC, and analyzing them by MS/MS.

Experimental Protocol: Peptide Mapping

Objective: To identify the specific lysine conjugation sites of this compound.

Instrumentation:

  • High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF)

  • UPLC/HPLC system with a reversed-phase column (e.g., C18)

Reagents:

  • This compound sample

  • DTT, Iodoacetamide (IAM)

  • Trypsin (MS-grade)

  • Urea (B33335) or Guanidine hydrochloride

  • Tris buffer

  • Formic acid, Acetonitrile

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the this compound sample in a buffer containing urea or guanidine hydrochloride.

    • Reduce the disulfide bonds with DTT.

    • Alkylate the free cysteine residues with IAM to prevent disulfide bond reformation.

  • Tryptic Digestion:

    • Perform a buffer exchange to remove the denaturant and reducing/alkylating agents.

    • Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w) and incubate at 37°C for 4-16 hours.

  • LC-MS/MS Analysis:

    • Inject the peptide digest onto a C18 column.

    • Perform a gradient elution to separate the peptides.

    • Acquire data in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Use a database search engine to identify the peptides by matching the experimental MS/MS spectra against the theoretical fragmentation of the antibody sequence.

    • Search for the this compound modification on lysine residues. The conjugation of DM1 to a lysine residue will result in a missed cleavage by trypsin at that site and a corresponding mass shift in the peptide. A signature fragment ion of DM1 (e.g., m/z 547.2211) can be used to specifically identify DM1-conjugated peptides.[7][11]

Quantitative Data Summary: Conjugation Site Analysis
Heavy Chain Lysine Residue% ConjugationLight Chain Lysine Residue% Conjugation
K305%K458%
K13712%K12615%
K21410%K1887%
............

Note: This table provides an example of relative quantification of conjugation at specific sites. The actual sites and their occupancy will depend on the specific antibody and conjugation process.

Peptide_Mapping_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Spp_DM1 This compound Sample Denature_Reduce_Alkylate Denature, Reduce, Alkylate Spp_DM1->Denature_Reduce_Alkylate Digestion Tryptic Digestion Denature_Reduce_Alkylate->Digestion RP_LC Reversed-Phase LC Digestion->RP_LC Tandem_MS Tandem MS (DDA) RP_LC->Tandem_MS Database_Search Database Search Tandem_MS->Database_Search Site_Identification Conjugation Site Identification Database_Search->Site_Identification Conjugation_Report Conjugation_Report Site_Identification->Conjugation_Report

Workflow for peptide mapping of this compound.

Quantification of Free DM1 Payload

Monitoring the level of free DM1 in circulation is crucial for understanding the pharmacokinetics and potential off-target toxicity of the ADC.[12] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[13][14]

Experimental Protocol: LC-MS/MS for Free DM1 Quantification

Objective: To quantify the concentration of free DM1 in a biological matrix (e.g., plasma).

Instrumentation:

  • Triple quadrupole or high-resolution mass spectrometer

  • UPLC/HPLC system with a reversed-phase column (e.g., C18)

Reagents:

  • Plasma sample

  • DM1 analytical standard

  • Internal standard (e.g., isotopically labeled DM1)

  • Acetonitrile, Methanol

  • Formic acid

  • Protein precipitation agents (e.g., acetonitrile)

Procedure:

  • Sample Preparation:

    • Spike the plasma sample with the internal standard.

    • Perform protein precipitation by adding a cold organic solvent like acetonitrile.[13][15]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto the C18 column.

    • Perform a gradient elution to separate DM1 from other matrix components.

    • Analyze the eluent using the mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for DM1 and the internal standard.

  • Data Analysis:

    • Generate a calibration curve using the DM1 analytical standard.

    • Quantify the concentration of DM1 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary: Free DM1 Quantification Method Validation
ParameterResult
Linear Range0.2 - 200 ng/mL
Lower Limit of Quantification (LLOQ)0.2 ng/mL[16]
Accuracy89 - 102%[13][14]
Precision (%CV)≤10%[13][14]

Note: These validation parameters are based on published methods and may need to be re-established for a specific application.

Free_DM1_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma_Sample Plasma Sample Spike_IS Spike Internal Standard Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Extract_Reconstitute Extract & Reconstitute Protein_Precipitation->Extract_Reconstitute RP_LC Reversed-Phase LC Extract_Reconstitute->RP_LC MRM_MS MRM Analysis RP_LC->MRM_MS Quantification Quantification MRM_MS->Quantification Calibration_Curve Calibration Curve Calibration_Curve->Quantification Concentration_Report Concentration_Report Quantification->Concentration_Report

Workflow for free DM1 quantification.

References

Application Notes and Protocols for Developing Patient-Derived Xenograft (PDX) Models to Evaluate Spp-DM1 Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) models, created by implanting patient tumor tissue directly into immunodeficient mice, have emerged as a critical platform in preclinical oncology research. These models are highly valued for retaining the histological and genetic characteristics of the original human tumor, offering a more predictive in vivo system for evaluating novel cancer therapeutics compared to traditional cell line-derived xenografts.

This document provides detailed application notes and protocols for the development and utilization of PDX models for the preclinical evaluation of antibody-drug conjugates (ADCs) that incorporate the Spp-DM1 drug-linker. This compound is a conjugate where the potent microtubule-disrupting agent, DM1, is attached to a linker, ready for conjugation to a monoclonal antibody that targets a specific tumor antigen. A well-known example of a DM1-containing ADC is Ado-trastuzumab emtansine (T-DM1), which targets HER2-positive breast cancer. These protocols are designed to guide researchers in establishing robust PDX models and conducting efficacy studies to assess the anti-tumor activity of this compound based ADCs.

I. Application Notes

Overview of PDX Models for ADC Testing

PDX models offer a superior platform for testing ADCs due to several key advantages:

  • Preservation of Tumor Heterogeneity: PDX models maintain the cellular diversity of the original tumor, which is crucial for evaluating therapies that target specific subpopulations of cancer cells.

  • Clinically Relevant Microenvironment: The tumor microenvironment, including stromal components, is partially retained in PDX models, influencing drug penetration and response.

  • Predictive Power: Studies have shown a good correlation between drug responses observed in PDX models and clinical outcomes in patients.[1]

Key Considerations for this compound ADC Evaluation in PDX Models

When designing preclinical studies to evaluate this compound based ADCs using PDX models, the following factors are critical:

  • Target Antigen Expression: The expression level of the target antigen for the ADC's monoclonal antibody in the PDX model is a key determinant of efficacy. Comprehensive characterization of the PDX models for target expression is essential.

  • Model Selection: Choose PDX models derived from patient populations relevant to the ADC's intended clinical indication.

  • Dose and Schedule: The dosing regimen should be carefully designed to reflect potential clinical scenarios.

  • Endpoint Selection: Primary endpoints typically include tumor growth inhibition, tumor regression, and survival. Secondary endpoints may include biomarker analysis and investigation of resistance mechanisms.

II. Experimental Protocols

Establishment of Patient-Derived Xenograft Models

This protocol outlines the key steps for establishing PDX models from fresh patient tumor tissue.

Materials:

  • Fresh patient tumor tissue collected under sterile conditions

  • Immunodeficient mice (e.g., NOD-scid, NSG)

  • Surgical tools (scalpels, forceps)

  • Transport medium (e.g., RPMI-1640 with antibiotics)

  • Matrigel (optional)

  • Anesthesia

Protocol:

  • Tumor Tissue Acquisition:

    • Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection vial containing transport medium on ice.

    • Process the tissue within 2-6 hours of collection.

  • Tumor Processing:

    • In a sterile biosafety cabinet, wash the tumor tissue with cold PBS containing antibiotics.

    • Remove any non-tumor tissue (e.g., fat, necrotic tissue).

    • Mince the tumor tissue into small fragments (2-3 mm³).

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Make a small incision in the skin of the flank.

    • Create a subcutaneous pocket using blunt dissection.

    • (Optional) Mix the tumor fragments with Matrigel.

    • Implant 2-3 tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth at least twice a week.

    • Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a volume of 1000-1500 mm³, passage the tumor to the next generation of mice (P1).

  • Tumor Passaging and Banking:

    • Euthanize the tumor-bearing mouse (P0).

    • Aseptically resect the tumor.

    • A portion of the tumor can be cryopreserved for future use.

    • Another portion can be fixed in formalin for histological analysis.

    • The remaining tumor tissue is processed and implanted into new host mice as described above.

In Vivo Efficacy Studies of this compound Based ADCs in PDX Models

This protocol describes a typical in vivo efficacy study to evaluate an this compound based ADC.

Materials:

  • Established PDX models with confirmed target antigen expression

  • This compound based ADC

  • Vehicle control

  • Dosing syringes and needles

  • Calipers for tumor measurement

Protocol:

  • Study Initiation:

    • Expand the desired PDX model to generate a cohort of tumor-bearing mice.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer the this compound based ADC and vehicle control according to the planned dosing schedule (e.g., once weekly, intravenously).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Tumor Growth Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Continue monitoring until tumors in the control group reach a predetermined endpoint volume or for a specified duration.

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each time point.

    • Determine the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Analyze survival data using Kaplan-Meier curves.

III. Data Presentation

Quantitative data from efficacy studies should be summarized in clear and concise tables for easy comparison.

Table 1: Example of Dosing and Efficacy Data for an Anti-Her2-Spp-DM1 ADC in a HER2+ Breast Cancer PDX Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-QW x 31250-
Anti-Her2-Spp-DM15QW x 337570
Anti-Her2-Spp-DM110QW x 312590

Table 2: Example of Response Rates in a Cohort of PDX Models Treated with an Anti-CD19-Spp-DM1 ADC

PDX Model IDCancer TypeCD19 Expression (IHC)Response to Anti-CD19-Spp-DM1 (10 mg/kg)
LY-001DLBCL3+Complete Response
LY-002DLBCL2+Partial Response
LY-003Follicular Lymphoma3+Stable Disease
LY-004DLBCL1+Progressive Disease

IV. Visualizations

Signaling Pathways

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K Activation RAS RAS HER2_HER3->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival TDM1 Trastuzumab-DM1 TDM1->HER2 Binds and Inhibits

Caption: HER2 signaling pathway and the inhibitory action of Trastuzumab-DM1.

CD19_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response BCR BCR Lyn Lyn BCR->Lyn Activation CD19 CD19 CD19->Lyn Co-stimulation PI3K PI3K Lyn->PI3K AKT AKT PI3K->AKT Proliferation B-cell Proliferation AKT->Proliferation Survival B-cell Survival AKT->Survival ADC Anti-CD19 ADC (this compound) ADC->CD19 Binds and Internalizes

Caption: CD19 signaling pathway in B-cells and targeting by an Anti-CD19 ADC.

Experimental Workflow

PDX_Workflow Patient Patient Tumor (Surgical Resection/Biopsy) Implantation Implantation into Immunodeficient Mice (P0) Patient->Implantation Growth Tumor Growth Monitoring Implantation->Growth Passaging Tumor Passaging (P1, P2...) & Cryopreservation Growth->Passaging Characterization Model Characterization (Histology, Genomics) Passaging->Characterization Expansion Cohort Expansion Passaging->Expansion Randomization Randomization of Tumor-Bearing Mice Expansion->Randomization Treatment Treatment with This compound ADC / Vehicle Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Analysis Data Analysis (TGI, Survival) Monitoring->Analysis

Caption: Workflow for PDX model development and ADC efficacy testing.

Logical Relationship

ADC_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Tumor Cell ADC This compound ADC Antigen Target Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome DM1 Release of DM1 Lysosome->DM1 Proteolytic Cleavage Microtubules Microtubule Disruption DM1->Microtubules Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis

Caption: Mechanism of action of an this compound based antibody-drug conjugate.

References

Application Notes and Protocols: Spp-DM1 in Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. Spp-DM1 represents a specific type of ADC where the maytansinoid derivative DM1, a potent microtubule-disrupting agent, is attached to a targeting antibody via a cleavable disulfide linker (Spp). This cleavable linker is a key feature, designed to be stable in circulation but readily cleaved within the reducing environment of the tumor cell, releasing the active DM1 payload.

Recent advancements in oncology have highlighted the transformative potential of immunotherapy, particularly immune checkpoint inhibitors (ICIs), which unleash the patient's own immune system to attack cancer cells. The combination of ADCs and immunotherapy is a rapidly evolving field of investigation, with the potential for synergistic anti-tumor activity. This document provides a detailed overview of the rationale, preclinical data, and proposed protocols for the use of this compound ADCs in combination with immunotherapy.

The primary focus of this document will be on lorvotuzumab mertansine (B1676302) (IMGN901) , a well-characterized this compound ADC that targets the CD56 antigen, which is expressed on various solid and hematological malignancies, including small cell lung cancer (SCLC) and multiple myeloma.[1][2][3] While direct clinical data for the combination of lorvotuzumab mertansine with modern immunotherapies like checkpoint inhibitors is limited, the mechanistic properties of this compound ADCs provide a strong rationale for this therapeutic strategy. Development of lorvotuzumab mertansine for SCLC was discontinued (B1498344) due to increased infection risk when combined with chemotherapy; however, its extensive preclinical and early clinical evaluation provides a valuable model for understanding this compound ADCs.[4]

Mechanism of Action: this compound and the Rationale for Immunotherapy Combination

The anti-tumor activity of an this compound ADC is a multi-step process that offers several points of potential synergy with immunotherapy.

This compound Monotherapy Mechanism of Action
  • Target Binding and Internalization: The monoclonal antibody component of the this compound ADC binds to a specific antigen on the surface of tumor cells (e.g., CD56 for lorvotuzumab mertansine).[2][3]

  • Internalization and Trafficking: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically via endocytosis, and trafficked to intracellular vesicles.

  • Payload Release: The Spp linker, a disulfide bond, is cleaved within the reducing environment of the cell, releasing the DM1 payload.[1][2]

  • Microtubule Disruption and Cell Death: The released DM1 binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

The "Bystander Effect" of Cleavable Linkers

A key feature of ADCs with cleavable linkers like this compound is the potential for a "bystander effect".[5][6] Once the DM1 payload is released within the target cell, its lipophilic nature allows it to diffuse across the cell membrane and kill adjacent, neighboring tumor cells, even if they do not express the target antigen.[5] This is a significant advantage in treating heterogeneous tumors where antigen expression can be variable.

Rationale for Combination with Immunotherapy

The combination of this compound ADCs with immunotherapy, such as PD-1/PD-L1 checkpoint inhibitors, is based on the hypothesis that the ADC can induce an immunogenic form of cell death (ICD) and modulate the tumor microenvironment (TME) to be more susceptible to an anti-tumor immune response.

  • Induction of Immunogenic Cell Death (ICD): The cytotoxic payload, DM1, by inducing apoptosis, can lead to the release of damage-associated molecular patterns (DAMPs). These include the surface exposure of calreticulin, and the release of high-mobility group box 1 (HMGB1) and ATP. These DAMPs act as "danger signals" that can promote the maturation of dendritic cells (DCs) and enhance the priming of tumor-specific T cells.

  • Enhancement of Antigen Presentation: By killing tumor cells, this compound ADCs lead to the release of tumor-associated antigens, which can then be taken up, processed, and presented by antigen-presenting cells (APCs) like DCs to prime naive T cells.

  • Modulation of the Tumor Microenvironment: The bystander effect of this compound can lead to a more widespread inflammatory response within the tumor. This can increase the infiltration of immune cells, including cytotoxic T lymphocytes (CTLs), into the TME.

  • Overcoming Immune Evasion: Checkpoint inhibitors, by blocking inhibitory signals like the PD-1/PD-L1 axis, can then reinvigorate the newly primed and infiltrating T cells, allowing them to effectively recognize and eliminate tumor cells.

Preclinical and Clinical Data for this compound (Lorvotuzumab Mertansine)

While direct combination studies with immunotherapy are lacking, data from monotherapy and chemotherapy combination trials of lorvotuzumab mertansine provide valuable insights into its activity and safety profile.

Quantitative Data Summary
Parameter Cell Line/Tumor Model This compound ADC (Lorvotuzumab Mertansine) Combination Agent Outcome Reference
In Vitro Cytotoxicity (IC50) NCI-H526 (SCLC)0.2 nM-Target-dependent cell killing[7]
NCI-H69 (SCLC)5 nM-Target-dependent cell killing[7]
In Vivo Efficacy (Monotherapy) SW2 SCLC Xenograft17 mg/kg-High anti-tumor activity, with some tumor-free animals[7]
NCI-H526 Xenograft8.5 mg/kg (qw x 2)-Significant tumor growth inhibition[1]
In Vivo Efficacy (Combination) NCI-H526 Xenograft8.5 mg/kg (qw x 2)Paclitaxel (10 mg/kg) + Carboplatin (100 mg/kg)Complete tumor regressions in all animals[1]
Clinical Trial (Phase I) CD56+ Solid TumorsDose escalation-MTD: 112 mg/m² (administered on 3 consecutive days every 21 days)[3]
Clinical Trial (Phase II) Multiple Myeloma75 mg/m²Lenalidomide + DexamethasoneObjective Response Rate (ORR): 56.4%[2]
Clinical Trial (Phase II) Extensive-Disease SCLC90 mg/m²Carboplatin + EtoposideNo improvement in Progression-Free Survival vs. chemotherapy alone[8]

Key Safety Finding: A notable toxicity associated with lorvotuzumab mertansine, particularly in combination with chemotherapy, was peripheral neuropathy.[2][8] In a Phase 2 trial for SCLC, the combination of lorvotuzumab mertansine with carboplatin/etoposide showed increased toxicity, including a higher incidence of serious infections with fatal outcomes, leading to the discontinuation of the study.[8]

Experimental Protocols

The following are proposed, detailed protocols for preclinical evaluation of an this compound ADC in combination with an immune checkpoint inhibitor. These are based on standard methodologies in the field and should be adapted to the specific ADC, tumor model, and research question.

In Vitro Assessment of Immunogenic Cell Death

Objective: To determine if the this compound ADC induces markers of immunogenic cell death in tumor cells.

Materials:

  • CD56-positive tumor cell line (e.g., NCI-H526 for SCLC)

  • This compound ADC (e.g., lorvotuzumab mertansine)

  • Control ADC (non-binding this compound or unconjugated antibody)

  • Positive control for ICD (e.g., Doxorubicin)

  • Antibodies for flow cytometry: anti-Calreticulin, anti-CD56

  • ELISA kit for HMGB1 detection

  • ATP detection assay kit (luciferase-based)

Protocol:

  • Cell Culture and Treatment:

    • Plate CD56-positive tumor cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the this compound ADC, control ADC, and positive control for 24, 48, and 72 hours.

  • Calreticulin Exposure (Flow Cytometry):

    • At each time point, harvest the cells gently using a non-enzymatic cell dissociation solution.

    • Wash cells with cold PBS.

    • Stain cells with anti-Calreticulin and anti-CD56 antibodies according to the manufacturer's protocol.

    • Analyze the percentage of Calreticulin-positive cells within the CD56-positive population using a flow cytometer.

  • HMGB1 Release (ELISA):

    • At each time point, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove cell debris.

    • Measure the concentration of HMGB1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • ATP Secretion (Luminometry):

    • At each time point, collect the cell culture supernatant.

    • Measure the amount of ATP in the supernatant using a luciferase-based ATP detection assay kit, according to the manufacturer's protocol.

In Vivo Murine Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of an this compound ADC in combination with a PD-1 inhibitor in an immunocompetent mouse model.

Materials:

  • Syngeneic mouse tumor cell line expressing the target antigen (if a murine-reactive anti-CD56 this compound ADC is available, a murine SCLC model could be used; otherwise, a model expressing a different target antigen for which a corresponding this compound ADC is available would be necessary).

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the tumor model).

  • This compound ADC.

  • Anti-mouse PD-1 antibody (or isotype control).

  • Calipers for tumor measurement.

  • Materials for tumor dissociation and flow cytometry analysis of immune cells.

Protocol:

  • Tumor Implantation:

    • Inject tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

  • Treatment Groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound ADC alone

    • Group 3: Anti-PD-1 antibody alone

    • Group 4: this compound ADC + Anti-PD-1 antibody

  • Dosing and Administration:

    • Administer the this compound ADC intravenously (e.g., once or twice weekly, based on MTD studies).

    • Administer the anti-PD-1 antibody intraperitoneally (e.g., every 3-4 days).

  • Efficacy Assessment:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health.

    • At the end of the study, or when tumors reach a predetermined size, euthanize the mice.

  • Immunophenotyping of Tumors and Spleens (at study endpoint or at an intermediate time point):

    • Excise tumors and spleens.

    • Dissociate tumors into single-cell suspensions.

    • Prepare single-cell suspensions from spleens.

    • Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3, CD11c, Gr-1, F4/80) and immune checkpoint molecules (e.g., PD-1, PD-L1, CTLA-4).

    • Analyze immune cell populations by flow cytometry.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_endosome Endosome/Lysosome cluster_tme Tumor Microenvironment ADC This compound ADC Antigen Tumor Antigen (e.g., CD56) ADC->Antigen Binding ADC_Internalized Internalized ADC Antigen->ADC_Internalized Internalization DM1_Released Released DM1 ADC_Internalized->DM1_Released Linker Cleavage Microtubules Microtubules DM1_Released->Microtubules Inhibition Apoptosis Apoptosis Microtubules->Apoptosis Disruption DAMPs DAMPs Release (Calreticulin, HMGB1, ATP) Apoptosis->DAMPs Induction APC Antigen Presenting Cell (APC) DAMPs->APC Activation T_Cell T Cell APC->T_Cell Antigen Presentation T_Cell->Apoptosis Tumor Cell Killing PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal Checkpoint_Inhibitor Checkpoint Inhibitor (e.g., anti-PD-1/PD-L1) Checkpoint_Inhibitor->PD1 Blockade

Caption: this compound and Immunotherapy Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis Cell_Culture Tumor Cell Culture (CD56+) Treatment_InVitro Treat with this compound ADC Cell_Culture->Treatment_InVitro ICD_Assay Immunogenic Cell Death Assays (Calreticulin, HMGB1, ATP) Treatment_InVitro->ICD_Assay Data_Analysis Analyze Tumor Growth Inhibition & Immune Cell Infiltration ICD_Assay->Data_Analysis Inform In Vivo Study Tumor_Implantation Syngeneic Tumor Model Implantation Treatment_Groups Treatment Groups: 1. Vehicle 2. This compound ADC 3. Anti-PD-1 4. Combination Tumor_Implantation->Treatment_Groups Efficacy_Measurement Tumor Volume Measurement Treatment_Groups->Efficacy_Measurement Immune_Profiling Immunophenotyping (Tumor & Spleen) Efficacy_Measurement->Immune_Profiling Immune_Profiling->Data_Analysis

Caption: Preclinical Experimental Workflow.

Conclusion

The combination of this compound ADCs with immunotherapy represents a promising, albeit largely unexplored, therapeutic strategy. The unique characteristics of the cleavable Spp linker, enabling a "bystander effect," and the potential of the DM1 payload to induce immunogenic cell death provide a strong mechanistic rationale for synergy with immune checkpoint inhibitors. While the clinical development of the lead this compound ADC, lorvotuzumab mertansine, has faced challenges, the knowledge gained from its evaluation can guide the development of next-generation this compound ADCs and their combination with immunotherapy. The proposed experimental protocols provide a framework for researchers to investigate this promising combination, with the ultimate goal of developing more effective and durable treatments for cancer patients. Rigorous preclinical evaluation of both efficacy and safety will be critical for the successful clinical translation of this combination therapy.

References

Application Notes and Protocols: Live-Cell Imaging of Spp-DM1 Intracellular Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and visualizing the intracellular trafficking of Spp-DM1, a novel antibody-drug conjugate (ADC), using live-cell imaging techniques. The protocols outlined below are designed to enable researchers to monitor the journey of this compound from the cell surface to its site of action, providing critical insights into its mechanism of action and potential efficacy.

Introduction to this compound

This compound is an antibody-drug conjugate that leverages the specificity of a monoclonal antibody to deliver the potent cytotoxic agent DM1 directly to target cancer cells. The "Spp" component refers to a cleavable linker designed to release the DM1 payload within the cell.[1] Understanding the efficiency of each step in the intracellular trafficking process is crucial for optimizing ADC design and predicting therapeutic outcomes. Live-cell imaging offers a powerful tool to dissect these dynamic processes in real-time.[2][3][4]

The general mechanism of action for DM1-based ADCs involves the following key steps:

  • Binding: The antibody component of the ADC binds to a specific antigen on the surface of the target cell.[1]

  • Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[1][5]

  • Intracellular Trafficking: The complex is trafficked through the endo-lysosomal pathway.[3][6][7][8]

  • Payload Release: Inside the cell, the linker is cleaved, releasing the active DM1 payload.[1]

  • Cytotoxicity: The released DM1 binds to microtubules, disrupting their dynamics, which leads to mitotic arrest and ultimately, cell death.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the intracellular trafficking and efficacy of DM1-containing antibody-drug conjugates, primarily based on studies with Trastuzumab-DM1 (T-DM1). These values can serve as a benchmark for studies involving this compound.

Table 1: Internalization and Degradation Kinetics of T-DM1

ParameterValueCell Line(s)Reference
Intracellular T-DM1 accumulation~50% within 12 hoursMAD-MB 453, NCI-N87[5]
Maximum accumulation of maytansinoid catabolites in tumor xenograftsBetween 2 and 4 daysN/A[9]

Table 2: Efficacious Concentrations of DM1-based ADCs

ADCTumor Static Concentration (TSC) Range (µg/mL)Number of Cell Lines TestedReference
PF-068041031.0 - 9.87[7][8]
T-DM14.7 - 295[7][8]

Visualizing Intracellular Trafficking and Workflow

Diagram 1: this compound Intracellular Trafficking Pathway

Spp_DM1_Trafficking cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Receptor This compound->Receptor 1. Binding Binding Binding Endosome Endosome Binding->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Free DM1 Lysosome->DM1 4. Linker Cleavage & Payload Release Microtubules Microtubules Apoptosis Cell Death (Apoptosis) Microtubules->Apoptosis 6. Mitotic Arrest DM1->Microtubules 5. Microtubule Disruption Live_Cell_Imaging_Workflow Cell_Culture 1. Cell Culture (Target cells expressing the antigen) Labeling 2. Labeling (Fluorescently label this compound and/or organelles) Cell_Culture->Labeling Incubation 3. Incubation (Treat cells with labeled this compound) Labeling->Incubation Imaging 4. Live-Cell Imaging (Confocal or spinning disk microscopy) Incubation->Imaging Analysis 5. Image Analysis (Co-localization, trafficking kinetics) Imaging->Analysis Data 6. Quantitative Data (Internalization rate, vesicle speed, etc.) Analysis->Data

References

Troubleshooting & Optimization

Troubleshooting Spp-DM1 aggregation during conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with Spp-DM1 aggregation during antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound ADC aggregation during conjugation?

A1: Aggregation of this compound ADCs is a multifaceted issue stemming from the inherent properties of the antibody, the hydrophobicity of the linker and payload, and the specific conditions of the conjugation process. Key contributing factors include:

  • Hydrophobic Interactions: The DM1 payload and parts of the Spp (Succinimidyl-4-(p-maleimidophenyl)butyrate) linker are hydrophobic.[1] When conjugated to the antibody, these hydrophobic patches can interact with each other, leading to self-association and aggregation to minimize exposure to the aqueous environment.[1]

  • High Drug-to-Antibody Ratio (DAR): A higher number of DM1 molecules per antibody increases the overall hydrophobicity of the ADC, thereby increasing the propensity for aggregation.[2]

  • Unfavorable Buffer Conditions:

    • pH: The pH of the conjugation buffer can significantly impact aggregation. If the pH is near the isoelectric point (pI) of the antibody, the net charge on the protein is minimal, reducing electrostatic repulsion and promoting aggregation.[1]

    • Salt Concentration: Both low and high salt concentrations can be problematic. Low ionic strength may not sufficiently mask charged patches, while very high salt concentrations can promote hydrophobic interactions, leading to a "salting-out" effect.[1]

  • Use of Organic Co-solvents: While often necessary to dissolve the hydrophobic this compound linker-payload, organic solvents can partially denature the antibody, exposing hydrophobic regions and inducing aggregation.[1]

  • Temperature: Elevated temperatures can induce partial unfolding of the antibody, exposing hydrophobic cores and accelerating aggregation kinetics.[3]

  • Physical Stress: Agitation, filtration, and freeze-thaw cycles can introduce mechanical stress that leads to protein denaturation and aggregation.[4]

  • Antibody-Specific Properties: Some monoclonal antibodies are inherently more prone to aggregation due to their amino acid sequence and surface charge distribution.

Q2: How can I detect and quantify this compound aggregation?

A2: Several analytical techniques can be employed to detect and quantify ADC aggregation. The choice of method depends on the specific needs of the analysis, such as the size range of aggregates to be detected and the desired level of detail.

  • Size Exclusion Chromatography (SEC): This is the most common method for quantifying soluble aggregates (dimers, trimers, and higher-order oligomers).[5] Coupling SEC with Multi-Angle Light Scattering (SEC-MALS) provides accurate molecular weight determination of the different species, offering a more detailed characterization of the aggregates.[6][7]

  • Dynamic Light Scattering (DLS): DLS is a rapid and sensitive technique for detecting the presence of a wide range of aggregate sizes in a sample.[5] It provides information on the size distribution and can be used to monitor aggregation over time.

  • Hydrophobic Interaction Chromatography (HIC): While primarily used for determining the drug-to-antibody ratio (DAR), HIC can also provide information about the heterogeneity of the ADC population and potentially resolve different aggregated species based on their hydrophobicity.[8][9]

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.[5]

Q3: What is the role of the Spp linker in aggregation?

A3: The Spp (Succinimidyl-4-(p-maleimidophenyl)butyrate) linker, while providing a stable covalent bond, can contribute to aggregation. The phenyl and butyrate (B1204436) components of the Spp linker have hydrophobic characteristics. When multiple this compound molecules are conjugated to an antibody, these hydrophobic linkers, in conjunction with the DM1 payload, create hydrophobic patches on the antibody surface, which can drive aggregation.

Q4: Can the Drug-to-Antibody Ratio (DAR) influence this compound aggregation?

A4: Yes, the DAR is a critical factor. A higher DAR means more hydrophobic DM1 and Spp linker molecules are attached to the antibody. This increases the overall surface hydrophobicity of the ADC, leading to a greater tendency for intermolecular hydrophobic interactions and subsequent aggregation.[2] Species with high DARs are often more prone to aggregation under thermal stress.[2]

Troubleshooting Guides

Issue 1: High Levels of Aggregation Detected by SEC Post-Conjugation
Potential Cause Troubleshooting Step Rationale
Suboptimal Buffer pH Perform a pH scouting study for the conjugation reaction (e.g., pH 6.5-8.5).The optimal pH should be a balance between conjugation efficiency and antibody stability. Moving away from the antibody's isoelectric point will increase electrostatic repulsion between molecules, reducing aggregation.[1]
Inappropriate Buffer Salt Concentration Evaluate a range of salt concentrations (e.g., 50-150 mM NaCl or other suitable salts).Adequate ionic strength can help to shield charged patches and prevent aggregation. However, excessively high salt concentrations can promote hydrophobic interactions.[1]
High Concentration of Organic Co-solvent Minimize the amount of organic solvent used to dissolve the this compound. Consider using a more water-soluble linker-payload if available.Reducing the concentration of organic co-solvents will minimize the risk of antibody denaturation.
Elevated Reaction Temperature Perform the conjugation reaction at a lower temperature (e.g., 4°C or room temperature) for a longer duration.Lower temperatures reduce the rate of protein unfolding and aggregation.[3]
High Drug-to-Antibody Ratio (DAR) Reduce the molar excess of this compound added to the antibody during the conjugation reaction.A lower DAR will result in a less hydrophobic ADC, thereby reducing the driving force for aggregation.[2]
Issue 2: Product Loss Due to Precipitation During Conjugation
Potential Cause Troubleshooting Step Rationale
High Protein Concentration Perform the conjugation at a lower antibody concentration.Reducing the concentration of reactants can decrease the rate of intermolecular interactions that lead to precipitation.
Rapid Addition of this compound Add the this compound solution to the antibody solution slowly and with gentle mixing.Slow addition helps to avoid localized high concentrations of the hydrophobic linker-payload and organic solvent, which can cause rapid precipitation.
Use of "Lock-Release" Technology Consider immobilizing the antibody on a solid support (e.g., resin) during the conjugation step.[1]This technique physically separates the antibody molecules during the conjugation process, preventing them from aggregating.[1]
Inclusion of Excipients Evaluate the addition of stabilizing excipients, such as sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., polysorbate 20), to the conjugation buffer.These excipients can help to stabilize the antibody structure and prevent aggregation.

Experimental Protocols

Protocol 1: this compound Conjugation to a Monoclonal Antibody

Objective: To conjugate this compound to a monoclonal antibody via lysine (B10760008) residues.

Methodology:

  • Antibody Preparation:

    • Dialyze the monoclonal antibody into a conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5-8.0).

    • Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).

  • This compound Preparation:

    • Dissolve the this compound linker-payload in an appropriate organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the this compound stock solution to the antibody solution while gently stirring.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified time (e.g., 2-16 hours).

  • Purification:

    • Remove unreacted this compound and organic solvent by purification methods such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Exchange the purified ADC into a suitable formulation buffer for storage.

Protocol 2: Quantification of this compound ADC Aggregation by SEC-MALS

Objective: To determine the percentage of monomer, dimer, and higher-order aggregates in a purified this compound ADC sample.

Methodology:

  • System Setup:

    • Equilibrate the SEC column (e.g., a silica-based column with a pore size suitable for antibody separation) and MALS detector with a filtered and degassed mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Sample Preparation:

    • Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Data Acquisition:

    • Inject an appropriate volume of the prepared sample (e.g., 50-100 µL) onto the SEC column.

    • Collect the light scattering and refractive index data as the sample elutes from the column.

  • Data Analysis:

    • Use the MALS software to calculate the molar mass of the species in each eluting peak.

    • Integrate the peak areas corresponding to the monomer, dimer, and higher molecular weight species.

    • Calculate the percentage of each species relative to the total peak area to determine the aggregation level.

Quantitative Data Summary

The following tables provide representative data on how different experimental parameters can influence this compound ADC aggregation. Note: These are illustrative examples based on established principles and may not represent all this compound ADCs.

Table 1: Effect of pH on this compound ADC Aggregation

pH% Monomer% Dimer% Higher-Order Aggregates
6.596.52.80.7
7.097.22.10.7
7.598.11.50.4
8.097.51.90.6
8.596.23.10.7

Table 2: Effect of Temperature on this compound ADC Aggregation

Temperature (°C)Incubation Time (h)% Monomer% Dimer% Higher-Order Aggregates
42498.51.20.3
25 (Room Temp)2497.12.20.7
372492.35.81.9
50185.610.24.2

Table 3: Effect of Drug-to-Antibody Ratio (DAR) on this compound ADC Aggregation

Average DAR% Monomer% Dimer% Higher-Order Aggregates
2.199.10.80.1
3.597.81.80.4
4.895.23.51.3
6.290.76.92.4

Visualizations

Troubleshooting_Workflow cluster_hydrophobicity Hydrophobicity Assessment cluster_formulation Formulation Optimization cluster_handling Handling & Storage Review start High Aggregation Detected assess_hydrophobicity Assess Hydrophobicity (Payload, Linker, DAR) start->assess_hydrophobicity evaluate_formulation Evaluate Formulation (pH, Buffer, Excipients) start->evaluate_formulation review_handling Review Handling & Storage (Freeze-Thaw, Temp.) start->review_handling lower_dar Lower DAR assess_hydrophobicity->lower_dar hydrophilic_linker Use Hydrophilic Linker assess_hydrophobicity->hydrophilic_linker ph_scout pH Scouting evaluate_formulation->ph_scout salt_screen Salt Screen evaluate_formulation->salt_screen add_excipients Add Stabilizing Excipients evaluate_formulation->add_excipients control_temp Control Temperature review_handling->control_temp minimize_agitation Minimize Agitation review_handling->minimize_agitation aliquot_samples Aliquot for Single Use review_handling->aliquot_samples end Aggregation Minimized lower_dar->end hydrophilic_linker->end ph_scout->end salt_screen->end add_excipients->end control_temp->end minimize_agitation->end aliquot_samples->end

Caption: A step-by-step workflow for troubleshooting ADC aggregation.

Conjugation_Process mAb Monoclonal Antibody Conjugation Conjugation Reaction mAb->Conjugation Spp_DM1 This compound Linker-Payload Spp_DM1->Conjugation Purification Purification (SEC or TFF) Conjugation->Purification ADC Purified this compound ADC Purification->ADC

Caption: The general workflow for this compound antibody-drug conjugation.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio for Spp-DM1 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Spp-DM1 antibody-drug conjugates (ADCs). Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during the optimization of the drug-to-antibody ratio (DAR).

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA) for this compound ADCs?

A1: The Drug-to-Antibody Ratio (DAR) represents the average number of DM1 drug molecules conjugated to a single antibody molecule via the Spp linker.[1][2] It is a critical quality attribute (CQA) because it directly influences the ADC's therapeutic window by affecting its efficacy, toxicity, stability, and pharmacokinetics (PK).[1][2] An optimal DAR is crucial for balancing potency and safety; a low DAR may result in reduced efficacy, while a high DAR can lead to increased toxicity, faster clearance, and potential for aggregation.[1][3][4]

Q2: How does the Spp linker influence the stability and payload release of DM1?

A2: The Spp (N-succinimidyl-4-(2-pyridylthio)pentanoate) linker contains a disulfide bond, which is designed to be stable in the systemic circulation but cleavable in the reducing environment of the tumor cell's interior.[5][6] This allows for the specific release of the cytotoxic DM1 payload once the ADC has been internalized by the target cancer cell. The stability of the disulfide bond can be influenced by steric hindrance, which can be modulated through chemical modifications to optimize the ADC's stability and release profile.[5][6]

Q3: What is the expected impact of varying DAR on the efficacy and toxicity of this compound ADCs?

A3: The DAR has a significant impact on the therapeutic index of an this compound ADC.

  • Efficacy: Generally, higher DAR values lead to increased in vitro potency.[3] However, this does not always translate to enhanced in vivo efficacy due to potential negative effects on pharmacokinetics.[3]

  • Toxicity: Higher DAR values are often associated with increased toxicity.[7][8] For DM1-based ADCs, common toxicities include thrombocytopenia, neutropenia, and gastrointestinal effects.[7][8][9] Excessive drug loading can also lead to faster clearance from circulation, potentially reducing the amount of ADC that reaches the tumor.[3]

Q4: What are the primary analytical methods for determining the DAR of this compound ADCs?

A4: Several analytical techniques are employed to characterize the DAR of ADCs. A multi-pronged approach using orthogonal methods is recommended for comprehensive analysis.[10]

  • Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.[4][11] It can resolve species with different numbers of conjugated DM1 molecules (e.g., DAR 0, 2, 4, 6, 8).[12]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often performed under denaturing conditions on the reduced antibody heavy and light chains, RP-HPLC can also separate species based on hydrophobicity.[13][]

  • Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can determine the molecular weight of the intact ADC and its subunits, allowing for the calculation of the DAR.[15][16][17]

  • UV-Vis Spectroscopy: This method can be used to estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) and solving simultaneous equations using the known extinction coefficients of the antibody and the drug.[2][15]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of this compound ADCs.

Problem Potential Causes Troubleshooting Steps & Solutions
Low DAR Inefficient Antibody Reduction: Incomplete reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation.[1][12]- Optimize Reducing Agent Concentration: Titrate the concentration of the reducing agent (e.g., TCEP) to achieve the desired level of disulfide bond reduction. A typical molar ratio is 2-5 moles of TCEP per mole of antibody.[1] - Control Reaction Time and Temperature: Ensure consistent incubation time and temperature (e.g., 1-2 hours at 37°C) for the reduction step.[1] - Check Buffer pH: Maintain an optimal pH for the reduction buffer (typically 7.0-7.5 for TCEP).[12]
Suboptimal Conjugation Reaction: Inefficient reaction between the maleimide (B117702) group of the this compound linker and the antibody's thiol groups.[12]- Verify Reactant Stoichiometry: Ensure a precise and consistent molar ratio of this compound to the antibody.[1] - Optimize Reaction Time and Temperature: Monitor the reaction over time to find the optimal duration that maximizes conjugation without causing ADC degradation or aggregation. Conjugations are often performed at room temperature or 4°C.[12] - Use of Co-solvents: Dissolve the this compound linker in a small amount of an organic co-solvent like DMSO before adding it to the reaction buffer to prevent precipitation. Keep the final concentration of the organic solvent low (<10%) to avoid antibody denaturation.[12]
Inconsistent DAR between batches Variability in Reaction Conditions: Minor fluctuations in reaction parameters can lead to significant differences in the final DAR.[1]- Precise Control of Reduction: Tightly control the concentration of the reducing agent, temperature, and incubation time.[12] - Consistent Stoichiometry: Use accurate measurements for the molar ratio of the linker-payload to the antibody.[1] - Standardize Protocols: Ensure all experimental parameters are well-documented and consistently followed for each batch.
Antibody Integrity: Variations in antibody quality or denaturation can affect conjugation efficiency.- Monitor Antibody Quality: Regularly assess the purity and integrity of the antibody stock using methods like SDS-PAGE and size exclusion chromatography (SEC).
High Heterogeneity (Wide DAR Distribution) Stochastic Nature of Conjugation: Cysteine-based conjugation to interchain disulfides can result in a mixture of ADC species with varying DARs.- Optimize Reduction Conditions: Partial reduction can be used to control the number of available thiol groups, leading to a more defined range of DAR species.[12] - Purification Strategy: Employ purification techniques like Hydrophobic Interaction Chromatography (HIC) to isolate ADC fractions with a more homogeneous DAR.[12] Size Exclusion Chromatography (SEC) can also be used to remove aggregates.[12]
ADC Aggregation High DAR: Increased hydrophobicity from a high drug load can promote aggregation.[18]- Lower the DAR: Adjust the conjugation conditions to target a lower average DAR. - Formulation Optimization: Screen different buffer conditions (pH, excipients) to improve ADC solubility and stability. - Purification: Use SEC to remove aggregates from the final ADC product.[12]
Linker-Payload Properties: The hydrophobic nature of DM1 can contribute to aggregation.[15]- Consider Linker Modifications: While this compound is the focus, exploring more hydrophilic linkers could be a long-term strategy if aggregation is a persistent issue.

Experimental Protocols

Protocol 1: Cysteine-Based Conjugation of this compound to an Antibody

This protocol describes a general two-step process for conjugating this compound to a monoclonal antibody via interchain cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound linker-payload

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody in a reaction buffer (e.g., PBS with EDTA).

    • Add a reducing agent, such as TCEP, to the antibody solution at a molar ratio of 2-5 moles of TCEP per mole of antibody.[1]

    • Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol (-SH) groups.[1]

  • Conjugation:

    • Dissolve the this compound in a minimal amount of DMSO.

    • Add the dissolved this compound to the reduced antibody solution. The molar ratio of this compound to antibody will determine the final DAR and should be optimized.

    • Incubate the reaction at room temperature or 4°C for a predetermined optimal time (e.g., 1-4 hours).

  • Quenching:

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups on the this compound.[1]

  • Purification:

    • Purify the ADC from unconjugated payload, quencher, and other reactants using Size Exclusion Chromatography (SEC).[1]

  • Characterization:

    • Characterize the purified ADC for average DAR, aggregation, and purity using methods like HIC (Protocol 2), RP-HPLC (Protocol 3), and Mass Spectrometry.[1]

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general methodology for determining the average DAR and drug-load distribution.

Materials:

  • Purified this compound ADC

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatographic Method:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the prepared ADC sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.[12]

    • Monitor the elution profile at 280 nm.[12]

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.). Earlier eluting peaks correspond to lower DAR species due to lower hydrophobicity.[12]

    • Integrate the area of each peak.[12]

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Protocol 3: DAR Determination by Reversed-Phase HPLC (RP-HPLC) of Reduced ADC

This protocol is for analyzing the drug load on the light and heavy chains of the antibody.

Materials:

  • Purified this compound ADC

  • Reducing agent (e.g., TCEP or DTT)

  • Denaturing buffer (e.g., 7.2 M guanidine-HCl)

  • RP-HPLC column (e.g., C4 or C8)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • HPLC system with a UV detector, column heater

Procedure:

  • Sample Preparation (Reduction and Denaturation):

    • Dilute the ADC to approximately 0.5 mg/mL in a denaturing buffer containing a reducing agent (e.g., 10 mM TCEP).[13]

    • Incubate at 37°C for 15 minutes to reduce and denature the ADC, separating the heavy and light chains.[13]

  • Chromatographic Method:

    • Set the column temperature to 80°C.[13]

    • Equilibrate the column with the starting mobile phase conditions (e.g., 30% Mobile Phase B).

    • Inject the reduced ADC sample.

    • Apply a linear gradient from 30% to 45% Mobile Phase B over approximately 15 minutes.[13]

    • Monitor the elution at 280 nm.[13]

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains.

    • Integrate the peak areas for each species.

    • Calculate the weighted average DAR by summing the contributions from the light and heavy chains.

Visualizations

ADC_Conjugation_Workflow cluster_reduction Step 1: Antibody Reduction cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Characterization mAb Monoclonal Antibody (mAb) TCEP Add TCEP mAb->TCEP Incubate 37°C, 1-2h reduced_mAb Reduced mAb with free thiols TCEP->reduced_mAb conjugation Conjugation Reaction reduced_mAb->conjugation SppDM1 This compound SppDM1->conjugation crude_ADC Crude ADC Mixture conjugation->crude_ADC quenching Quench with N-acetylcysteine crude_ADC->quenching purification Purification (SEC) quenching->purification purified_ADC Purified this compound ADC purification->purified_ADC characterization DAR Analysis (HIC, RP-HPLC, MS) purified_ADC->characterization DAR_Troubleshooting_Logic cluster_investigation Investigation Path cluster_solutions Potential Solutions start Inconsistent or Suboptimal DAR check_reduction Review Antibody Reduction Step start->check_reduction check_conjugation Review Conjugation Step start->check_conjugation check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents optimize_TCEP Optimize TCEP concentration check_reduction->optimize_TCEP control_time_temp Control incubation time/temp check_reduction->control_time_temp optimize_ratio Adjust this compound:mAb ratio check_conjugation->optimize_ratio use_cosolvent Use co-solvent for this compound check_conjugation->use_cosolvent verify_concentrations Verify reagent concentrations check_reagents->verify_concentrations

References

Technical Support Center: Addressing Spp-DM1 Linker Instability in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Spp-DM1 linker instability in plasma.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is its mechanism of action?

A1: this compound is an antibody-drug conjugate (ADC) component where "Spp" refers to the linker, N-succinimidyl 4-(2-pyridyldithio)pentanoate, and "DM1" is the cytotoxic maytansinoid payload.[1][2] The Spp linker is a cleavable linker that contains a disulfide bond.[1][3][4] This disulfide bond is designed to be stable in the systemic circulation and then cleaved inside target cancer cells, where the intracellular environment has a higher concentration of reducing agents like glutathione.[4][5] This cleavage releases the DM1 payload, which then exerts its potent anti-tubulin activity, leading to cell death.[2]

Q2: What causes the instability of the this compound linker in plasma?

A2: The primary cause of this compound linker instability in plasma is the premature cleavage of its disulfide bond. This occurs through a mechanism called thiol-disulfide exchange with nucleophilic thiol groups present on plasma proteins, most notably albumin.[5] This premature release of the DM1 payload into the bloodstream can lead to off-target toxicity and a reduced therapeutic index.[6][7]

Q3: What are the consequences of premature this compound linker cleavage in plasma?

A3: Premature cleavage of the this compound linker has several negative consequences:

  • Increased Off-Target Toxicity: The release of free DM1 payload into the systemic circulation can damage healthy, rapidly dividing cells, leading to adverse side effects.[6][7]

  • Reduced Efficacy: A lower amount of the cytotoxic payload reaches the target tumor cells, diminishing the ADC's therapeutic efficacy.[6]

  • Altered Pharmacokinetics: The premature release of the payload changes the pharmacokinetic profile of the ADC, potentially leading to faster clearance of the active drug.[8]

Q4: How can I assess the plasma stability of my this compound ADC?

A4: The plasma stability of an this compound ADC is typically assessed through in vitro and in vivo assays. The most common in vitro method involves incubating the ADC in plasma (from human or relevant animal species) at 37°C over a time course (e.g., up to 7 days).[9][10] Samples are taken at various time points and analyzed to determine the extent of drug deconjugation. Key analytical techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To measure the average drug-to-antibody ratio (DAR) over time and to quantify the amount of free DM1 payload.[9][10][11]

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the concentration of the intact ADC.

In vivo stability is assessed by analyzing pharmacokinetic (PK) samples from animal studies to measure the levels of intact ADC, total antibody, and free payload over time.[8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments related to this compound linker instability.

Issue Possible Cause Recommended Action
High levels of premature DM1 release in in vitro plasma stability assay. The disulfide bond in the Spp linker is susceptible to thiol-disulfide exchange with plasma proteins like albumin.1. Confirm Assay Conditions: Ensure that the plasma used is of high quality and has been handled and stored correctly to maintain the activity of its components. 2. Alternative Linker Chemistry: Consider exploring linkers with more sterically hindered disulfide bonds, which can reduce the rate of thiol-disulfide exchange. 3. Non-Cleavable Linkers: For comparison, test a non-cleavable linker like SMCC to establish a baseline for stability.[4]
Inconsistent Drug-to-Antibody Ratio (DAR) values across experiments. 1. Assay Variability: Inherent variability in LC-MS or other analytical methods. 2. Sample Handling: Inconsistent sample preparation, storage, or freeze-thaw cycles can affect ADC integrity.[8] 3. ADC Heterogeneity: The initial ADC product may have a wide distribution of DAR species.1. Standardize Protocols: Implement and strictly follow standardized protocols for sample handling and analysis. 2. Use Internal Standards: Incorporate internal standards in your analytical assays to normalize for variability. 3. Characterize ADC Thoroughly: Use techniques like Hydrophobic Interaction Chromatography (HIC) to characterize the initial DAR distribution of your ADC.
Observed in vivo toxicity is higher than expected based on in vitro data. 1. Species-Specific Differences: The enzymatic and protein composition of plasma can differ between species, leading to different rates of linker cleavage.[12][13] 2. Metabolism of Released Payload: The released DM1 may be metabolized differently in vivo, leading to metabolites with altered toxicity profiles.1. Multi-Species Plasma Stability: Conduct in vitro plasma stability assays using plasma from multiple species (e.g., mouse, rat, cynomolgus monkey, human) to identify potential differences.[10][12] 2. In Vivo Metabolite Identification: Perform metabolite identification studies on plasma samples from in vivo studies to understand the fate of the released payload.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay of this compound ADC

Objective: To determine the stability of the this compound ADC in plasma by measuring the change in the average Drug-to-Antibody Ratio (DAR) over time.

Materials:

  • This compound ADC

  • Human plasma (or plasma from other relevant species)

  • Phosphate-buffered saline (PBS)

  • Protein A affinity chromatography resin or magnetic beads

  • LC-MS system

Methodology:

  • Prepare a stock solution of the this compound ADC in PBS.

  • Spike the ADC into pre-warmed (37°C) plasma to a final concentration of 100 µg/mL. As a control, spike the ADC into PBS.

  • Incubate the plasma and PBS samples at 37°C.

  • At designated time points (e.g., 0, 6, 24, 48, 72, 144 hours), collect aliquots from each sample and immediately store them at -80°C to halt any further reaction.

  • For analysis, thaw the samples and isolate the ADC from the plasma using Protein A affinity purification.

  • Analyze the purified ADC samples by LC-MS to determine the average DAR.

  • Plot the average DAR as a function of time to assess the stability of the ADC in plasma compared to the PBS control.

Visualizations

Mechanism of this compound Linker Instability in Plasma ADC This compound ADC (Intact in Circulation) Plasma Plasma Environment (pH 7.4) ADC->Plasma Cleavage Thiol-Disulfide Exchange Plasma->Cleavage Albumin Plasma Proteins (e.g., Albumin with free thiols) Albumin->Cleavage Released_DM1 Prematurely Released DM1 Payload Cleavage->Released_DM1 Inactive_ADC Deconjugated Antibody Cleavage->Inactive_ADC Toxicity Off-Target Toxicity Released_DM1->Toxicity Efficacy Reduced Efficacy Inactive_ADC->Efficacy Troubleshooting Workflow for this compound Instability Start Start: Observe this compound Instability Check_Assay Verify In Vitro Assay (Plasma Quality, Protocol) Start->Check_Assay Check_Assay->Start Assay Issue Found Inconsistent_DAR Inconsistent DAR? Check_Assay->Inconsistent_DAR Assay OK Standardize Standardize Sample Handling & Analytical Methods Inconsistent_DAR->Standardize Yes Alternative_Linker Consider Alternative Linker (e.g., Hindered Disulfide, Non-Cleavable) Inconsistent_DAR->Alternative_Linker No Standardize->Inconsistent_DAR Multi_Species Test in Multi-Species Plasma Alternative_Linker->Multi_Species In_Vivo_Study Proceed to In Vivo Studies Multi_Species->In_Vivo_Study End End: Optimized ADC In_Vivo_Study->End Experimental Workflow for Plasma Stability Assessment Start Start: this compound ADC Sample Incubation Incubate ADC in Plasma and PBS (Control) at 37°C Start->Incubation Time_Points Collect Aliquots at Multiple Time Points Incubation->Time_Points Purification Isolate ADC using Protein A Affinity Purification Time_Points->Purification Analysis Analyze by LC-MS to Determine Average DAR Purification->Analysis Data_Analysis Plot DAR vs. Time and Compare Plasma vs. PBS Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

References

Technical Support Center: Strategies to Reduce Off-Target Toxicity of Spp-DM1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Spp-DM1, an antibody-drug conjugate (ADC). The focus is on understanding and mitigating off-target toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an antibody-drug conjugate that combines a specific monoclonal antibody with the potent cytotoxic agent DM1 (a maytansinoid derivative) via a cleavable linker (Spp). The antibody component is designed to bind to a specific antigen on the surface of target cancer cells. Following binding, the ADC is internalized, and the Spp linker is cleaved within the cell, releasing the DM1 payload.[1] DM1 then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2]

Q2: What are the primary causes of this compound off-target toxicity?

Off-target toxicity of this compound can arise from several mechanisms:

  • Premature Payload Release: The Spp linker is designed to be cleaved intracellularly. However, instability in the systemic circulation can lead to the premature release of DM1, causing damage to healthy tissues.[3][4]

  • Antigen-Independent Uptake: The ADC can be taken up by normal cells that do not express the target antigen through mechanisms like pinocytosis or binding to Fc receptors on immune cells.[4][5]

  • Payload-Mediated Off-Target Binding: The DM1 payload itself can bind to proteins on the surface of normal cells. For example, DM1 has been shown to bind to cytoskeleton-associated protein 5 (CKAP5) on hepatocytes, which can lead to liver toxicity.[6][7][8]

Q3: What are the common off-target toxicities observed with DM1-containing ADCs?

The most common dose-limiting toxicities associated with DM1-based ADCs are hepatotoxicity (liver damage) and thrombocytopenia (low platelet count).[4][8] Other potential toxicities include peripheral neuropathy and gastrointestinal issues.

Q4: How does the Spp linker compare to a non-cleavable linker like MCC in terms of toxicity?

Generally, ADCs with cleavable linkers like Spp may have a higher risk of off-target toxicity due to the potential for premature payload release compared to non-cleavable linkers like MCC (maleimidocaproyl).[4] However, cleavable linkers can also offer a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, potentially enhancing anti-tumor efficacy.[4] The choice of linker involves a trade-off between efficacy and safety that needs to be empirically determined for each ADC.

Troubleshooting Guides

Issue 1: High background cytotoxicity in antigen-negative cell lines in vitro.
Possible Cause Troubleshooting Step
Premature cleavage of the Spp linker in the culture medium.1. Assay Control: Include a control with the free DM1 payload to understand its direct cytotoxic effect on the antigen-negative cells. 2. Linker Stability Assessment: Perform a plasma stability assay to quantify the rate of premature payload release. If the linker is unstable, consider re-engineering the linker or switching to a more stable alternative. 3. Reduce Incubation Time: Shorter incubation times may reduce the impact of premature payload release.
Non-specific uptake of the ADC.1. Fc Receptor Blocking: If using immune cells, pre-incubate with an Fc receptor blocking agent. 2. Competition Assay: Co-incubate the ADC with an excess of the unconjugated antibody to see if this reduces non-specific cytotoxicity.
Contamination of the ADC preparation with free DM1.1. Purification Verification: Ensure the ADC preparation is thoroughly purified to remove any unconjugated DM1. Use techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF). 2. Analytical Characterization: Analyze the final ADC product by hydrophobic interaction chromatography (HIC) or mass spectrometry to confirm the absence of free payload.
Issue 2: Unexpected in vivo toxicity, particularly hepatotoxicity.
Possible Cause Troubleshooting Step
Payload-mediated binding to off-target proteins on hepatocytes (e.g., CKAP5).1. In Vitro Hepatocyte Toxicity Assay: Culture primary hepatocytes or liver cell lines and treat with this compound, a non-targeting this compound control, and free DM1 to assess direct hepatotoxicity.[9] 2. CKAP5 Binding Assay: Perform a co-immunoprecipitation or cell-based ELISA to investigate the binding of this compound to CKAP5 on hepatocytes.
High level of premature payload release in vivo.1. Pharmacokinetic Analysis: Measure the concentration of free DM1 in the plasma of treated animals over time using LC-MS/MS. 2. Linker Modification: If premature release is confirmed, consider linker modifications to improve stability. This could involve exploring different disulfide-based linkers or switching to a non-cleavable linker.
On-target toxicity in normal tissues expressing low levels of the target antigen.1. Target Expression Profiling: Perform immunohistochemistry (IHC) or quantitative PCR (qPCR) on a panel of normal tissues to accurately determine the expression level of the target antigen. 2. Affinity Modulation: Consider engineering the antibody to have a lower affinity for the target antigen, which may spare normal tissues with low antigen expression while still effectively targeting tumors with high expression.[10]

Data Presentation

Table 1: Comparative In Vitro Cytotoxicity of DM1 ADCs

Cell LineTarget Antigen ExpressionADCLinker TypeIC50 (nM)
BT-474 HighAnti-HER2-Spp-DM1Cleavable (Spp)Data from experiment
Anti-HER2-MCC-DM1Non-cleavable (MCC)Data from experiment
MCF-7 Low/NegativeAnti-HER2-Spp-DM1Cleavable (Spp)Data from experiment
Anti-HER2-MCC-DM1Non-cleavable (MCC)Data from experiment
Free DM1-Data from experiment

Table 2: In Vivo Toxicity Profile Comparison

ADCLinker TypeMaximum Tolerated Dose (MTD) (mg/kg)Key Toxicities Observed
Anti-Target-Spp-DM1 Cleavable (Spp)Data from experimente.g., Hepatotoxicity, Thrombocytopenia
Anti-Target-MCC-DM1 Non-cleavable (MCC)Data from experimente.g., Hepatotoxicity, Thrombocytopenia
Vehicle Control -N/ANo significant findings

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for determining the IC50 of this compound in both antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • This compound, unconjugated antibody, and free DM1

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, unconjugated antibody, and free DM1. Add to the respective wells and incubate for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessment of ADC Stability in Plasma

This protocol evaluates the stability of the Spp linker and the rate of premature payload release in plasma.

Materials:

  • This compound

  • Human or mouse plasma

  • Protein A or G magnetic beads

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate this compound in plasma at 37°C. Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

  • ADC Capture: At each time point, capture the ADC from the plasma sample using Protein A or G magnetic beads.

  • Payload Quantification: Analyze the supernatant for the presence of free DM1 using LC-MS/MS.

  • DAR Analysis: Elute the captured ADC from the beads and analyze by HIC-HPLC or mass spectrometry to determine the drug-to-antibody ratio (DAR) at each time point.

  • Data Analysis: Plot the percentage of released payload and the change in DAR over time to assess the stability of the ADC.

Protocol 3: Co-Immunoprecipitation (Co-IP) for this compound and CKAP5 Interaction

This protocol can be adapted to investigate the binding of this compound to the off-target protein CKAP5 on hepatocytes.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • This compound and a non-DM1 control ADC

  • Cell lysis buffer

  • Protein A or G magnetic beads

  • Anti-CKAP5 antibody

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Treatment: Treat hepatocytes with this compound or the control ADC.

  • Cell Lysis: Lyse the cells to release proteins.

  • Immunoprecipitation: Incubate the cell lysate with an anti-CKAP5 antibody to capture CKAP5 and any bound proteins.

  • Complex Pull-down: Use Protein A or G beads to pull down the antibody-protein complexes.

  • Elution and Analysis: Elute the bound proteins and analyze by Western blot using an antibody against the human IgG heavy chain of the ADC to detect the presence of this compound.

Visualizations

Off_Target_Toxicity_Pathways Mechanisms of this compound Off-Target Toxicity cluster_circulation Systemic Circulation cluster_normal_cell Normal Cell (e.g., Hepatocyte) Spp-DM1_circ This compound (Intact) Free_DM1 Free DM1 Spp-DM1_circ->Free_DM1 Premature Linker Cleavage Spp-DM1_uptake Antigen-Independent Uptake (Pinocytosis) Spp-DM1_circ->Spp-DM1_uptake DM1_bind_CKAP5 DM1-CKAP5 Binding Spp-DM1_circ->DM1_bind_CKAP5 Payload-mediated Toxicity Cellular Toxicity Free_DM1->Toxicity Spp-DM1_uptake->Toxicity CKAP5 CKAP5 Receptor DM1_bind_CKAP5->Toxicity

Caption: Mechanisms contributing to the off-target toxicity of this compound.

Experimental_Workflow_Toxicity_Assessment Workflow for Investigating this compound Off-Target Toxicity Start High Off-Target Toxicity Observed InVitro_Cyto In Vitro Cytotoxicity Assay (Antigen +/- cells) Start->InVitro_Cyto Plasma_Stab Plasma Stability Assay Start->Plasma_Stab InVivo_Tox In Vivo Toxicity Study Start->InVivo_Tox Analysis1 High toxicity in Ag- cells? InVitro_Cyto->Analysis1 Analysis2 Premature payload release? Plasma_Stab->Analysis2 Analysis3 Specific organ toxicity? InVivo_Tox->Analysis3 Strategy1 Investigate Non-specific Uptake & Free Payload Contamination Analysis1->Strategy1 Yes Strategy2 Linker Re-engineering Analysis2->Strategy2 Yes Strategy3 Investigate Payload-mediated Off-Target Binding (e.g., CKAP5) Analysis3->Strategy3 Yes (e.g., Liver)

Caption: A logical workflow for troubleshooting this compound off-target toxicity.

Mitigation_Strategies Strategies to Reduce this compound Off-Target Toxicity cluster_linker Linker Strategies cluster_payload Payload Strategies cluster_antibody Antibody Strategies Central Reduce Off-Target Toxicity of this compound Linker_Mod Linker Modification Linker_Mod->Central Increase_Stab Increase Linker Stability (e.g., alternative disulfide bonds) Linker_Mod->Increase_Stab Non_Cleavable Switch to Non-Cleavable Linker (e.g., MCC) Linker_Mod->Non_Cleavable Payload_Mod Payload Modification Payload_Mod->Central Reduce_Hydro Reduce Payload Hydrophobicity Payload_Mod->Reduce_Hydro Mask_Binding Mask Off-Target Binding Sites Payload_Mod->Mask_Binding Antibody_Eng Antibody Engineering Antibody_Eng->Central Modulate_Affinity Modulate Target Affinity Antibody_Eng->Modulate_Affinity Site_Specific_Conj Site-Specific Conjugation Antibody_Eng->Site_Specific_Conj

Caption: Overview of strategies to mitigate the off-target toxicity of this compound.

References

Technical Support Center: Overcoming Resistance to Spp-DM1 Based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Spp-DM1 based antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between an this compound and an MCC-DM1 ADC?

A1: The primary difference lies in the linker connecting the antibody to the cytotoxic payload, DM1.

  • This compound utilizes a cleavable disulfide linker (Spp). This linker is designed to be stable in the bloodstream but is cleaved upon entering the tumor cell, where the intracellular environment has a much higher concentration of reducing agents like glutathione (B108866). This cleavage releases the DM1 payload.

  • MCC-DM1 employs a non-cleavable thioether linker (MCC). For the DM1 payload to become active, the entire antibody-linker-drug complex must be internalized and degraded within the lysosome. This process releases the DM1 payload attached to the linker and an amino acid residue.

Q2: What are the most common mechanisms of resistance to DM1-based ADCs?

A2: Resistance to DM1-based ADCs is a multifaceted issue that can arise from several cellular changes:

  • Target Antigen Downregulation: A decrease in the expression of the target antigen on the tumor cell surface reduces the amount of ADC that can bind and be internalized.

  • Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the DM1 payload out of the cell before it can reach its target, the microtubules.

  • Impaired Lysosomal Function: For both cleavable and non-cleavable linkers, proper lysosomal function is crucial. Changes in lysosomal pH or a reduction in the activity of lysosomal proteases can hinder the release of the DM1 payload.

  • Alterations in Apoptotic Pathways: Upregulation of pro-survival and anti-apoptotic signaling pathways, such as the PI3K/AKT pathway, can make cells less sensitive to the cytotoxic effects of DM1.

  • Microtubule Dynamics Alterations: Changes in the expression of different tubulin isotypes or mutations in tubulin can potentially reduce the binding affinity of DM1 to its target.

Q3: How might the cleavable Spp linker influence resistance mechanisms compared to the non-cleavable MCC linker?

A3: The different payload release mechanisms can select for distinct resistance pathways.

  • This compound: Because the Spp linker is cleaved by intracellular reducing agents, resistance might be more likely to arise from mechanisms that prevent the ADC from reaching the cytoplasm in the first place (e.g., impaired internalization) or that actively remove the payload from the cytoplasm (e.g., drug efflux pumps).

  • MCC-DM1: Resistance to MCC-DM1 is more tightly linked to the lysosomal degradation pathway. Therefore, mechanisms such as impaired lysosomal acidification or reduced protease activity are more prominent.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments with this compound based therapies.

Observed Issue Potential Cause Suggested Troubleshooting Steps
Reduced or no cytotoxic effect of this compound ADC in your cell line. 1. Low or absent target antigen expression.2. Inefficient ADC internalization.3. High expression of drug efflux pumps.4. Compromised intracellular reducing environment.1. Confirm Target Expression: Use flow cytometry or western blotting to quantify the level of target antigen on your cells.2. Assess ADC Internalization: Perform an internalization assay to track the uptake of the ADC.3. Evaluate Efflux Pump Activity: Use a fluorescent substrate assay for ABC transporters or western blotting for proteins like MDR1.4. Measure Intracellular Glutathione: A glutathione assay can determine if your cells have an altered redox potential.
High variability in cytotoxicity assays between replicates. 1. Inconsistent cell seeding density.2. Cell line heterogeneity.3. Instability of the ADC in culture medium.1. Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well.2. Single-Cell Clone Selection: If heterogeneity is suspected, consider isolating and characterizing single-cell clones.3. Assess ADC Stability: Pre-incubate the ADC in culture medium for the duration of your assay and then test its potency.
This compound ADC is effective, but cells recover after treatment. 1. The DM1 payload may be cytostatic at the tested concentration, not cytotoxic.2. A subpopulation of resistant cells is repopulating the culture.1. Increase ADC Concentration or Duration: Titrate the ADC concentration and treatment duration to determine if a cytotoxic effect can be achieved.2. Combination Therapy: Consider combining the this compound ADC with an agent that targets a potential resistance pathway.

Data Presentation: Efficacy of this compound vs. MCC-DM1 in Sensitive and Resistant Cell Lines

The following table summarizes representative data on the cytotoxic activity of this compound and MCC-DM1 in parental (sensitive) and derived resistant cell lines.

Cell LineADC TargetResistance MechanismThis compound IC50 (nM)MCC-DM1 IC50 (nM)Fold Resistance (this compound)Fold Resistance (MCC-DM1)
Parental Line A Antigen X-0.50.8--
Resistant Line A1 Antigen XTarget Downregulation25405050
Resistant Line A2 Antigen XMDR1 Upregulation501010012.5
Parental Line B Antigen Y-1.21.5--
Resistant Line B1 Antigen YImpaired Lysosomal Function10808.353.3

Note: These are example values and actual results may vary depending on the specific cell line, ADC, and experimental conditions.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of an this compound ADC.

  • Materials: Parental and resistant cell lines, complete culture medium, this compound ADC, MTT solution (5 mg/mL in PBS), DMSO, 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Prepare serial dilutions of the this compound ADC in complete culture medium.

    • Remove the existing medium and add 100 µL of the ADC dilutions to the appropriate wells. Include untreated control wells.

    • Incubate the plate for 72-96 hours at 37°C and 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the IC50 values.

Western Blotting for Protein Expression

This protocol can be used to assess the expression levels of the target antigen or drug efflux pumps.

  • Materials: Cell lysates, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-target antigen, anti-MDR1), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Prepare cell lysates and determine protein concentration.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

ADC Internalization Assay (Flow Cytometry)

This protocol measures the rate and extent of ADC internalization.

  • Materials: Cells, fluorescently labeled this compound ADC (or a secondary antibody against the ADC's primary antibody), flow cytometry buffer (PBS with 1% BSA), trypan blue.

  • Procedure:

    • Harvest cells and resuspend them in cold flow cytometry buffer.

    • Incubate the cells with the fluorescently labeled this compound ADC on ice for 30 minutes to allow binding but not internalization. This will measure total surface-bound ADC.

    • For internalization, shift the cells to 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • At each time point, place the cells back on ice to stop internalization.

    • To distinguish between surface-bound and internalized ADC, add trypan blue to quench the fluorescence of the surface-bound ADC just before analysis.

    • Analyze the cells by flow cytometry. The remaining fluorescence represents the internalized ADC.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm ADC This compound ADC Antigen Target Antigen ADC->Antigen 1. Binding Internalization Endocytosis Antigen->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome DM1_Release DM1 Release (GSH-mediated) Lysosome->DM1_Release 3. Payload Release Microtubules Microtubules DM1_Release->Microtubules 4. Target Binding Apoptosis Apoptosis Microtubules->Apoptosis 5. Cell Death

Caption: General mechanism of action for an this compound antibody-drug conjugate.

Resistance_Pathways cluster_resistance Mechanisms of Resistance ADC_Efficacy Successful ADC Efficacy Target_Down Target Antigen Downregulation Target_Down->ADC_Efficacy Internalization_Block Impaired Internalization Internalization_Block->ADC_Efficacy Efflux Increased Drug Efflux (MDR1) Efflux->ADC_Efficacy Lysosome_Dys Lysosomal Dysfunction Lysosome_Dys->ADC_Efficacy Survival_Signal Pro-survival Signaling (PI3K/AKT) Survival_Signal->ADC_Efficacy

Caption: Key cellular pathways leading to resistance against ADC therapies.

Troubleshooting_Workflow Start Reduced this compound Efficacy Observed Check_Target Check Target Antigen Expression (Flow Cytometry / WB) Start->Check_Target Check_Internalization Assess ADC Internalization Check_Target->Check_Internalization Normal Low_Target Outcome: Low/No Target Solution: Change Target/Therapy Check_Target->Low_Target Low/Absent Check_Efflux Evaluate Efflux Pump Activity (MDR1 Expression) Check_Internalization->Check_Efflux Normal Impaired_Internalization Outcome: Impaired Internalization Solution: Enhance uptake (e.g., combination) Check_Internalization->Impaired_Internalization Impaired High_Efflux Outcome: High Efflux Solution: Combine with Efflux Inhibitor Check_Efflux->High_Efflux High Success Efficacy Restored Check_Efflux->Success Normal

Technical Support Center: Spp-DM1 Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solubility and formulation of Spp-DM1. Given that this compound is a novel agent, this guide draws upon established principles for formulating antibody-drug conjugates (ADCs), particularly those containing the hydrophobic payload DM1.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound?

The primary challenges in formulating this compound are expected to stem from the physicochemical properties of both the Spp moiety and the conjugated DM1 payload. DM1 is a hydrophobic molecule, and its conjugation to the Spp protein can lead to an increased propensity for aggregation and precipitation. Key challenges include poor aqueous solubility, physical and chemical instability, and the tendency to form aggregates, all of which can impact the therapeutic efficacy and safety of the drug product.

Q2: What are the critical quality attributes (CQAs) to monitor during this compound formulation development?

During the formulation development of this compound, it is crucial to monitor several critical quality attributes to ensure the safety, efficacy, and stability of the final product. These include:

  • pH and Osmolality: Maintaining optimal pH and osmolality is essential for the stability of the Spp protein and the overall conjugate.

  • Appearance, Color, and Clarity: Visual inspection can provide initial indications of physical instabilities such as precipitation or aggregation.

  • Protein Concentration: Accurate determination of the this compound concentration is vital for correct dosage.

  • Drug-to-Antibody Ratio (DAR): The DAR is a critical parameter that influences both the efficacy and the potential toxicity of the ADC.

  • Aggregate and Fragment Levels: Monitoring the formation of high molecular weight species (aggregates) and low molecular weight species (fragments) is crucial as they can impact immunogenicity and potency.

  • In Vitro Potency: Assessing the biological activity of this compound ensures that the formulation does not negatively impact its therapeutic function.

Q3: How does the Drug-to-Antibody Ratio (DAR) affect the solubility of this compound?

A higher DAR, meaning more DM1 molecules are conjugated to each Spp protein, generally leads to decreased solubility. This is because the hydrophobic nature of DM1 becomes more pronounced as its relative proportion in the conjugate increases. This increased hydrophobicity can promote self-association and aggregation, leading to precipitation and loss of active product. Therefore, optimizing the DAR is a key consideration in balancing efficacy with manufacturability and stability.

Troubleshooting Guide

Problem 1: this compound is precipitating out of solution during buffer exchange or concentration.

  • Potential Cause 1: Suboptimal Buffer Conditions. The pH of the buffer may be too close to the isoelectric point (pI) of the this compound conjugate, leading to minimal electrostatic repulsion and increased aggregation.

  • Solution 1: pH Optimization. Screen a range of buffers with different pH values to find a pH where this compound exhibits maximum solubility. Typically, a pH that is at least 1-2 units away from the pI is recommended.

  • Potential Cause 2: High Hydrophobicity. The high hydrophobicity of the DM1 payload, especially at higher DAR values, can lead to insolubility in aqueous buffers.

  • Solution 2: Use of Excipients. Incorporate solubility-enhancing excipients into the formulation. This can include non-ionic surfactants like polysorbate 20 or polysorbate 80, and sugars such as sucrose (B13894) or trehalose (B1683222). These excipients can help to stabilize the protein and prevent aggregation.

Problem 2: An increase in high molecular weight species (aggregates) is observed during storage.

  • Potential Cause 1: Physical Instability. The this compound conjugate may be prone to aggregation due to conformational instability, especially under stress conditions like elevated temperature or agitation.

  • Solution 1: Formulation Optimization with Stabilizers. Evaluate the addition of stabilizers to the formulation. Sugars like sucrose and trehalose are effective cryoprotectants and lyoprotectants that can stabilize the protein structure. Amino acids such as arginine and glycine (B1666218) can also act as aggregation inhibitors.

  • Potential Cause 2: Inappropriate Storage Conditions. Storing the this compound solution at an inappropriate temperature can accelerate aggregation.

  • Solution 2: Optimization of Storage Temperature. Determine the optimal storage temperature for this compound. For liquid formulations, this is typically in the range of 2-8°C. For long-term storage, a frozen or lyophilized state may be necessary.

Experimental Protocols & Data

Protocol 1: Screening for Optimal pH and Buffer
  • Prepare a series of buffers: Prepare a range of buffers (e.g., acetate, citrate, histidine, phosphate) at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0).

  • Buffer Exchange: Exchange the buffer of the this compound stock solution into each of the screening buffers using a suitable method like dialysis or diafiltration.

  • Incubation: Incubate the this compound samples in the different buffers at a stress temperature (e.g., 40°C) for a defined period (e.g., 1 week).

  • Analysis: Analyze the samples at initial and final time points for signs of instability. Key analytical techniques include:

    • Visual Inspection: Check for precipitation or turbidity.

    • Size Exclusion Chromatography (SEC-HPLC): To quantify the percentage of monomer, aggregates, and fragments.

    • Dynamic Light Scattering (DLS): To assess the size distribution and polydispersity of the this compound molecules.

Protocol 2: Evaluation of Excipients for Improved Stability
  • Select an optimal buffer: Based on the results from Protocol 1, select the buffer system that provided the best initial stability.

  • Prepare formulations with excipients: To the selected buffer, add various excipients at different concentrations. Commonly used excipients for ADCs include:

    • Surfactants: Polysorbate 20 (0.01% - 0.1%), Polysorbate 80 (0.01% - 0.1%)

    • Sugars: Sucrose (5% - 10%), Trehalose (5% - 10%)

    • Amino Acids: Arginine (50 mM - 200 mM), Glycine (50 mM - 200 mM)

  • Incubation and Analysis: Subject the formulations to accelerated stability studies (e.g., at 25°C and 40°C) and monitor the critical quality attributes over time using the analytical methods described in Protocol 1.

Data Summary: Impact of Excipients on this compound Aggregation
Formulation BaseExcipientConcentration% Monomer (Initial)% Monomer (After 1 week at 40°C)
20 mM Histidine, pH 6.0None-98.5%85.2%
20 mM Histidine, pH 6.0Polysorbate 800.02%98.6%90.5%
20 mM Histidine, pH 6.0Sucrose5%98.4%92.1%
20 mM Histidine, pH 6.0Arginine100 mM98.5%93.5%
20 mM Histidine, pH 6.0Polysorbate 80 + Sucrose0.02% + 5%98.6%95.8%

Note: The data presented in this table is illustrative and intended to demonstrate the potential impact of different excipients on the stability of an ADC like this compound.

Visualizations

ADC_Formulation_Workflow cluster_0 Pre-Formulation cluster_1 Formulation Development cluster_2 Stability Assessment cluster_3 Final Formulation Pre_Form Characterization of this compound Sol_Screen Initial Solubility Screening Pre_Form->Sol_Screen Buffer_Screen Buffer & pH Screening Sol_Screen->Buffer_Screen Excipient_Screen Excipient Screening Buffer_Screen->Excipient_Screen Dose_Form Dosage Form Development (Liquid vs. Lyophilized) Excipient_Screen->Dose_Form Accelerated Accelerated Stability Studies Dose_Form->Accelerated Real_Time Real-Time Stability Studies Accelerated->Real_Time Final_Form Final Formulation Selection Real_Time->Final_Form

Caption: A general workflow for the formulation development of this compound.

Troubleshooting_Tree Problem This compound Instability Observed (Precipitation/Aggregation) Cause_pH Is pH close to pI? Problem->Cause_pH Cause_Hydro Is DAR high? Problem->Cause_Hydro Cause_Conc Is protein concentration high? Problem->Cause_Conc Cause_pH->Cause_Hydro No Sol_pH Optimize pH away from pI Cause_pH->Sol_pH Yes Cause_Hydro->Cause_Conc No Sol_Excipient Add solubility enhancers (e.g., Polysorbate, Arginine) Cause_Hydro->Sol_Excipient Yes Sol_Conc Reduce protein concentration Cause_Conc->Sol_Conc Yes

Caption: A decision tree for troubleshooting this compound instability issues.

ADC_Stability_Factors cluster_Intrinsic Intrinsic Factors cluster_Extrinsic Extrinsic Factors center This compound Stability DAR DAR DAR->center Spp_pI pI of Spp Spp_pI->center Conj_Site Conjugation Site Conj_Site->center pH pH pH->center Excipients Excipients Excipients->center Temperature Temperature Temperature->center Ionic_Strength Ionic Strength Ionic_Strength->center

Caption: Interplay of factors affecting the stability of this compound.

Technical Support Center: Spp-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spp-DM1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of Antibody-Drug Conjugates (ADCs) utilizing the this compound drug-linker. Here you will find troubleshooting guides and frequently asked questions to help optimize your experiments and prevent the premature release of the DM1 payload.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a drug-linker conjugate composed of the potent cytotoxic agent DM1 linked via a cleavable SPP linker.[1] DM1 is a maytansinoid that inhibits cell division by suppressing microtubule dynamics, ultimately leading to mitotic arrest and cell death.[2] The SPP linker contains a disulfide bond designed to be stable in the bloodstream but cleaved in the highly reducing intracellular environment of a target cell.[3][4] Once an ADC constructed with this compound binds to its target antigen on a cancer cell, it is internalized.[5] Inside the cell, the disulfide bond of the SPP linker is cleaved, releasing the active DM1 payload to exert its cytotoxic effect.[5][6]

Spp_DM1_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC This compound ADC Target Target Cell Antigen ADC->Target Binding Internalization Internalization (Endocytosis) Target->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Disulfide Cleavage (High GSH) Lysosome->Cleavage Release DM1 Payload Released Cleavage->Release Effect Microtubule Disruption & Apoptosis Release->Effect

Caption: Mechanism of action for an this compound based ADC.

Q2: What causes the premature release of the DM1 payload from an this compound-based ADC?

Premature payload release is primarily due to the instability of the linker in systemic circulation.[7][8] The SPP linker's disulfide bond is susceptible to cleavage by circulating thiols, such as reduced human serum albumin, even before it reaches the target cell.[4][9] This susceptibility is higher in linkers like SPP that have less steric hindrance around the disulfide bond.[6][10] This means the chemical structure around the S-S bond is less crowded, making it more accessible to reacting with molecules in the plasma.

Q3: What are the consequences of premature payload release?

Premature payload release has two major negative consequences:

  • Increased Off-Target Toxicity: The freed, highly potent DM1 payload can circulate systemically and damage healthy, non-target cells, leading to a narrower therapeutic window.[5][8]

  • Reduced Efficacy: Less cytotoxic payload reaches the intended tumor cells, which diminishes the overall anti-tumor activity of the ADC.[11]

Q4: How does the stability of the SPP linker compare to other maytansinoid linkers?

The stability of disulfide linkers is heavily influenced by steric hindrance—the degree of crowding by bulky chemical groups around the bond.[10][12] The SPP linker is considered relatively unhindered and, therefore, more labile compared to linkers with greater steric hindrance, such as SPDB. Quantitative data shows that this structural difference translates to significant differences in plasma stability and ADC clearance.

Linker TypeKey Structural FeatureRelative StabilityExample In Vivo Half-Life*
This compound Less sterically hindered disulfideLower~2 days
SPDB-DM4 More sterically hindered disulfideHigher~4 days
MCC-DM1 Non-cleavable thioetherHighestSimilar to most hindered disulfide linkers[6]
Data derived from a comparative study of anti-CanAg maytansinoid ADCs and can vary based on the specific antibody and experimental model.

Q5: What strategies can be employed to increase the stability of my disulfide-linked ADC?

Improving the stability of an ADC is critical for its performance. Key strategies include:

  • Linker Modification: The most direct approach is to increase the steric hindrance around the disulfide bond.[10][11] Using linkers like SPDB, which incorporates methyl groups adjacent to the disulfide bond, can significantly enhance plasma stability compared to the less hindered SPP linker.[6][10]

  • Site-Specific Conjugation: The location where the drug-linker is attached to the antibody matters.[13] Engineering specific cysteine residues (e.g., THIOMAB™ technology) for conjugation can place the linker in a sterically shielded position, improving stability.[] This approach also produces more homogeneous ADCs with a consistent drug-to-antibody ratio (DAR), leading to more predictable pharmacokinetics.[15]

  • Consider Non-Cleavable Linkers: If premature release from a cleavable linker cannot be sufficiently controlled, a non-cleavable linker like SMCC (used in Kadcyla®/T-DM1) may be a more stable alternative.[4][9] These linkers rely on the complete degradation of the antibody in the lysosome to release the payload.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Troubleshooting_Logic Start Observed Issue: High Free Payload in Plasma or Reduced In Vivo Efficacy Check_Stability Action: Perform In Vitro Plasma Stability Assay Start->Check_Stability Stability_Result Result: Significant Payload Loss (<90% intact after 24h)? Check_Stability->Stability_Result Check_Homogeneity Action: Characterize ADC Batch (e.g., HIC, Mass Spec) Stability_Result->Check_Homogeneity No Solution_Linker Root Cause: Linker Instability Solution: Increase steric hindrance (e.g., switch SPP to SPDB linker) Stability_Result->Solution_Linker Yes Homogeneity_Result Result: High Heterogeneity (Wide DAR distribution)? Check_Homogeneity->Homogeneity_Result Solution_Conjugation Root Cause: Inconsistent Conjugation Solution: Optimize chemistry; Use site-specific conjugation Homogeneity_Result->Solution_Conjugation Yes Solution_PK Root Cause: Other PK Issues (e.g., Aggregation) Solution: Assess solubility; Consider hydrophilic linkers Homogeneity_Result->Solution_PK No

Caption: Troubleshooting logic for this compound ADC stability issues.

Issue 1: High levels of free DM1 are detected in plasma shortly after ADC administration.

  • Possible Cause: This is a classic sign of in vivo linker instability. The sterically unencumbered disulfide bond in the SPP linker is likely being cleaved prematurely in circulation.[6]

  • Recommended Actions:

    • Quantify In Vitro Stability: Perform a plasma stability assay to confirm the lability of your specific ADC construct (see Protocol 1).[7][16] This provides a controlled assessment of payload loss over time.

    • Modify the Linker: Synthesize the ADC using a more sterically hindered disulfide linker, such as SPDB, and repeat the stability assay to compare results.[10] This is the most effective strategy to directly address disulfide bond lability.

    • Analyze Metabolites: Characterize the free payload in plasma. The presence of DM1 and its S-methylated metabolites (S-methyl-DM1) confirms that the payload is being released and metabolized.[6]

Issue 2: Inconsistent anti-tumor efficacy is observed between different batches of the ADC.

  • Possible Cause: The ADC preparation is likely heterogeneous. Conventional conjugation methods (e.g., to lysine (B10760008) residues or through interchain disulfides) can result in a mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites.[13][] Different sites can have different levels of solvent exposure and steric shielding, leading to variable stability and inconsistent performance.[11]

  • Recommended Actions:

    • Thorough Batch Characterization: Analyze each batch using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the average DAR and the distribution of different DAR species.

    • Optimize Conjugation Chemistry: Implement site-specific conjugation technologies to produce a homogeneous ADC with a defined DAR (e.g., DAR=2 or DAR=4).[][15] This ensures that each batch has a consistent structure, leading to more reproducible results.

Issue 3: The ADC shows potent in vitro cytotoxicity but reduced in vivo efficacy.

  • Possible Cause: If the ADC is potent in a cell culture dish, it means the payload and antibody are functional. The discrepancy often points to poor pharmacokinetics (PK) in vivo, where the ADC is cleared from circulation too quickly to reach the tumor.[7] This rapid clearance is frequently caused by premature payload release and linker instability.[6]

  • Recommended Actions:

    • Conduct a Preclinical PK Study: Administer the ADC to an animal model (e.g., mouse) and collect plasma samples over time. Use LC-MS/MS and ELISA to measure the concentrations of total antibody, intact ADC, and free DM1 payload. A rapid decline in intact ADC concentration relative to total antibody confirms instability.

    • Evaluate Linker Stability: As with Issue 1, linker instability is the primary suspect. Compare the PK profile of your this compound ADC with a more stable version (e.g., an SPDB-DM4 or MCC-DM1 ADC) to determine if linker chemistry is the root cause.[6]

Key Experimental Protocols

Experimental_Workflow cluster_plasma Protocol 1: In Vitro Plasma Stability Assay cluster_lysosome Protocol 2: Lysosomal Payload Release Assay P1 Incubate ADC in Plasma (e.g., human, mouse) at 37°C P2 Collect Aliquots at Multiple Time Points (e.g., 0, 24, 48, 168h) P1->P2 P3 Precipitate Proteins (e.g., with Acetonitrile) P2->P3 P4 Centrifuge and Collect Supernatant P3->P4 P5 Analyze Supernatant by LC-MS/MS to Quantify Free DM1 Payload P4->P5 L1 Incubate ADC in Lysosomal Assay Buffer (pH ~5.0) with Lysosomal Extracts or Cathepsin B L2 Collect Aliquots at Multiple Time Points L1->L2 L3 Quench Reaction (e.g., with Acetonitrile) L2->L3 L4 Process to Remove Protein L3->L4 L5 Analyze Supernatant by LC-MS/MS to Quantify Released DM1 L4->L5

Caption: Workflow for in vitro ADC stability and release assays.

Protocol 1: In Vitro Plasma Stability Assay (Free Payload Quantification)

  • Objective: To quantify the amount of DM1 payload released from an ADC when incubated in plasma over time.

  • Materials:

    • This compound ADC of interest

    • Control plasma (human, mouse, rat, etc.)

    • 37°C incubator

    • Acetonitrile (B52724) (ACN), cold

    • Centrifuge

    • LC-MS/MS system

  • Methodology:

    • Incubate the ADC (e.g., at 100 µg/mL) in plasma at 37°C. A control incubation in buffer (e.g., PBS) should be run in parallel.[16]

    • At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), collect aliquots of the reaction mixture.

    • Immediately stop the reaction and precipitate plasma proteins by adding 3-4 volumes of cold acetonitrile.

    • Vortex and incubate at -20°C for at least 30 minutes to ensure complete precipitation.

    • Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the small-molecule free payload.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of free DM1.[17][18]

    • Data Analysis: Calculate the percentage of released payload at each time point relative to the total theoretical conjugated payload at time zero.

Protocol 2: In Vitro Lysosomal Payload Release Assay

  • Objective: To assess the efficiency of payload release in a simulated lysosomal environment.

  • Materials:

    • This compound ADC of interest

    • Isolated liver lysosomes or purified Cathepsin B

    • Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing a reducing agent like DTT or GSH)

    • 37°C incubator

    • LC-MS/MS system

  • Methodology:

    • Incubate the ADC (e.g., at 100 µg/mL) in the lysosomal assay buffer.

    • Initiate the reaction by adding either isolated lysosomes or a specified concentration of Cathepsin B and a reducing agent.[19][20]

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction.

    • Stop the enzymatic reaction by adding a quenching solution (e.g., cold acetonitrile).

    • Process the samples to remove proteins (e.g., centrifugation after acetonitrile precipitation).

    • Analyze the supernatant by LC-MS/MS to quantify the released DM1 payload.[21]

    • Data Analysis: Plot the concentration of released DM1 over time to determine the release kinetics under simulated lysosomal conditions.

References

Technical Support Center: Enhancing the Bystander Killing Effect of Spp-DM1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Spp-DM1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the bystander killing effect in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the bystander killing effect and why is it important for this compound?

The bystander killing effect is a phenomenon where the cytotoxic payload of an antibody-drug conjugate (ADC), in this case, DM1, kills not only the antigen-positive target cancer cells but also adjacent antigen-negative cells.[1] This is crucial for treating heterogeneous tumors where not all cells express the target antigen. This compound utilizes a cleavable disulfide linker (SPP), which releases the unmodified, cell-permeable DM1 payload inside the target cell. This payload can then diffuse to neighboring cells, exerting its cytotoxic effect and enhancing the overall anti-tumor activity.[2]

Q2: How does the Spp linker in this compound contribute to a stronger bystander effect compared to the MCC linker in T-DM1?

The linker plays a critical role in determining the extent of the bystander effect.[3]

  • Spp (cleavable linker): The disulfide bond in the SPP linker is cleaved inside the target cell, releasing the potent, unmodified DM1 payload. DM1 is relatively hydrophobic and can cross cell membranes to kill nearby antigen-negative cells.

  • MCC (non-cleavable linker): In contrast, ADCs with non-cleavable linkers like MCC (e.g., T-DM1) undergo lysosomal degradation of the antibody component. This results in the release of a payload-linker-amino acid complex (lysine-MCC-DM1).[2] This complex is charged and significantly less membrane-permeable, which limits its ability to diffuse out of the target cell and induce a strong bystander effect.[2][4]

Q3: What are the key factors that can be modulated to enhance the bystander effect of this compound?

Several factors can be optimized to enhance the bystander effect:

  • Payload Potency: A more potent payload can be effective at lower concentrations, increasing the likelihood of killing bystander cells.

  • Linker Stability: The linker must be stable in circulation to prevent premature payload release but efficiently cleaved within the tumor microenvironment or inside the target cell.

  • Tumor Microenvironment: Factors within the tumor microenvironment, such as extracellular enzyme activity and pH, can influence linker cleavage and payload diffusion.[3]

  • Antigen Expression Levels: Higher antigen expression on target cells can lead to greater ADC internalization and a higher intracellular concentration of the released payload, potentially increasing the amount of payload available for bystander killing.[2]

Q4: What are the standard in vitro assays to measure the bystander killing effect?

The two most common in vitro assays are the co-culture assay and the conditioned medium transfer assay.[5][6] These assays help quantify the extent to which an ADC can kill antigen-negative cells in the presence of antigen-positive cells.[6]

Troubleshooting Guides

Co-Culture Bystander Effect Assays

Problem: High variability in bystander cell killing between replicate wells.

  • Possible Cause: Inconsistent cell seeding.

  • Solution: Ensure a homogenous single-cell suspension before seeding. Use a consistent pipetting technique and consider using an automated cell counter for accurate cell density determination.

Problem: No significant bystander killing is observed.

  • Possible Cause 1: Inefficient payload release.

  • Solution: Ensure the this compound concentration is sufficient to effectively kill the antigen-positive target cells. Perform a dose-response curve on the target cells alone to determine the optimal concentration.[7]

  • Possible Cause 2: Bystander cells are resistant to DM1.

  • Solution: Confirm the sensitivity of the bystander cell line to free DM1 in a separate experiment to ensure they are susceptible to the payload.

  • Possible Cause 3: Insufficient co-culture time.

  • Solution: The bystander effect is time-dependent. Conduct a time-course experiment (e.g., 48, 72, 96 hours) to identify the optimal co-culture duration for observing the effect.[7]

Conditioned Medium Transfer Assays

Problem: Inconsistent results between experiments.

  • Possible Cause 1: Variability in the production of bystander factors.

  • Solution: Standardize the conditions for generating the conditioned medium, including initial cell seeding density, this compound concentration, treatment duration, and the volume of medium used.

  • Possible Cause 2: Degradation of the released DM1.

  • Solution: Use the conditioned medium immediately after harvesting. If storage is necessary, aliquot and store at -80°C to minimize freeze-thaw cycles, although fresh preparation is always preferable.[7]

Data Presentation

Table 1: Comparative Bystander Effect of ADCs with Cleavable vs. Non-Cleavable Linkers

FeatureThis compound (Cleavable Linker)T-DM1 (MCC - Non-Cleavable Linker)
Linker Type Disulfide (Cleavable)Thioether (Non-cleavable)
Released Payload DM1 (unmodified)Lysine-MCC-DM1
Payload Permeability HighLow (charged)[2]
Expected Bystander Effect PotentLimited[5]
Mechanism Released DM1 diffuses to neighboring cells.Limited diffusion of charged payload complex.

Experimental Protocols

Protocol 1: Co-culture Bystander Effect Assay

This protocol is designed to quantify the bystander killing effect by co-culturing antigen-positive and antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line (e.g., HER2-positive SK-BR-3)

  • Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., HER2-negative MCF7-GFP)[8]

  • This compound and a non-cleavable linker control (e.g., MCC-DM1)

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • Fluorescence plate reader or high-content imaging system

Methodology:

  • Cell Seeding:

    • Seed the Ag+ and Ag- (GFP-labeled) cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[8]

    • Include monocultures of both cell lines as controls. A typical total cell density is 10,000 cells/well.[9]

    • Allow cells to adhere overnight.

  • ADC Treatment:

    • Treat the co-cultures and monocultures with a serial dilution of this compound.

    • The concentration range should be chosen such that it is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[6]

    • Include an untreated control and a control with a non-cleavable linker ADC.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 72-96 hours).

  • Data Acquisition and Analysis:

    • Quantify the viability of the Ag- (GFP-labeled) cells using a fluorescence plate reader.

    • Normalize the fluorescence intensity of treated wells to the untreated control wells to determine the percentage of viability.

    • A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[6]

Protocol 2: Conditioned Medium Transfer Assay

This protocol assesses whether the cytotoxic agent is released from the target cells into the medium.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line

  • This compound

  • Cell culture medium

  • 96-well plates

Methodology:

  • Generation of Conditioned Medium:

    • Seed Ag+ cells in a culture plate and treat with this compound for a specified time (e.g., 72 hours).

    • Collect the culture supernatant (conditioned medium) and clarify by centrifugation.

  • Treatment of Bystander Cells:

    • Seed Ag- cells in a 96-well plate and allow them to adhere overnight.

    • Remove the existing medium and add the conditioned medium to the Ag- cells.[5]

    • Include controls where Ag- cells are treated with fresh medium containing the same concentration of this compound used to generate the conditioned medium.

  • Incubation and Viability Assessment:

    • Incubate the Ag- cells for 72-96 hours.

    • Assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.

  • Data Analysis:

    • Compare the viability of Ag- cells treated with conditioned medium to those treated with fresh medium containing this compound. A greater reduction in viability with the conditioned medium suggests that a cytotoxic agent was released from the Ag+ cells.[5]

Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Antigen-Positive Cell cluster_bystander Antigen-Negative Bystander Cell ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Endocytosis Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage (Disulfide Reduction) Lysosome->Cleavage 4. Payload Release DM1 Released DM1 Cleavage->DM1 Microtubules Microtubule Disruption DM1->Microtubules 5. Target Engagement Bystander_DM1 Diffused DM1 DM1->Bystander_DM1 7. Diffusion (Bystander Effect) Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death Bystander_Microtubules Microtubule Disruption Bystander_DM1->Bystander_Microtubules Bystander_Apoptosis Apoptosis Bystander_Microtubules->Bystander_Apoptosis

Caption: Mechanism of this compound action and bystander killing effect.

CoCulture_Workflow start Start seed_cells Seed Ag+ and Ag- (GFP) cells in co-culture ratios start->seed_cells add_adc Add this compound (and controls) seed_cells->add_adc incubate Incubate (e.g., 72-96h) add_adc->incubate measure Measure GFP Fluorescence (Ag- cell viability) incubate->measure analyze Analyze Data: Compare co-culture vs. monoculture viability measure->analyze end End analyze->end

Caption: Experimental workflow for the co-culture bystander effect assay.

DM1_Signaling DM1 Intracellular DM1 Tubulin Tubulin DM1->Tubulin Binds to PI3K PI3K/AKT/mTOR Pathway DM1->PI3K Inhibits [14] Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Autophagy Autophagy PI3K->Autophagy Inhibition induces [10] Autophagy->Apoptosis Contributes to [10]

Caption: Signaling pathways affected by the DM1 payload.

References

Mitigating Immunogenicity of Spp-DM1 Conjugates: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential immunogenicity issues encountered during the development and experimental use of antibody-drug conjugates (ADCs) utilizing the cleavable disulfide linker, N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP), conjugated to the maytansinoid payload, DM1.

Frequently Asked Questions (FAQs)

Q1: What is the Spp-DM1 conjugate, and what are its components?

A1: An this compound conjugate is an antibody-drug conjugate where a monoclonal antibody (mAb) is linked to the cytotoxic maytansinoid payload, DM1, via the SPP linker. The SPP linker is a disulfide-containing reagent that allows for the release of the DM1 payload within the target cell upon cleavage of the disulfide bond in the reducing intracellular environment. An example of such a conjugate is lorvotuzumab mertansine (B1676302) (IMGN901), which comprises the humanized anti-CD56 antibody (lorvotuzumab), the SPP linker, and the DM1 payload[1][2].

Q2: What are the potential sources of immunogenicity in an this compound conjugate?

A2: Immunogenicity can arise from any part of the ADC, including:

  • The monoclonal antibody: Even humanized or fully human antibodies can elicit an immune response.

  • The DM1 payload: While small molecules are generally not immunogenic on their own, they can act as haptens when conjugated to a large protein carrier like an antibody, inducing an anti-drug antibody (ADA) response[3].

  • The SPP linker: The linker itself or the neo-epitopes formed at the conjugation site can be recognized by the immune system[3].

  • Aggregates: The hydrophobicity of the DM1 payload can increase the propensity for ADC aggregation, which is a known risk factor for enhanced immunogenicity.

Q3: What is the expected immunogenicity risk for an this compound conjugate compared to other ADCs?

A3: The immunogenicity risk for any ADC is considered on a case-by-case basis and is generally classified as medium-risk. While specific clinical immunogenicity data for this compound conjugates is limited, some studies suggest that flexible, non-aromatic linkers like SPP may induce less linker-specific antibodies compared to more rigid linkers. However, the cleavable nature of the disulfide bond in the SPP linker and the potential for off-target release and formation of different metabolites could contribute to the immunogenic profile. Preclinical studies have shown that ADCs with disulfide linkers like SPP can have faster clearance rates compared to those with non-cleavable linkers, which may influence their interaction with the immune system.

Q4: How can we predict the immunogenicity of our this compound conjugate pre-clinically?

A4: A combination of in silico, in vitro, and in vivo methods can be used for preclinical immunogenicity risk assessment:

  • In Silico Tools: Computational algorithms can predict potential T-cell and B-cell epitopes within the antibody sequence.

  • In Vitro Assays: Human peripheral blood mononuclear cell (PBMC) assays can be used to assess T-cell proliferation and cytokine responses to the ADC and its components.

  • In Vivo Studies: Immunogenicity should be evaluated in relevant animal models (e.g., non-human primates) by monitoring for the development of anti-drug antibodies (ADAs) over the course of toxicology studies[3][4].

Q5: What is a tiered approach for assessing anti-drug antibodies (ADAs) to this compound conjugates?

A5: A tiered approach is the standard for immunogenicity testing. It consists of:

  • Screening Assay: A sensitive immunoassay (typically a bridging ELISA) to detect all potential ADA-positive samples.

  • Confirmatory Assay: A specificity assay to confirm that the reactivity observed in the screening assay is due to binding to the this compound conjugate.

  • Characterization Assays: Further assays to determine the specificity of the ADAs (i.e., whether they target the antibody, linker, or payload), their isotype, and their neutralizing capacity[3].

Troubleshooting Guides

Issue 1: High incidence of anti-drug antibodies (ADAs) observed in preclinical studies.
Potential Cause Troubleshooting Steps
ADC Aggregation Characterize the aggregation state of the dosing material using techniques like size-exclusion chromatography (SEC). Reformulate the ADC to minimize aggregation, potentially by including stabilizing excipients.
High Immunogenicity of the Antibody If domain specificity assays indicate a strong response against the antibody, consider antibody engineering strategies such as de-immunization to remove T-cell epitopes.
Linker-Payload Immunogenicity If ADAs are specific to the linker or DM1, evaluate the drug-to-antibody ratio (DAR). A high DAR can increase hydrophobicity and the presentation of haptens. Consider optimizing the conjugation process to achieve a lower, more homogeneous DAR.
Impurities in the ADC Preparation Analyze the purity of the conjugate to ensure that process-related impurities are not contributing to the immune response.
Issue 2: Inconsistent or high background signals in the ADA bridging ELISA.
Potential Cause Troubleshooting Steps
Non-specific Binding Optimize blocking buffers and washing steps in the ELISA protocol. Increase the concentration of blocking agents (e.g., BSA, non-specific IgG) in the sample diluent.
Matrix Effects Evaluate the impact of the sample matrix (e.g., serum from the study population) on the assay performance. Consider different sample dilutions or the use of matrix-matched standards and controls.
Reagent Quality Ensure the quality and stability of the biotinylated and ruthenylated (or other labeled) this compound conjugate reagents. Re-evaluate the labeling process if necessary.
Presence of Soluble Target Antigen If the target antigen is shed and present in the circulation, it can interfere with the bridging assay. An acid dissociation step to disrupt immune complexes and target-ADC binding may be necessary.

Quantitative Data Summary

The following table provides an illustrative example of immunogenicity data that could be generated for an this compound conjugate in a preclinical study. Note: This is a hypothetical dataset for educational purposes, as extensive public quantitative data for this compound immunogenicity is not available.

Study Phase Species Number of Animals ADA Incidence (%) ADA Specificity Neutralizing ADA Incidence (%) Impact on Pharmacokinetics
Preclinical (GLP Tox)Cynomolgus Monkey2015% (3/20)2/3 Anti-Antibody, 1/3 Anti-Linker/Payload5% (1/20)Increased clearance in one animal with high-titer neutralizing ADAs.

Experimental Protocols

Protocol: Tier 1 - Screening for Anti-Spp-DM1 Antibodies using a Bridging ELISA

This protocol outlines a general procedure for a bridging ELISA to detect total anti-Spp-DM1 antibodies in serum samples.

Materials:

  • This compound Conjugate

  • Biotinylation Reagent (e.g., EZ-Link™ Sulfo-NHS-LC-Biotin)

  • Ruthenylation Reagent (e.g., MSD GOLD™ SULFO-TAG™ NHS-Ester)

  • Streptavidin-coated microplates

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • Positive Control (e.g., affinity-purified polyclonal anti-Spp-DM1 antibodies)

  • Negative Control (e.g., pooled serum from naive animals)

  • Plate reader capable of electrochemiluminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare biotinylated this compound and ruthenylated this compound according to the manufacturer's instructions.

    • Determine the optimal concentrations of the labeled conjugates through checkerboard titration.

  • Sample Preparation:

    • Dilute serum samples, positive controls, and negative controls in assay diluent. An initial dilution of 1:20 is recommended.

  • Assay Steps:

    • Add diluted samples and controls to the streptavidin-coated microplate wells and incubate to allow for the formation of immune complexes with the biotinylated and ruthenylated this compound.

    • Wash the plate to remove unbound components.

    • Add a read buffer and analyze the plate on an electrochemiluminescence plate reader.

  • Data Analysis:

    • Calculate the cut point from the negative control samples to differentiate between positive and negative samples.

Protocol: Tier 2 - Confirmatory Assay for ADA Specificity

This protocol is used to confirm the specificity of the binding observed in the screening assay.

Procedure:

  • Pre-incubate the potentially positive serum samples with an excess of unlabeled this compound conjugate for 1-2 hours.

  • Perform the bridging ELISA as described in the screening assay protocol using the pre-incubated samples.

  • Data Analysis:

    • A significant reduction in the signal (e.g., >50%) in the presence of the unlabeled competitor confirms the presence of specific anti-Spp-DM1 antibodies.

Signaling Pathways and Experimental Workflows

Immunogenicity Induction Pathway for this compound ADCs

immunogenicity_pathway cluster_introduction ADC Administration and Processing cluster_processing Antigen Processing and Presentation cluster_activation T-Cell and B-Cell Activation Spp-DM1_ADC This compound ADC APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Spp-DM1_ADC->APC Uptake B_Cell B-Cell Spp-DM1_ADC->B_Cell BCR Recognition Lysosome Lysosomal Degradation APC->Lysosome Peptides Peptide Fragments (from Ab, Linker, DM1-adducts) Lysosome->Peptides MHCII MHC Class II Presentation Peptides->MHCII T_Cell CD4+ T-Helper Cell MHCII->T_Cell TCR Recognition T_Cell->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation ADA Anti-Drug Antibodies (ADAs) Plasma_Cell->ADA Production

Caption: T-cell dependent immunogenicity pathway for this compound ADCs.

Experimental Workflow for ADA Assessment

ada_workflow Sample Serum Sample Collection Screening Screening Assay (Bridging ELISA) Sample->Screening Confirmation Confirmatory Assay (Competitive Inhibition) Screening->Confirmation If Positive Negative Report as Negative Screening->Negative If Negative Confirmation->Negative If Not Confirmed Confirmed_Positive Confirmed Positive Confirmation->Confirmed_Positive If Confirmed Characterization Characterization Assays Domain Domain Specificity (Anti-Ab, Anti-Linker/Payload) Characterization->Domain Neutralizing Neutralizing Assay (Cell-based or Ligand Binding) Characterization->Neutralizing Titer Titer Determination Characterization->Titer Confirmed_Positive->Characterization

Caption: Tiered experimental workflow for ADA assessment.

Logical Relationship of Factors Influencing this compound Immunogenicity

immunogenicity_factors cluster_product Product-Related Factors cluster_patient Patient-Related Factors Immunogenicity Overall Immunogenicity of this compound ADC Antibody Antibody Properties (Humanization, Epitopes) Antibody->Immunogenicity Linker SPP Linker (Cleavability, Stability) Linker->Immunogenicity Payload DM1 Payload (Haptenicity, Hydrophobicity) Payload->Immunogenicity DAR Drug-to-Antibody Ratio (DAR) DAR->Immunogenicity Aggregation Aggregation & Impurities Aggregation->Immunogenicity Genetics Genetic Factors (HLA type) Genetics->Immunogenicity Immune_Status Immune Status Immune_Status->Immunogenicity Co_medication Concomitant Medications Co_medication->Immunogenicity

References

Technical Support Center: Optimization of Spp-DM1 Dosing Schedule In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosing schedule of Spp-DM1, an antibody-drug conjugate (ADC) utilizing a cleavable disulfide linker (SPP) and a maytansinoid (DM1) payload.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are not observing the expected tumor growth inhibition in our xenograft model with this compound. What are potential reasons?

A1: Several factors could be contributing to a lack of efficacy. Consider the following troubleshooting steps:

  • Confirm Target Antigen Expression: Verify that your in vivo model (both cell line-derived and patient-derived xenografts) expresses the target antigen for your specific "Spp" antibody at sufficient levels. Low or heterogeneous expression can limit ADC binding and internalization.

  • Dose and Schedule Optimization: The dosage and administration schedule may be suboptimal. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and an optimal biological dose (OBD) that results in significant tumor growth inhibition without excessive toxicity.[1] Consider that ADCs with cleavable linkers like SPP may have different efficacy and toxicity profiles compared to those with non-cleavable linkers.[2][3]

  • Drug Formulation and Administration: Ensure proper formulation of this compound for in vivo use to maintain its stability and achieve adequate bioavailability. The route of administration (e.g., intravenous injection) can also impact drug exposure.

  • Linker Stability: The SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker is a disulfide-based cleavable linker.[4] Its cleavage is dependent on the reducing environment within the target cell.[5] Inadequate intracellular reduction can lead to insufficient payload release.

  • Tumor Model Characteristics: The specific xenograft model used can influence outcomes. Factors such as tumor growth rate, vascularization, and the tumor microenvironment can all affect ADC delivery and efficacy.[6]

Q2: Our animals are showing signs of toxicity (e.g., weight loss) at our chosen this compound dose. What are the likely causes and how can we mitigate this?

A2: Toxicity is a common challenge in ADC development and can be dose-limiting.[7]

  • On-Target, Off-Tumor Toxicity: The target antigen of your "Spp" antibody may be expressed on normal tissues, leading to ADC-mediated damage to healthy cells.

  • Off-Target, Payload-Mediated Toxicity: The DM1 payload can cause toxicity independent of the antibody's target. For instance, DM1 has been shown to interact with cytoskeleton-associated protein 5 (CKAP5) on hepatocytes, which may contribute to liver toxicity.[7][8] Common toxicities associated with DM1-containing ADCs include thrombocytopenia and hepatic toxicity.[2][9]

  • Linker-Payload Instability: Premature cleavage of the SPP linker in circulation can release the DM1 payload systemically, leading to increased toxicity.[2]

Mitigation Strategies:

  • Dose Fractionation: Instead of a single high dose, administering lower, more frequent doses can sometimes maintain efficacy while reducing peak-concentration-driven toxicities.[1]

  • Re-evaluate the Therapeutic Window: The goal is to find a dose that maximizes anti-tumor activity while keeping toxicity manageable. A comprehensive MTD study is essential.

  • Supportive Care: Monitor animals closely for signs of toxicity (body weight, behavior) and provide supportive care as per your institution's animal care guidelines.

Q3: What are appropriate negative controls for an in vivo this compound efficacy study?

A3: Robust negative controls are critical for interpreting your results. Recommended controls include:

  • A vehicle control group (the formulation buffer without the ADC).

  • A group treated with the unconjugated "Spp" antibody to assess the effect of the antibody alone.

  • A group treated with a non-binding ADC (e.g., an antibody targeting a non-relevant antigen, conjugated with this compound) to control for non-specific uptake and payload-related toxicity.[10]

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical in vivo studies of this compound ADCs.

Table 1: Example of this compound Efficacy in Non-Hodgkin's Lymphoma Xenograft Models [10]

Target AntigenXenograft ModelStarting Tumor Volume (avg.)This compound DoseDosing ScheduleOutcome
CD19RAJI cells140 mm³5 mg/kgIntravenous, days indicated in studyTumor growth inhibition
CD20Granta-519 cells140 mm³5 mg/kgIntravenous, days indicated in studyTumor growth inhibition
CD22BJAB-luc cells130 mm³~5 mg/kgIntravenous, days indicated in studyTumor growth inhibition

Table 2: Representative Dose-Escalation Study Design for MTD Determination

CohortDose Level (mg/kg)Number of AnimalsDosing ScheduleKey Monitoring Parameters
12.53-6Single IV doseBody weight, clinical signs of toxicity, survival
25.03-6Single IV doseBody weight, clinical signs of toxicity, survival
310.03-6Single IV doseBody weight, clinical signs of toxicity, survival
415.03-6Single IV doseBody weight, clinical signs of toxicity, survival
520.03-6Single IV doseBody weight, clinical signs of toxicity, survival

Note: This is a generalized example. Actual dose levels should be determined based on in vitro cytotoxicity and preliminary tolerability studies.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of an this compound conjugate.

Materials:

  • This compound ADC

  • Tumor cells (e.g., RAJI, Granta-519)[10]

  • Immunodeficient mice (e.g., SCID or NOD-SCID)

  • Sterile PBS or other appropriate vehicle for this compound formulation

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Standard animal housing and monitoring equipment

Procedure:

  • Cell Culture and Implantation:

    • Culture tumor cells under appropriate conditions.

    • Harvest and resuspend cells in a suitable medium (e.g., sterile PBS, with or without Matrigel).

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ RAJI cells) into the flank of each mouse.[10]

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined average size (e.g., 125-140 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).[10]

  • Dosing:

    • Administer this compound (e.g., 5 mg/kg) and controls intravenously on the day(s) specified by your experimental design.[10]

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and general health status regularly as indicators of toxicity.

  • Endpoint:

    • Continue treatment for the specified duration or until tumors in the control group reach the maximum allowed size as per institutional guidelines.

    • Euthanize mice and excise tumors for further analysis (e.g., histology, biomarker analysis).

Protocol 2: Pharmacodynamic (PD) Study

This protocol assesses the in vivo target modulation by this compound.

  • Model Establishment: Establish tumors in mice as described in Protocol 1.

  • Treatment: Once tumors are established, administer a single dose of this compound or vehicle to cohorts of mice.

  • Tissue Collection: At various time points post-dosing (e.g., 24, 48, 72 hours), euthanize cohorts of mice.

  • Analysis: Excise tumors and process for analysis of downstream signaling pathways affected by the DM1 payload, such as microtubule polymerization or markers of cell cycle arrest (e.g., G2/M arrest) and apoptosis.[11]

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC This compound ADC Receptor Target Antigen (e.g., CD19) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Free DM1 Lysosome->DM1 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis 6. Cytotoxicity DM1->Microtubules 5. Target Engagement

Caption: Mechanism of action for this compound ADC.

In_Vivo_Workflow start Start implant Implant Tumor Cells in Immunodeficient Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize into Groups (Tumor Volume ~150 mm³) monitor_growth->randomize dosing Administer this compound & Controls (IV) randomize->dosing monitor_efficacy Monitor Tumor Volume & Body Weight dosing->monitor_efficacy monitor_efficacy->monitor_efficacy Continue Monitoring endpoint Endpoint Criteria Met monitor_efficacy->endpoint Tumor size limit or study duration reached analysis Tissue Collection & Data Analysis endpoint->analysis end End analysis->end CD19_Signaling cluster_membrane Cell Membrane CD19 CD19 BCR B-Cell Receptor (BCR) CD19->BCR Lyn Lyn CD19->Lyn Internalization Internalization & Payload Release CD19->Internalization BCR->Lyn PI3K PI3K Lyn->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ADC This compound (Anti-CD19) ADC->CD19 Binding

References

Spp-DM1 Conjugation Reactions: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting Spp-DM1 conjugation reactions. The information is presented in a question-and-answer format to directly address common issues encountered during the synthesis of antibody-drug conjugates (ADCs) using this specific linker and payload combination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does the conjugation reaction work?

A1: this compound is a drug-linker conjugate used in the creation of ADCs. It consists of the potent cytotoxic agent DM1 (a maytansinoid tubulin inhibitor) connected to an antibody via the Spp (N-succinimidyl 4-(2-pyridylthio)pentanoate) linker. The Spp linker contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues) on the antibody surface, forming a stable amide bond. The pyridylthio group on the other end of the linker is part of a disulfide bond that can be cleaved under reducing conditions, which are prevalent inside target cells, to release the active DM1 payload.[1]

Q2: What is the mechanism of action of DM1?

A2: DM1 exerts its cytotoxic effect by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division. DM1 binds to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[2]

Q3: What is the Drug-to-Antibody Ratio (DAR) and why is it important?

A3: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule. It is a critical quality attribute (CQA) for an ADC as it directly influences its efficacy, toxicity, and pharmacokinetic properties. A low DAR may result in insufficient potency, while a high DAR can lead to increased toxicity, faster clearance from circulation, and a higher propensity for aggregation. For most ADCs, an optimal DAR of 2 to 4 is often targeted.

Troubleshooting Guide

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Question: My this compound conjugation reaction is resulting in a consistently low DAR. What are the potential causes and how can I improve it?

Answer: A low DAR is a common issue and can stem from several factors related to your reagents and reaction conditions.

Potential Causes and Solutions:

  • Suboptimal Reaction pH: The reaction between the NHS ester of the Spp linker and the primary amines on the antibody is pH-dependent. If the pH is too low, the amine groups will be protonated and less nucleophilic, leading to poor conjugation efficiency.

    • Solution: Ensure your conjugation buffer is within the optimal pH range of 7.2-8.5. Perform small-scale optimization experiments to determine the ideal pH for your specific antibody.

  • Poor Antibody Quality or Formulation: The purity and formulation of your antibody are critical.

    • Solution:

      • Purity: Use an antibody that is >95% pure. Impurities can compete for the this compound linker.

      • Buffer Components: Ensure the antibody buffer is free of primary amines (e.g., Tris) or other nucleophiles that can react with the NHS ester. Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS) prior to the reaction.

  • Incorrect Molar Ratio of this compound to Antibody: An insufficient amount of the this compound linker-drug will lead to a low DAR.

    • Solution: Increase the molar excess of this compound relative to the antibody. It is common to use a 5 to 20-fold molar excess. This should be optimized empirically for your specific antibody and target DAR.

  • Hydrolysis of this compound: The NHS ester on the Spp linker is susceptible to hydrolysis in aqueous solutions.

    • Solution: Prepare the this compound solution in a dry, water-miscible organic solvent (like DMSO) immediately before adding it to the antibody solution. Minimize the time the this compound is in an aqueous environment before the reaction.

  • Low Reaction Temperature or Short Reaction Time: The conjugation reaction may be too slow at low temperatures or not proceed to completion with a short incubation time.

    • Solution: The reaction is typically carried out at room temperature (20-25°C) for 2-4 hours or at 4°C overnight. You can optimize both the temperature and reaction time to improve your DAR.

Below is a troubleshooting decision tree for low DAR issues:

Low_DAR_Troubleshooting Start Low DAR Observed Check_pH Is reaction pH optimal (7.2-8.5)? Start->Check_pH Check_Antibody Is antibody pure (>95%) and in amine-free buffer? Check_pH->Check_Antibody Yes Adjust_pH Adjust buffer pH and repeat. Check_pH->Adjust_pH No Check_Ratio Was a sufficient molar excess of this compound used? Check_Antibody->Check_Ratio Yes Purify_Antibody Perform buffer exchange/ purify antibody. Check_Antibody->Purify_Antibody No Check_Reagent_Prep Was this compound prepared fresh in dry solvent? Check_Ratio->Check_Reagent_Prep Yes Increase_Ratio Increase this compound to antibody molar ratio. Check_Ratio->Increase_Ratio No Check_Conditions Were reaction time and temperature sufficient? Check_Reagent_Prep->Check_Conditions Yes Improve_Prep Optimize this compound handling and preparation. Check_Reagent_Prep->Improve_Prep No Optimize_Conditions Increase reaction time or temperature. Check_Conditions->Optimize_Conditions No Success DAR Improved Check_Conditions->Success Yes Adjust_pH->Success Purify_Antibody->Success Increase_Ratio->Success Improve_Prep->Success Optimize_Conditions->Success

Troubleshooting Decision Tree for Low DAR
Issue 2: ADC Aggregation

Question: I am observing significant aggregation of my this compound ADC after the conjugation reaction and during purification. What is causing this and how can I prevent it?

Answer: Aggregation is a frequent challenge with ADCs, particularly those with hydrophobic payloads like DM1. The conjugation process increases the overall hydrophobicity of the antibody, promoting self-association.

Potential Causes and Solutions:

  • High DAR: A higher number of hydrophobic DM1 molecules per antibody significantly increases the propensity for aggregation.

    • Solution: Aim for a lower target DAR (e.g., 2-4) by reducing the molar excess of this compound used in the reaction.

  • Hydrophobicity of the Linker-Payload: Both the Spp linker and the DM1 payload contribute to increased surface hydrophobicity.

    • Solution: While you are using this compound, for future consideration, using more hydrophilic linkers (e.g., containing PEG moieties) can mitigate aggregation. For the current reaction, focus on optimizing other parameters.

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffers during and after conjugation can influence protein stability.

    • Solution: Avoid pH values near the isoelectric point (pI) of your antibody, as this is where solubility is at its minimum. Screen different buffers and salt concentrations to find conditions that best stabilize your ADC.

  • Use of Organic Co-solvents: While necessary for dissolving this compound, organic solvents like DMSO can partially denature the antibody, exposing hydrophobic regions and promoting aggregation.

    • Solution: Use the minimum amount of co-solvent required to dissolve the this compound. Add the this compound solution to the antibody solution slowly and with gentle mixing to avoid high local concentrations of the organic solvent.

  • Stress During Purification and Storage: Physical stresses can induce aggregation.

    • Solution:

      • Purification: Use size-exclusion chromatography (SEC) or other gentle purification methods. Avoid harsh conditions during chromatography.

      • Storage: Store the purified ADC in a validated, stabilizing buffer, potentially containing excipients like polysorbates. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.

Quantitative Data Summary

The following tables summarize the expected impact of key reaction parameters on this compound conjugation outcomes. These are illustrative and should be optimized for each specific antibody.

Table 1: Effect of Reaction pH on this compound Conjugation Efficiency

Reaction pHRelative Conjugation EfficiencyResulting Average DAR (Illustrative)
5.0Low< 1
6.5Moderate2 - 3
7.5High3 - 4
8.5High3.5 - 4.5

Table 2: Impact of this compound:Antibody Molar Ratio on DAR and Aggregation

Molar Ratio (this compound:Ab)Resulting Average DAR% Aggregation (Illustrative)
3:1~2< 2%
5:1~3.52 - 5%
10:1~55 - 10%
20:1>6>10%

Experimental Protocols

General Protocol for this compound Conjugation to an Antibody

This protocol describes a general method for conjugating this compound to lysine residues of an antibody.

1. Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching Solution (e.g., 100 mM glycine (B1666218) or Tris)

  • Purification system (e.g., SEC column)

2. Antibody Preparation:

  • If the antibody is not in an amine-free buffer, perform a buffer exchange into the Conjugation Buffer.

  • Adjust the antibody concentration to 2-10 mg/mL.

3. Conjugation Reaction:

  • Calculate the required amount of this compound to achieve the desired molar excess (e.g., 7.5-fold molar excess over the antibody).

  • Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO to create a concentrated stock solution.

  • Slowly add the this compound/DMSO stock solution to the antibody solution while gently stirring. The final concentration of DMSO should typically be kept below 10% (v/v).

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

4. Reaction Quenching and Purification:

  • (Optional) Add a quenching reagent to react with any remaining this compound.

  • Purify the ADC from unreacted this compound and other reaction components using a desalting column or SEC.

The following diagram illustrates the experimental workflow:

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep Antibody Preparation (Buffer Exchange, Concentration) Conjugation Conjugation Reaction (Mix and Incubate) Antibody_Prep->Conjugation DrugLinker_Prep This compound Preparation (Dissolve in DMSO) DrugLinker_Prep->Conjugation Purification Purification (e.g., Size-Exclusion Chromatography) Conjugation->Purification Analysis Characterization (DAR, Aggregation, etc.) Purification->Analysis

This compound Conjugation Experimental Workflow
Protocol for DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on hydrophobicity, which increases with the number of conjugated DM1 molecules.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 6.95

  • Mobile Phase B: 75% (v/v) 25 mM sodium phosphate, pH 6.95, and 25% (v/v) isopropanol

2. Method:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the purified ADC sample.

  • Elute the ADC species with a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Monitor the absorbance at 280 nm.

3. Data Analysis:

  • Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of an this compound ADC, from internalization to the induction of apoptosis.

DM1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC This compound ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Released DM1 Lysosome->DM1 Linker Cleavage & Drug Release Tubulin α/β-Tubulin Dimers DM1->Tubulin Binding Microtubule Microtubule Tubulin->Microtubule Inhibition of Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Disruption of Dynamics Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induction

Mechanism of Action of this compound ADC

References

Technical Support Center: Optimizing Spp-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the therapeutic index of S-succinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate (SPP) linked Maytansinoid 1 (DM1) Antibody-Drug Conjugates (ADCs).

Troubleshooting Guide

This guide addresses common issues encountered during the development and application of Spp-DM1 ADCs.

Observed Issue Potential Cause Recommended Action
High Off-Target Toxicity (e.g., neutropenia, thrombocytopenia) Premature release of DM1 from the Spp linker in circulation.[1][2]• Verify the stability of the this compound conjugate in plasma using an in vitro stability assay. • Consider optimizing the linker chemistry. While Spp is a cleavable linker, exploring non-cleavable linkers like SMCC could enhance stability, although this may affect the bystander effect.[1] • Evaluate Fc receptor-mediated uptake by immune cells, which can be a cause of toxicities like thrombocytopenia with DM1 ADCs.[1]
Low In Vivo Efficacy Despite Good In Vitro Potency • Poor tumor penetration of the ADC.[3] • Inefficient internalization of the ADC by target cells.[4] • Development of drug resistance.[5]• Assess ADC distribution and tumor penetration using in vivo imaging techniques. • For solid tumors, consider using smaller antibody fragments to improve tissue penetration.[6] • Confirm target antigen expression levels in the in vivo model. • Evaluate the internalization rate of the ADC.[7]
ADC Aggregation The hydrophobic nature of the DM1 payload can lead to aggregation, especially at high drug-to-antibody ratios (DAR).[2]• Characterize the ADC preparation for aggregates using size exclusion chromatography (SEC). • Optimize the conjugation process to control the DAR. • Consider introducing hydrophilic spacers or using PEGylated linkers to improve solubility and reduce aggregation.[8]
Inconsistent Drug-to-Antibody Ratio (DAR) Heterogeneity in the conjugation process, particularly with lysine-based conjugation.[9][10]• Refine the conjugation protocol to ensure consistent reaction conditions. • Characterize the DAR of each batch using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry. • Consider site-specific conjugation methods to produce more homogeneous ADCs with a defined DAR.[6]
Reduced ADC Stability During Storage Improper storage conditions.[11]• Store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for an this compound ADC?

A1: The this compound ADC targets a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically through endocytosis.[12] Inside the cell, the ADC is trafficked to lysosomes, where the Spp linker is cleaved, releasing the DM1 payload.[13] Free DM1 then binds to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately, apoptotic cell death.[8][13]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Free DM1 Lysosome->DM1 Linker Cleavage & Payload Release Microtubules Microtubule Disruption DM1->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

Mechanism of action for this compound ADCs.

Q2: How does the Spp linker differ from a non-cleavable linker like SMCC?

A2: The Spp (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is a cleavable linker, meaning it is designed to be broken down inside the target cell, often by enzymes in the lysosome, to release the DM1 payload.[1] This can lead to a "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells.[1] In contrast, a non-cleavable linker like SMCC (succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate) results in the payload being released after the antibody itself is degraded in the lysosome.[5] This generally offers greater plasma stability and can reduce off-target toxicity, but may limit the bystander effect.[1][5]

Q3: What are the common toxicities associated with DM1 payloads, and how can they be mitigated?

A3: Common grade 3/4 toxicities observed with DM1-containing ADCs include thrombocytopenia and hepatic toxicity.[1] These can be due to off-target uptake in healthy tissues. Mitigation strategies include:

  • Optimizing the ADC's properties: Increasing the hydrophilicity of the ADC, for instance by incorporating hydrophilic spacers, can reduce non-specific uptake by the liver.[14]

  • Careful dose selection: Dose optimization is critical to balance efficacy and safety.[15]

  • Modifying the antibody: Engineering the Fc region of the antibody to reduce interaction with Fcγ receptors on platelets and their precursors could potentially lessen thrombocytopenia.[1]

Q4: What is an optimal Drug-to-Antibody Ratio (DAR) for an this compound ADC?

A4: The optimal DAR is a balance between efficacy and safety. A low DAR may not deliver enough payload for a therapeutic effect, while a high DAR can increase toxicity and lead to ADC aggregation and faster clearance from circulation.[2] While there is no universal optimal DAR, a common range for clinical development is an average of 3 to 4 drug molecules per antibody.[10] It is crucial to experimentally determine the optimal DAR for your specific antibody, target, and tumor model.

Experimental Protocols

1. Protocol: In Vitro Cytotoxicity Assay

This protocol determines the potency (e.g., IC50) of the this compound ADC on antigen-positive and antigen-negative cell lines.

  • Materials:

    • Antigen-positive and antigen-negative cancer cell lines

    • Cell culture medium and supplements

    • This compound ADC and unconjugated antibody (as control)

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • Plate reader

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[7]

    • Prepare serial dilutions of the this compound ADC and the unconjugated antibody control in cell culture medium.

    • Remove the existing medium from the cells and add the ADC/antibody dilutions. Include wells with medium only as a background control.

    • Incubate the plate for a set period (e.g., 72 hours) at 37°C and 5% CO2.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence or absorbance using a plate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Start Start Seed Seed Cells in 96-well Plate Start->Seed Adhere Incubate Overnight (Adhesion) Seed->Adhere Prepare Prepare Serial Dilutions of ADC & Control Ab Adhere->Prepare Treat Treat Cells with Dilutions Prepare->Treat Incubate Incubate for 72h Treat->Incubate AddReagent Add Cell Viability Reagent Incubate->AddReagent Read Read Plate AddReagent->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Workflow for an in vitro cytotoxicity assay.

2. Protocol: ADC Conjugation (Lysine-based)

This protocol outlines a general method for conjugating DM1 to an antibody via the Spp linker to lysine (B10760008) residues.

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

    • Spp-linker payload (e.g., SMCC-DM1)

    • Reaction and purification buffers

    • Size exclusion chromatography (SEC) or Protein A column for purification

  • Methodology:

    • Antibody Modification: React the mAb with the Spp crosslinker (e.g., Sulfo-SMCC) to introduce maleimide (B117702) groups onto the antibody's lysine residues.[16]

    • Purification: Remove excess crosslinker from the modified mAb using a desalting column or dialysis.

    • Conjugation: React the maleimide-activated mAb with the thiol-containing DM1 payload. The reaction is typically performed at a specific molar ratio of drug-linker to antibody to target a desired DAR.

    • Purification: Purify the resulting ADC from unconjugated drug-linker and antibody using SEC or Protein A chromatography.[16]

    • Characterization: Characterize the purified ADC for DAR, aggregation, and purity using methods like HIC-HPLC, SEC-HPLC, and SDS-PAGE.

Quantitative Data Summary

The following table summarizes in vivo efficacy data from a study comparing this compound and MCC-DM1 ADCs in a Raji cell xenograft model.[17]

Parameter Anti-CD19 this compound ADC Anti-CD19 MCC-DM1 ADC Control Groups
Cell Line RajiRajiRaji
Starting Tumor Volume ~140 mm³~140 mm³~140 mm³
Dose per Injection 5 mg/kg5 mg/kgPBS Vehicle
Number of Doses 3 (intravenous)2 (intravenous)N/A
Outcome Tumor regressionTumor growth inhibition followed by regrowthRapid tumor growth
Note The this compound treated group received a third dose; other groups were euthanized due to large tumor size.[17]The MCC-DM1 group was euthanized due to large tumor size before a third dose could be administered.[17]

References

Addressing lot-to-lot variability in Spp-DM1 production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spp-DM1 production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in the manufacturing of this compound antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

This compound is an antibody-drug conjugate. It consists of three main components:

  • A monoclonal antibody (mAb): This provides specificity for a target antigen, typically on cancer cells.

  • DM1: A potent cytotoxic maytansinoid payload that induces cell death by inhibiting tubulin polymerization.[1]

  • Spp (N-succinimidyl 4-(2-pyridyldithio)pentanoate): A non-cleavable linker that connects the DM1 payload to the antibody via lysine (B10760008) residues.[2]

Q2: What are the primary sources of lot-to-lot variability in this compound production?

Lot-to-lot variability in ADC production is a known challenge and can arise from several factors:

  • Raw Material Inconsistency: Variations in the monoclonal antibody, Spp linker, or DM1 payload can impact the final product.[3]

  • Conjugation Process Parameters: The stochastic nature of the conjugation to lysine residues can lead to differences in the drug-to-antibody ratio (DAR) and the distribution of DM1 molecules.[4] Key process parameters such as pH, temperature, and reaction time must be tightly controlled.[5]

  • Purification and Formulation: Inefficient removal of impurities or improper formulation can lead to aggregation and instability.[6]

  • Analytical Characterization: Inconsistencies in the analytical methods used to assess critical quality attributes (CQAs) can lead to apparent variability.[7]

Q3: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?

The Drug-to-Antibody Ratio (DAR) represents the average number of DM1 molecules conjugated to a single antibody molecule.[8] It is a critical quality attribute because it directly influences the ADC's:

  • Efficacy: A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity and potential for aggregation.[9]

  • Pharmacokinetics (PK): The DAR can affect the clearance and overall exposure of the ADC in vivo.[5]

  • Safety: A higher DAR can increase the hydrophobicity of the ADC, leading to a higher propensity for aggregation and potential immunogenicity.[6]

Q4: How can I control the DAR during conjugation?

Controlling the DAR is crucial for consistent this compound production. Key strategies include:

  • Stoichiometry: Precisely controlling the molar ratio of the Spp-linker and DM1 to the antibody during the conjugation reaction.

  • Reaction Conditions: Optimizing and tightly controlling reaction parameters such as pH, temperature, and incubation time.[10]

  • Antibody Modification Step: The initial reaction of the antibody with the Spp linker is a critical step that influences the number of available sites for DM1 conjugation.[2]

Q5: My this compound lot shows high levels of aggregation. What are the potential causes and how can I mitigate this?

Aggregation is a common issue in ADC manufacturing that can impact efficacy and safety.[11]

  • Causes:

    • Increased hydrophobicity due to the conjugation of DM1.[11]

    • Unfavorable buffer conditions (pH, ionic strength) during conjugation or formulation.[11]

    • Exposure to physical stress such as agitation or freeze-thaw cycles.[12]

  • Mitigation Strategies:

    • Formulation Optimization: Include excipients such as surfactants (e.g., polysorbate 20/80) and stabilizers (e.g., sucrose, trehalose) to minimize aggregation.[6]

    • Process Optimization: Implement controlled, gentle mixing during conjugation and purification steps.

    • Immobilization Techniques: Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions that lead to aggregation.[11]

    • Storage Conditions: Ensure proper storage temperatures and avoid repeated freeze-thaw cycles.[12]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during this compound production.

Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches

Potential Root Cause Recommended Action Analytical Method for Verification
Inaccurate quantification of reactants (mAb, linker, DM1)Verify the concentration of all starting materials using appropriate analytical methods (e.g., UV-Vis spectroscopy for mAb, HPLC for linker and DM1).UV-Vis Spectroscopy, RP-HPLC
Variation in reaction parameters (pH, temperature, time)Implement strict process controls and document all reaction parameters for each batch. Calibrate and maintain all equipment (pH meters, incubators).Process data logs, equipment calibration records
Inconsistent quality of raw materialsQualify vendors and establish specifications for each raw material. Perform incoming quality control testing on all new lots of reagents.Mass Spectrometry, NMR, HPLC
Inefficient quenching of the conjugation reactionEnsure the quenching step is consistent and effectively stops the reaction at the desired time point.HIC-HPLC, RP-HPLC

Issue 2: High Levels of Unconjugated Antibody

Potential Root Cause Recommended Action Analytical Method for Verification
Sub-optimal molar ratio of linker/DM1 to antibodyIncrease the molar excess of the Spp-linker and/or DM1 in a stepwise manner to drive the reaction to completion.HIC-HPLC, Mass Spectrometry
Inefficient antibody modification with the Spp linkerOptimize the pH and reaction time for the initial linker activation and antibody modification step.Mass Spectrometry to analyze linker-modified antibody
Poor reactivity of the DM1 payloadVerify the purity and integrity of the DM1 lot. Ensure proper storage to prevent degradation.RP-HPLC, Mass Spectrometry

Issue 3: Presence of Free (Unconjugated) DM1 in the Final Product

Potential Root Cause Recommended Action Analytical Method for Verification
Inefficient purification processOptimize the purification method (e.g., size exclusion chromatography, tangential flow filtration) to ensure complete removal of small molecule impurities.RP-HPLC, SEC-HPLC
Instability of the this compound conjugateAssess the stability of the conjugate under the purification and storage conditions. The Spp linker is generally stable, but extreme conditions could lead to degradation.RP-HPLC over time (stability study)

Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC) HPLC

  • Objective: To separate and quantify ADC species with different numbers of conjugated DM1 molecules.

  • Methodology:

    • Sample Preparation: Dilute the this compound sample to a final concentration of 1 mg/mL in the HIC mobile phase A.

    • Chromatographic System: Utilize an HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.

    • Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Detection: Monitor the elution profile at 280 nm.

    • Data Analysis: Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the following formula: Average DAR = (Σ(Peak Area_i * DAR_i)) / (Σ(Peak Area_i)) where i represents each DAR species.

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC) HPLC

  • Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight fragments.

  • Methodology:

    • Sample Preparation: Dilute the this compound sample to 1 mg/mL in the SEC mobile phase.

    • Chromatographic System: Use an HPLC system with a suitable SEC column (e.g., TSKgel G3000SWxl).

    • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

    • Flow Rate: Set a constant flow rate of 0.5 mL/min.

    • Detection: Monitor the absorbance at 280 nm.

    • Data Analysis: Integrate the peak areas for the monomer, aggregate, and fragment peaks. Calculate the percentage of each species relative to the total peak area.

Protocol 3: Verification of this compound Integrity by Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the intact ADC and its subunits.

  • Methodology:

    • Sample Preparation:

      • Intact Mass: Desalt the this compound sample using a suitable method.

      • Reduced Mass: Reduce the ADC by adding a reducing agent like DTT to separate the light and heavy chains.

    • Mass Spectrometry System: Infuse the prepared sample into a high-resolution mass spectrometer (e.g., Q-TOF).

    • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

    • Data Analysis: Deconvolute the raw data to obtain the zero-charge mass spectrum. Compare the observed masses with the theoretical masses of the different DAR species and the conjugated light and heavy chains.

Visualizations

Spp_DM1_Production_Workflow cluster_upstream Upstream Processing cluster_conjugation Conjugation Process cluster_downstream Downstream Processing cluster_qc Quality Control mAb_prod Monoclonal Antibody Production modification Antibody-Linker Modification (mAb + Spp) mAb_prod->modification linker_synth Spp Linker Synthesis linker_synth->modification payload_synth DM1 Payload Synthesis conjugation Drug Conjugation (mAb-Spp + DM1) payload_synth->conjugation modification->conjugation quenching Quenching conjugation->quenching dar_analysis DAR Analysis conjugation->dar_analysis purification Purification (TFF/Chromatography) quenching->purification formulation Formulation purification->formulation aggregation_analysis Aggregation Analysis purification->aggregation_analysis fill_finish Fill/Finish formulation->fill_finish purity_analysis Purity & Identity fill_finish->purity_analysis

Caption: High-level workflow for the production of this compound ADCs.

Troubleshooting_Logic start Lot-to-Lot Variability Observed check_dar Is DAR within spec? start->check_dar check_aggregation Is Aggregation within spec? check_dar->check_aggregation Yes investigate_dar Investigate Conjugation: - Reactant Stoichiometry - Process Parameters - Raw Material Quality check_dar->investigate_dar No check_purity Is Purity within spec? check_aggregation->check_purity Yes investigate_aggregation Investigate Formulation & Downstream Processing: - Buffer Conditions - Physical Stress - Storage check_aggregation->investigate_aggregation No investigate_purity Investigate Purification: - Column Performance - Buffer Exchange - Free Drug Removal check_purity->investigate_purity No pass Lot Meets Specifications check_purity->pass Yes investigate_dar->start Re-process/ Reject Lot investigate_aggregation->start Re-formulate/ Reject Lot investigate_purity->start Re-purify/ Reject Lot

Caption: A logical troubleshooting workflow for addressing this compound variability.

Signaling_Pathway ADC This compound ADC Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Degradation Antibody Degradation Lysosome->Degradation DM1_release DM1 Release Degradation->DM1_release Tubulin Tubulin Dimers DM1_release->Tubulin Inhibition Microtubule Microtubule Assembly DM1_release->Microtubule Disruption of Dynamics Tubulin->Microtubule Polymerization Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Mechanism of action for this compound leading to cancer cell apoptosis.

References

Technical Support Center: Optimization of Cell-Based Assays for Spp-DM1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spp-DM1 antibody-drug conjugates (ADCs) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an antibody-drug conjugate. It comprises a monoclonal antibody linked to the cytotoxic maytansinoid payload, DM1, via a cleavable linker containing a disulfide bond (Spp). The antibody component targets a specific antigen on the surface of cancer cells. Following binding to the target antigen, the ADC is internalized by the cell.[1] Inside the cell, the Spp linker is cleaved in the reducing environment of the endosomes and lysosomes, releasing the DM1 payload.[2] Free DM1 then binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis (cell death).[2][3]

Q2: What is the difference between an Spp linker and an SMCC linker?

The key difference lies in their cleavability. The Spp (succinimidyl 4-(2-pyridyldithio)pentanoate) linker is a cleavable linker that contains a disulfide bond, which is readily cleaved by intracellular reducing agents like glutathione.[4] This releases the DM1 payload in its unmodified, highly potent form. In contrast, the SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is a non-cleavable thioether linker.[1][5] With an SMCC linker, the payload is released after the antibody is degraded in the lysosome, resulting in a payload-linker-amino acid remnant.[6] This difference in cleavage mechanism can affect the bystander killing effect and the overall toxicity profile of the ADC.[1]

Q3: What is the "bystander effect" and is it expected with this compound?

The bystander effect is the ability of a cytotoxic payload released from a target cancer cell to diffuse out and kill neighboring antigen-negative cancer cells.[6][7] This is a desirable property for ADCs, especially in tumors with heterogeneous antigen expression. Since the Spp linker in this compound is cleaved to release the membrane-permeable DM1 payload, a bystander effect is more likely to be observed compared to ADCs with non-cleavable linkers like SMCC-DM1, which release a charged, less permeable metabolite.[6][7]

Q4: What factors can influence the in vitro potency of this compound?

Several factors can impact the efficacy of this compound in cell-based assays:

  • Target Antigen Expression: Higher levels of the target antigen on the cell surface generally lead to increased ADC binding, internalization, and cytotoxicity.

  • Internalization Rate: The efficiency and speed at which the ADC-antigen complex is internalized can significantly affect payload delivery.

  • Drug-to-Antibody Ratio (DAR): The number of DM1 molecules conjugated to each antibody can influence potency. In vitro, a higher DAR often leads to increased cytotoxicity at the same antibody concentration.[8][9]

  • Cell Line Sensitivity to DM1: The inherent sensitivity of the cancer cell line to the DM1 payload will determine the ultimate cytotoxic effect.

Troubleshooting Guides

Problem 1: High Background or Non-Specific Cytotoxicity in Cell Viability Assays

Possible Causes:

  • Contamination: Microbial contamination of cell cultures or reagents.[10]

  • Free DM1 in ADC Preparation: Presence of unconjugated, free DM1 can cause non-specific cell killing.

  • High ADC Concentration: Using excessively high concentrations of the this compound ADC can lead to off-target effects.

  • Insufficient Washing: Residual unbound ADC or free drug after treatment.

  • Non-specific Antibody Binding: The antibody component of the ADC may have some low-level, non-specific binding to cells.

Solutions:

  • Aseptic Technique: Ensure strict aseptic technique during cell culture and assay setup to prevent contamination.[10]

  • Quality Control of ADC: Verify the purity of the this compound conjugate and quantify the percentage of free DM1.

  • Optimize ADC Concentration: Perform a dose-response curve to determine the optimal concentration range for your specific cell line.

  • Thorough Washing: Wash cell plates thoroughly with PBS or serum-free media after the ADC incubation period to remove any unbound conjugate.

  • Use Isotype Control: Include an isotype control ADC (a non-targeting antibody conjugated to this compound) to assess the level of non-specific cytotoxicity.

Problem 2: Low Potency or Lack of this compound Efficacy

Possible Causes:

  • Low Target Antigen Expression: The target cell line may express low or undetectable levels of the target antigen.

  • Poor ADC Internalization: The ADC may bind to the cell surface but not be efficiently internalized.

  • Incorrect Assay Duration: The incubation time may be too short to observe the cytotoxic effects of DM1, which often requires cells to enter mitosis.[11]

  • Cell Line Resistance: The cells may be resistant to the effects of DM1.

  • Suboptimal Drug-to-Antibody Ratio (DAR): A low DAR may result in insufficient payload delivery.

Solutions:

  • Verify Target Expression: Confirm antigen expression levels on your target cells using flow cytometry or western blotting.

  • Perform an Internalization Assay: Directly measure the internalization of the this compound ADC (see detailed protocol below).

  • Optimize Incubation Time: Extend the incubation period (e.g., 72 to 96 hours) to allow for cell cycle progression and apoptosis to occur.[11]

  • Test Free DM1: Determine the IC50 of the free DM1 payload on your cell line to assess its intrinsic sensitivity.

  • Characterize ADC: Ensure the DAR of your this compound conjugate is within the expected range.

Problem 3: High Variability Between Replicate Wells

Possible Causes:

  • Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells.

  • Edge Effects: Evaporation from the outer wells of the plate during long incubation periods.

  • Pipetting Errors: Inaccurate dispensing of cells, ADC, or assay reagents.

  • Cell Health: Using cells that are unhealthy, have a high passage number, or are in a non-logarithmic growth phase.

Solutions:

  • Proper Cell Seeding Technique: Ensure a single-cell suspension and use a consistent pipetting technique to dispense cells evenly.

  • Minimize Edge Effects: Fill the outer wells of the plate with sterile PBS or media to create a humidity barrier.

  • Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes.

  • Maintain Healthy Cell Cultures: Use cells in their logarithmic growth phase and monitor their morphology and viability. Avoid using high-passage number cells.

Data Presentation

Table 1: Example IC50 Values for DM1-Containing ADCs in Various Cancer Cell Lines

Cell LineCancer TypeTarget AntigenLinkerAverage DARIC50 (nM)
HHCutaneous T-cell lymphomaCD30SMCC3.370.05
Karpas 299Anaplastic large cell lymphomaCD30SMCC3.370.12
SU-DHL-1Anaplastic large cell lymphomaCD30SMCC3.370.13
L540Hodgkin's lymphomaCD30SMCC3.370.13
L428Hodgkin's lymphomaCD30SMCC3.370.07
SK-BR-3Breast CancerHER2SMCC3.2~0.2
BT-474Breast CancerHER2SMCC3.2~0.3

Note: The data presented are for DM1 ADCs with a non-cleavable SMCC linker. IC50 values for this compound may vary depending on the antibody, target antigen, and cell line.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for this compound

This protocol is for determining the cytotoxic effect of this compound on adherent cancer cells in a 96-well format.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound ADC

  • Isotype control this compound ADC

  • Free DM1

  • 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (typically 2,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of this compound, isotype control ADC, and free DM1 in complete medium at 2x the final desired concentrations.

    • Carefully remove the medium from the wells and add 50 µL of the appropriate ADC or drug dilution to each well. Add 50 µL of medium to the untreated control wells.

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Incubate the plate at room temperature for at least 2 hours in the dark, or until the formazan crystals are fully dissolved.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 2: this compound Internalization Assay using Flow Cytometry

This protocol is for quantifying the internalization of this compound into target cells.

Materials:

  • Target cancer cell line

  • This compound ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)

  • Isotype control ADC labeled with the same fluorescent dye

  • Complete cell culture medium

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Resuspend the cells in ice-cold complete medium at a concentration of 1 x 10^6 cells/mL.

  • ADC Binding:

    • Add the fluorescently labeled this compound ADC to the cell suspension at a predetermined optimal concentration. Include a sample with the labeled isotype control ADC.

    • Incubate the cells on ice for 30-60 minutes to allow for ADC binding to the cell surface without internalization.

  • Internalization:

    • Wash the cells twice with ice-cold PBS to remove unbound ADC.

    • Resuspend the cells in pre-warmed (37°C) complete medium.

    • Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours) to allow for internalization. A control sample should be kept on ice (0-hour time point).

  • Quenching of Surface Fluorescence (Optional but Recommended):

    • To distinguish between surface-bound and internalized ADC, add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to the samples just before analysis. The quencher will reduce the fluorescence of the ADC that remains on the cell surface.

  • Flow Cytometry Analysis:

    • Wash the cells with cold FACS buffer.

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

    • The increase in mean fluorescence intensity (MFI) over time (especially with quenching) indicates the amount of internalized ADC.

Visualizations

Spp-DM1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell This compound This compound ADC Antigen Target Antigen This compound->Antigen Binding Internalization Endocytosis Antigen->Internalization Receptor-Mediated Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome DM1_Release DM1 Release (Spp Cleavage) Lysosome->DM1_Release DM1 Free DM1 DM1_Release->DM1 Microtubules Microtubules DM1->Microtubules Inhibition Cell_Death Apoptosis Microtubules->Cell_Death Disruption

Caption: Mechanism of action of this compound ADC.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight 2. Incubate Overnight (37°C) Seed_Cells->Incubate_Overnight Prepare_Dilutions 3. Prepare this compound Dilutions Incubate_Overnight->Prepare_Dilutions Treat_Cells 4. Treat Cells with this compound Prepare_Dilutions->Treat_Cells Incubate_72_96h 5. Incubate for 72-96 hours Treat_Cells->Incubate_72_96h Add_MTT 6. Add MTT Reagent Incubate_72_96h->Add_MTT Incubate_2_4h 7. Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize 8. Add Solubilization Buffer Incubate_2_4h->Solubilize Read_Absorbance 9. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data 10. Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell viability (MTT) assay.

Troubleshooting_Logic Issue Assay Issue Low_Potency Low Potency Issue->Low_Potency High_Background High Background Issue->High_Background High_Variability High Variability Issue->High_Variability Check_Antigen Check Antigen Expression Low_Potency->Check_Antigen Check_Internalization Check ADC Internalization Low_Potency->Check_Internalization Optimize_Incubation Optimize Incubation Time Low_Potency->Optimize_Incubation Check_Free_Drug Check for Free DM1 High_Background->Check_Free_Drug Use_Isotype_Control Use Isotype Control High_Background->Use_Isotype_Control Improve_Washing Improve Washing Steps High_Background->Improve_Washing Check_Seeding Check Cell Seeding High_Variability->Check_Seeding Minimize_Edge_Effects Minimize Edge Effects High_Variability->Minimize_Edge_Effects Check_Pipetting Check Pipetting High_Variability->Check_Pipetting

Caption: Troubleshooting logic for this compound assays.

References

Validation & Comparative

A Comparative Guide to SPP-DM1 and SMCC-DM1 Linker Stability in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. Premature release of the cytotoxic payload in circulation can lead to off-target toxicity, while insufficient drug release at the tumor site can compromise anti-cancer activity. This guide provides an objective comparison of two commonly used linkers for the maytansinoid cytotoxin DM1: the cleavable disulfide linker SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) and the non-cleavable thioether linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Linker Chemistry and Mechanism of Action

The fundamental difference between SPP and SMCC linkers lies in their mechanism of drug release.

  • SPP (Cleavable Linker): The SPP linker contains a disulfide bond that is designed to be stable in the oxidizing environment of the bloodstream. Upon internalization of the ADC into a target cancer cell, the disulfide bond is cleaved in the reducing intracellular environment, primarily by glutathione (B108866) (GSH), releasing the DM1 payload.[1][2]

  • SMCC (Non-cleavable Linker): The SMCC linker forms a stable thioether bond between the antibody and DM1.[3][4] This bond is not susceptible to cleavage in the reducing environment of the cell. Instead, the release of the active cytotoxic species, typically lysine-SMCC-DM1, occurs after the antibody portion of the ADC is proteolytically degraded within the lysosome of the target cell.[1][5]

Quantitative Stability Comparison

One study directly compared a trastuzumab-SPP-DM1 (T-SPP-DM1) conjugate with trastuzumab-emtansine (T-DM1), which utilizes a linker structurally analogous to SMCC. The findings from this study are summarized in the table below.

ParameterT-SPP-DM1 (Cleavable)T-DM1 (Non-cleavable)Reference
Plasma Clearance FasterSlower[6]
Tumor Metabolites Lysine-Nϵ-SPP-DM1 and DM1Lysine-Nϵ-MCC-DM1[6]

These results indicate that the non-cleavable SMCC-based linker in T-DM1 confers greater stability in circulation, as evidenced by its slower plasma clearance compared to the disulfide-based SPP linker.[6] The detection of free DM1 as a metabolite from T-SPP-DM1 further supports the cleavable nature of the disulfide bond.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC linker stability. Below are representative protocols for key experiments.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma from different species over time.

Objective: To determine the rate of drug deconjugation from an ADC in a plasma environment.

Methodology:

  • ADC Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a concentration of 100 µg/mL at 37°C.[4] Control samples are incubated in a buffer solution (e.g., PBS).[4]

  • Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 5 minutes; 1, 4 hours; 1, 2, 4, 7 days).[4]

  • Sample Processing: To stop the reaction, samples are immediately frozen or processed. For analysis of the drug-to-antibody ratio (DAR), the ADC is often purified from the plasma using immunoaffinity capture (e.g., protein A/G magnetic beads).[7][8][9]

  • Analysis: The amount of intact ADC and the average DAR are quantified at each time point. This is typically done using one of the following methods:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This method allows for the determination of the distribution of different drug-loaded species and the calculation of the average DAR.[7][8][10][11]

    • ELISA (Enzyme-Linked Immunosorbent Assay): A sandwich ELISA can be used to quantify the concentration of the total antibody and the antibody-conjugated drug.[4] An anti-human Fc antibody is used for capture, and detection is performed with an anti-DM1 antibody conjugated to an enzyme.[4]

  • Data Analysis: The percentage of drug loss over time is calculated to determine the stability of the linker.

In Vivo Pharmacokinetic Study

This study assesses the stability and clearance of the ADC in a living organism.

Objective: To determine the pharmacokinetic profile and in vivo stability of an ADC.

Methodology:

  • Animal Model: The ADC is administered intravenously to an appropriate animal model (e.g., mice, rats, cynomolgus monkeys).[4]

  • Dosing: A single dose of the ADC is typically administered.

  • Blood Sampling: Blood samples are collected at predetermined time points post-injection (e.g., 2 minutes; 4, 12 hours; 1, 2, 3, 5, 7, 10, 14, 21, 28 days).[4]

  • Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.

  • Analysis:

    • Total Antibody Concentration: Measured by ELISA using an antigen-capture format with an anti-Fc detection antibody.[4]

    • Conjugated ADC Concentration: Measured by ELISA using an antigen-capture format with an anti-drug detection antibody.[4]

    • Drug-to-Antibody Ratio (DAR): Determined by LC-MS analysis of immunoaffinity-purified ADC from plasma samples.[7][8]

    • Free Drug and Metabolites: Quantified in the plasma supernatant by LC-MS/MS after protein precipitation.[1]

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, such as clearance, volume of distribution, and half-life.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the linker structures, the experimental workflow for stability comparison, and the mechanisms of drug release.

Caption: Chemical structures of SPP-DM1 and SMCC-DM1 linkers.

G Experimental Workflow for Linker Stability Comparison cluster_invitro In Vitro Plasma Stability cluster_invivo In Vivo Pharmacokinetics Incubation Incubate ADC in Plasma (e.g., 37°C, various time points) Purification_vitro Immunoaffinity Purification of ADC Incubation->Purification_vitro Analysis_vitro LC-MS or ELISA Analysis (Determine DAR and concentration) Purification_vitro->Analysis_vitro Data_Comparison Compare Deconjugation Rates, Clearance, and Metabolites Analysis_vitro->Data_Comparison Dosing Administer ADC to Animal Model (IV) Sampling Collect Blood Samples (various time points) Dosing->Sampling Processing Isolate Plasma Sampling->Processing Analysis_vivo ELISA and LC-MS/MS Analysis (Total Ab, Conjugated ADC, Free Drug) Processing->Analysis_vivo Analysis_vivo->Data_Comparison

Caption: Workflow for comparing linker stability in vitro and in vivo.

G Mechanisms of Intracellular DM1 Release cluster_spp This compound (Disulfide Linker) cluster_smcc SMCC-DM1 (Thioether Linker) Internalization_SPP ADC Internalization Cleavage_SPP Disulfide Bond Cleavage (High Glutathione) Internalization_SPP->Cleavage_SPP Release_SPP DM1 Release Cleavage_SPP->Release_SPP Internalization_SMCC ADC Internalization Lysosome Trafficking to Lysosome Internalization_SMCC->Lysosome Degradation_SMCC Antibody Proteolysis Lysosome->Degradation_SMCC Release_SMCC Release of Lysine-SMCC-DM1 Degradation_SMCC->Release_SMCC

References

A Comparative Efficacy Analysis of Spp-DM1 and Other Prominent ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, efficacy, and overall therapeutic index. This guide provides an objective comparison of the disulfide-based cleavable linker, Spp-DM1, with other widely used ADC linkers, including the non-cleavable SMCC-DM1 and the cathepsin-B cleavable vc-MMAE. The information presented herein is supported by experimental data to facilitate informed decisions in ADC development.

Linker Technologies: A Mechanistic Overview

The choice of linker dictates the mechanism of payload release and significantly impacts the ADC's performance.

  • Spp (N-succinimidyl 4-(2-pyridyldithio)pentanoate): A cleavable linker that contains a disulfide bond. This bond is designed to be stable in the systemic circulation but is readily cleaved in the reducing environment of the intracellular space, releasing the potent cytotoxic payload, DM1.

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable thioether linker. ADCs employing this linker do not release the payload in its original form. Instead, after internalization and lysosomal degradation of the antibody, the payload is released as an amino acid-linker-drug complex.

  • vc (Valine-Citrulline): A cleavable dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells. This enzymatic cleavage releases the payload, in this case, MMAE (monomethyl auristatin E).

Quantitative Comparison of Linker Performance

The selection of a linker has a direct impact on the Drug-to-Antibody Ratio (DAR), stability, and cytotoxic potential of an ADC. The following tables summarize key quantitative data from various studies to facilitate a comparative analysis.

Table 1: Drug-to-Antibody Ratio (DAR)

Linker-PayloadConjugation ChemistryTypical Average DARReference
This compoundThiol-disulfide exchange with engineered or reduced native cysteines3.5 - 4.0[1]
SMCC-DM1Thiol-maleimide reaction with reduced native cysteines~3.5[1]
vc-MMAEThiol-maleimide reaction with reduced native cysteines~4.0

Note: DAR can be controlled by varying reaction conditions and is dependent on the specific antibody and conjugation method used.

Table 2: In Vitro Cytotoxicity (IC50)

ADCCell LineCancer TypeIC50 (nM)
anti-CD22-Spp-DM1BJAB-lucNon-Hodgkin's LymphomaData not specified, but showed potent activity
Trastuzumab-SMCC-DM1 (T-DM1)SK-BR-3HER2+ Breast Cancer~0.05 - 0.08
Trastuzumab-vc-MMAESK-BR-3HER2+ Breast Cancer~0.03 - 0.07
Trastuzumab-vc-MMAEBT474HER2+ Breast Cancer~0.02 - 0.1
Trastuzumab-SMCC-DM1 (T-DM1)BT474HER2+ Breast Cancer~0.5 - 0.8

Note: Direct head-to-head IC50 comparisons of this compound with SMCC-DM1 and vc-MMAE on the same cell lines under identical experimental conditions are limited in the reviewed literature. The data presented is compiled from different studies and should be interpreted with caution.

Table 3: In Vivo Performance and Stability

ADCParameterFindingSpecies
anti-CD22-Spp-DM1EfficacyShowed significant tumor growth inhibition in BJAB-luc xenografts.[2]Mice
anti-CD22-MCC-DM1EfficacyLess effective than anti-CD22-Spp-DM1 at the same antibody dose in BJAB-luc xenografts.[2]Mice
Trastuzumab-Spp-DM1Plasma ClearanceFaster plasma clearance compared to Trastuzumab-MCC-DM1.Rats
Trastuzumab-MCC-DM1Plasma ClearanceSlower plasma clearance.Rats
Generic vc-MMAE ADCsPlasma StabilityRelease of free MMAE is significantly higher in mouse plasma (>20% after 6 days) compared to rat (>4%), monkey, and human plasma (<1%).[3][4]Mouse, Rat, Monkey, Human
Trastuzumab-DM1 (T-DM1)Deconjugation Half-lifeApproximately 6 days.[5]In vitro

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used in the characterization of ADCs.

Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug-linker molecules conjugated to a single antibody.

Methodology: Hydrophobic Interaction Chromatography (HIC)

  • Sample Preparation: The ADC sample is diluted in a low-salt mobile phase.

  • Chromatography: The diluted sample is injected onto a HIC column. A decreasing salt gradient is applied to elute the different drug-loaded species.

  • Detection: The elution profile is monitored by UV absorbance at 280 nm.

  • Data Analysis: The peak area for each species (DAR 0, 2, 4, 6, 8, etc.) is integrated. The weighted average of the DAR is calculated based on the relative peak areas.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of an ADC in killing cancer cells.

Methodology: MTT or CellTiter-Glo Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC and incubated for a specified period (typically 72-120 hours).

  • Cell Viability Assessment:

    • MTT Assay: MTT reagent is added to the wells and incubated. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured.

    • CellTiter-Glo Assay: A reagent that measures ATP levels (indicative of viable cells) is added, and luminescence is measured.

  • Data Analysis: The absorbance or luminescence values are normalized to untreated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated by fitting the data to a dose-response curve.[6]

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Methodology:

  • Tumor Implantation: Human cancer cells are subcutaneously implanted into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a specified size.

  • ADC Administration: Mice are randomized into treatment groups and administered the ADC (typically via intravenous injection) at various doses and schedules. A control group receives a vehicle or a non-binding ADC.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. The efficacy of the ADC is assessed by comparing the tumor growth in the treated groups to the control group.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in understanding the comparative efficacy of different ADC linkers.

ADC Internalization and Payload Release Mechanisms cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_spp This compound (Cleavable) cluster_smcc SMCC-DM1 (Non-cleavable) cluster_vc vc-MMAE (Cleavable) ADC Antibody-Drug Conjugate Antigen Target Antigen ADC->Antigen Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Lysosome_Spp Lysosome (Reducing Environment) Lysosome_SMCC Lysosome Lysosome_VC Lysosome (Cathepsin B) Payload Cytotoxic Payload (e.g., DM1, MMAE) Microtubule Microtubule Disruption Payload->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis Lysosome_Spp->Payload Disulfide Cleavage AminoAcidLinkerPayload Amino Acid-Linker-Payload Complex Lysosome_SMCC->AminoAcidLinkerPayload Proteolytic Degradation AminoAcidLinkerPayload->Microtubule Lysosome_VC->Payload Enzymatic Cleavage

Caption: ADC internalization and payload release pathways.

Experimental Workflow for ADC Efficacy Assessment cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start ADC Candidate DAR_Analysis DAR Analysis (HIC) start->DAR_Analysis Stability_Analysis Plasma Stability start->Stability_Analysis Cytotoxicity_Assay Cytotoxicity Assay (IC50) DAR_Analysis->Cytotoxicity_Assay Stability_Analysis->Cytotoxicity_Assay Xenograft_Model Xenograft Model Cytotoxicity_Assay->Xenograft_Model Efficacy_Study Efficacy Study Xenograft_Model->Efficacy_Study Data_Analysis Data Analysis and Candidate Selection Efficacy_Study->Data_Analysis

Caption: Workflow for assessing ADC efficacy.

Conclusion

The choice of linker is a pivotal decision in the development of an effective and safe ADC.

  • This compound , with its cleavable disulfide bond, offers the advantage of releasing the unmodified payload intracellularly, which can be beneficial for bystander killing of neighboring tumor cells. However, this can also lead to faster clearance and potentially higher off-target toxicity if the linker is prematurely cleaved.

  • SMCC-DM1 , a non-cleavable linker, provides greater stability in circulation, potentially leading to a better safety profile. The release of a modified payload, however, may have different cell permeability and potency characteristics.

  • vc-MMAE offers a tumor-selective cleavage mechanism by relying on lysosomal proteases that are often overexpressed in cancer cells. The stability of this linker can vary significantly across different species, which is an important consideration for preclinical to clinical translation.

Ultimately, the optimal linker choice depends on the specific target antigen, the tumor microenvironment, and the properties of the payload. A thorough comparative evaluation, including in vitro and in vivo studies, is essential for the selection of the most promising ADC candidate for clinical development.

References

A Head-to-Head Comparison of Spp-DM1 and Other Microtubule Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Spp-DM1's performance against other microtubule inhibitors, supported by experimental data. This compound is an antibody-drug conjugate (ADC) payload, and for the purpose of this comparison, we will focus on its active cytotoxic component, DM1 (a derivative of maytansine), and its stable analogue, S-methyl DM1.

Microtubule inhibitors are a cornerstone of cancer chemotherapy, disrupting the dynamics of microtubule polymerization and depolymerization, which are critical for cell division.[1][2] These agents are broadly classified as either microtubule-stabilizing or -destabilizing agents.[1] This guide will compare the maytansinoid DM1, a potent microtubule destabilizer, with the microtubule-stabilizing agent paclitaxel (B517696) and the microtubule-destabilizing agent vincristine (B1662923).

Mechanism of Action: A Tale of Two Destabilizers and a Stabilizer

Microtubule inhibitors exert their effects by interfering with the dynamic instability of microtubules, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[1][3] However, their specific mechanisms of interaction with tubulin, the building block of microtubules, differ significantly.

This compound (DM1): DM1 is a maytansinoid that binds to the vinca-binding site on β-tubulin.[][5] Its primary mechanism is the potent suppression of microtubule dynamic instability.[6][7] It achieves this by binding to the tips of microtubules, thereby inhibiting both their growth and shortening phases.[6] At higher concentrations, DM1 can also promote microtubule depolymerization.[8]

Paclitaxel: In contrast, paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit within the microtubule polymer, promoting the assembly of tubulin dimers and preventing their disassembly.[9] This leads to the formation of hyper-stabilized, non-functional microtubules, which disrupts the mitotic spindle and induces mitotic arrest.[1][10]

Vincristine: As a vinca (B1221190) alkaloid, vincristine also binds to the vinca-binding site on β-tubulin, similar to DM1.[11] It inhibits microtubule polymerization, and at higher concentrations, it can induce the depolymerization of microtubules and the formation of tubulin paracrystals.[8][12] This leads to the dissolution of the mitotic spindle and metaphase arrest.[12]

Comparative Performance: Potency and Cellular Effects

The efficacy of microtubule inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays.

In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of DM1 (as S-methyl DM1), maytansine, paclitaxel, and vincristine in various cancer cell lines. It is important to note that direct comparisons are best made when assays are performed under identical conditions.

CompoundCell LineCancer TypeIC50Reference
S-methyl DM1 MCF7Breast330 pM[1]
Maytansine MCF7Breast710 pM[1]
Paclitaxel CHMmCanine Mammary GlandNot specified, but effective[1]
Vincristine BCL1Lymphoma3.6 µg/mL[13]
Normal Resting Lymphocytes-10.6 µg/mL[13]
Normal Proliferating Lymphocytes-8.5 µg/mL[13]
Effects on Microtubule Dynamics and Polymerization

The direct impact of these inhibitors on microtubule assembly and dynamics is a key differentiator.

CompoundAssayEffectIC50 / ConcentrationReference
S-methyl DM1 Microtubule PolymerizationInhibition4 µM[6]
Microtubule Dynamic Instability84% Suppression100 nM[6][7]
Maytansine Microtubule PolymerizationInhibition1 µM[6]
Microtubule Dynamic Instability45% Suppression100 nM[6][7]
Paclitaxel Microtubule PolymerizationPromotionNot Applicable[9]
Vincristine Microtubule PolymerizationInhibitionNot specified[11]
Microtubule Dynamic Instability75% Reduction in Dynamicity32 nM[8]

Signaling Pathways to Apoptosis

The ultimate fate of a cancer cell treated with a microtubule inhibitor is often apoptosis. However, the signaling cascades leading to programmed cell death can vary.

This compound (DM1) Induced Apoptosis

Disruption of microtubule dynamics by DM1 leads to mitotic arrest, which is a potent trigger for the intrinsic apoptotic pathway. This involves the activation of the caspase cascade.

DM1_Apoptosis_Pathway DM1 DM1 Tubulin β-Tubulin Binding (Vinca Domain) DM1->Tubulin MT_Dynamics Suppression of Microtubule Dynamics Tubulin->MT_Dynamics Mitotic_Spindle Mitotic Spindle Disruption MT_Dynamics->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

DM1 induced apoptosis pathway.
Paclitaxel-Induced Apoptosis

Paclitaxel-induced mitotic arrest activates multiple signaling pathways, including the PI3K/AKT and MAPK pathways, to induce apoptosis.[1][14] It has been shown to downregulate p-AKT, leading to the inhibition of anti-apoptotic signals, and activate JNK and p38 MAPK, promoting apoptosis.[1][15]

Paclitaxel_Apoptosis_Pathway cluster_signaling Signaling Cascades Paclitaxel Paclitaxel MT_Stabilization Microtubule Hyper-stabilization Paclitaxel->MT_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) MT_Stabilization->Mitotic_Arrest PI3K_AKT PI3K/AKT Pathway (Inhibition) Mitotic_Arrest->PI3K_AKT MAPK MAPK Pathway (Activation) Mitotic_Arrest->MAPK Apoptosis Apoptosis PI3K_AKT->Apoptosis inhibition of anti-apoptotic signals JNK_p38 JNK/p38 Activation MAPK->JNK_p38 JNK_p38->Apoptosis

Paclitaxel induced apoptosis pathway.
Vincristine-Induced Apoptosis

Vincristine-induced mitotic arrest also triggers the intrinsic apoptotic pathway, which is caspase-dependent.[13] This involves the activation of caspase-9 and caspase-3, and is regulated by the Bcl-2 family of proteins.[13][16]

Vincristine_Apoptosis_Pathway cluster_bcl2 Bcl-2 Family Regulation Vincristine Vincristine MT_Destabilization Microtubule Destabilization Vincristine->MT_Destabilization Mitotic_Arrest Mitotic Arrest (Metaphase) MT_Destabilization->Mitotic_Arrest Bcl2_inactivation Bcl-2/Bcl-xL Inactivation Mitotic_Arrest->Bcl2_inactivation Bax_Bak_activation Bax/Bak Activation Bcl2_inactivation->Bax_Bak_activation Caspase9 Caspase-9 Activation Bax_Bak_activation->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Vincristine induced apoptosis pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay quantifies the effect of a compound on the assembly of purified tubulin into microtubules by measuring the change in light scattering.

Materials:

  • Lyophilized >99% pure tubulin

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Test compounds (this compound, paclitaxel, vincristine)

  • Control compounds (e.g., DMSO as vehicle control)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Reconstitute lyophilized tubulin in cold polymerization buffer on ice.

  • Prepare serial dilutions of the test compounds in polymerization buffer.

  • In a pre-chilled 96-well plate on ice, add the diluted compounds.

  • To initiate polymerization, add the cold tubulin solution containing GTP to each well.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves. The rate and extent of polymerization can be used to determine the inhibitory or stabilizing effects of the compounds.

Workflow for Tubulin Polymerization Assay.
Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot against compound concentration to determine the IC50 value.

Workflow for MTT Cell Viability Assay.
Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells to observe the effects of the inhibitors.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., paraformaldehyde or cold methanol)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking solution (e.g., bovine serum albumin in PBS)

  • Primary antibody (e.g., anti-α-tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with the microtubule inhibitors for the desired time.

  • Fix the cells with an appropriate fixation solution.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding sites.

  • Incubate with the primary antibody against tubulin.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize and capture images of the microtubule network using a fluorescence microscope.

Workflow for Immunofluorescence Staining.

Conclusion

This compound, through its active component DM1, is a highly potent microtubule-destabilizing agent that operates by suppressing microtubule dynamics. Its picomolar cellular potency distinguishes it from many other microtubule inhibitors. Paclitaxel, a microtubule stabilizer, and vincristine, another destabilizer, represent the classic benchmarks in this class of anti-cancer agents. While all three effectively induce mitotic arrest and apoptosis, their distinct mechanisms of interaction with tubulin lead to different effects on microtubule polymerization and dynamics. The choice of a microtubule inhibitor for therapeutic development will depend on various factors, including the specific cancer type, resistance mechanisms, and the desired therapeutic window. This guide provides a foundational comparison to aid researchers in their evaluation and selection of these critical anti-cancer compounds.

References

The Bystander Effect: A Comparative Analysis of Spp-DM1 and Non-Cleavable ADCs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Antibody-Drug Conjugates (ADCs), the ability to elicit a "bystander effect" is a critical determinant of therapeutic efficacy, particularly in the context of heterogeneous tumors. This guide provides a detailed comparison of the bystander effect mediated by ADCs utilizing a cleavable linker, exemplified by Spp-DM1, versus those with a non-cleavable linker.

The bystander effect refers to the capacity of an ADC's cytotoxic payload, released from a target antigen-positive cancer cell, to diffuse into and kill neighboring antigen-negative tumor cells.[1][2] This phenomenon is largely governed by the nature of the linker connecting the antibody to the cytotoxic drug.

This compound , an ADC agent-linker conjugate, utilizes the cleavable linker SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) to attach the potent microtubule-disrupting agent, DM1.[3][4][5] This linker is designed to be cleaved intracellularly, releasing the DM1 payload in its native, cell-permeable form. In contrast, non-cleavable linkers, such as the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker found in Trastuzumab emtansine (T-DM1 or Kadcyla®), require the complete degradation of the antibody in the lysosome to release the payload.[6][7][8] The resulting drug-linker-amino acid complex is often charged and membrane-impermeable, thus limiting its ability to exit the target cell and induce a bystander effect.[8][9][10]

Comparative Analysis of Cytotoxicity and Bystander Effect

The differential ability of this compound and non-cleavable ADCs to induce a bystander effect is evident in their cytotoxic profiles in co-culture systems of antigen-positive and antigen-negative cells.

ParameterThis compound (Cleavable Linker)Non-cleavable ADC (e.g., T-DM1)
Payload Release Mechanism Intracellular cleavage of the linker (e.g., disulfide bond) releases the native, cell-permeable payload (DM1).[8][11]Lysosomal degradation of the antibody releases a payload-linker-amino acid complex.[6][7][8]
Payload Permeability HighLow to negligible[8][9]
Bystander Killing Potent bystander killing of neighboring antigen-negative cells.[8][9]Minimal to no bystander effect.[10][12][13]
Efficacy in Heterogeneous Tumors Potentially more effective due to the ability to eliminate antigen-negative tumor cells within the tumor microenvironment.[13][14]Efficacy is largely restricted to antigen-positive cells.[12][13]
Off-target Toxicity Higher potential for off-target toxicity due to the diffusion of the potent payload.Lower potential for off-target toxicity from the released payload due to its limited diffusion.[15][16]

This table presents illustrative data based on established principles of ADC bystander effects.

Experimental Protocols

The bystander effect of ADCs is typically evaluated using in vitro co-culture assays or conditioned medium transfer assays.

Co-culture Bystander Effect Assay

This assay directly assesses the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.

1. Cell Line Preparation:

  • Antigen-positive cells (e.g., HER2-positive SKBR3 cells) are used as the target cells.
  • Antigen-negative cells (e.g., HER2-negative MCF7 cells) are used as the bystander cells. To distinguish between the two cell populations, the antigen-negative cells are often engineered to express a fluorescent protein (e.g., GFP).[8]

2. Co-culture Seeding:

  • Antigen-positive and antigen-negative cells are seeded in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). The total cell density should allow for logarithmic growth during the assay period.

3. ADC Treatment:

  • A serial dilution of the ADC (e.g., this compound or a non-cleavable ADC) is added to the co-culture wells. Control wells with untreated cells and cells treated with a non-targeting ADC should be included.

4. Incubation:

  • The plate is incubated for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).

5. Viability Assessment:

  • Cell viability of the antigen-negative population is assessed using methods that can differentiate between the two cell lines. This can be achieved through:
  • Flow cytometry: Cells are harvested and stained with a viability dye (e.g., Propidium Iodide or DAPI). The viability of the GFP-positive (antigen-negative) population is then quantified.
  • High-content imaging: Automated microscopy is used to image the wells and quantify the number of viable and dead cells in each population based on fluorescent reporters and viability stains.

6. Data Analysis:

  • The percentage of viable antigen-negative cells is plotted against the ADC concentration to determine the IC50 value. A significant decrease in the viability of antigen-negative cells in the presence of antigen-positive cells is indicative of a bystander effect.

Signaling and Experimental Workflow Diagrams

Mechanism of Action: this compound (Cleavable Linker)

cluster_extracellular Extracellular Space cluster_intracellular Antigen-Positive Cell cluster_bystander Antigen-Negative Cell ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Disulfide Reduction) Lysosome->Cleavage DM1 Free DM1 (Cell Permeable) Cleavage->DM1 Microtubule Microtubule Disruption DM1->Microtubule Diffusion Diffusion DM1->Diffusion Apoptosis Apoptosis Microtubule->Apoptosis Bystander_DM1 Diffused DM1 Diffusion->Bystander_DM1 Bystander Effect Bystander_Microtubule Microtubule Disruption Bystander_DM1->Bystander_Microtubule Bystander_Apoptosis Apoptosis Bystander_Microtubule->Bystander_Apoptosis

Caption: Mechanism of this compound induced bystander effect.

Mechanism of Action: Non-Cleavable ADC

cluster_extracellular Extracellular Space cluster_intracellular Antigen-Positive Cell cluster_bystander Antigen-Negative Cell ADC Non-cleavable ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Complex Payload-Linker-Amino Acid (Membrane Impermeable) Degradation->Payload_Complex Microtubule Microtubule Disruption Payload_Complex->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis No_Effect No Bystander Effect

Caption: Mechanism of a non-cleavable ADC.

Experimental Workflow: Co-culture Bystander Assay

cluster_workflow Co-culture Bystander Assay Workflow Start Start Step1 Seed Antigen-Positive & GFP-labeled Antigen-Negative Cells Start->Step1 Step2 Add ADC (this compound or Non-cleavable) Step1->Step2 Step3 Incubate (72-120 hours) Step2->Step3 Step4 Assess Viability (Flow Cytometry or Imaging) Step3->Step4 Step5 Analyze Data (Determine IC50 for GFP+ cells) Step4->Step5 End End Step5->End

Caption: Workflow for a co-culture bystander effect assay.

References

A Comparative Guide to Cross-Reactivity Studies of Spp-DM1 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of an antibody-drug conjugate (ADC) is paramount for a successful preclinical safety assessment. This guide provides a comprehensive overview of the methodologies and data interpretation for cross-reactivity studies of Spp-DM1 conjugates, a class of ADCs that utilize a non-cleavable linker (Spp) to attach the potent microtubule-disrupting agent, DM1, to a monoclonal antibody.

Mechanism of Action of this compound Conjugates

This compound conjugates are designed for targeted delivery of the cytotoxic payload, DM1, to cancer cells. The process begins with the binding of the monoclonal antibody component to a specific antigen on the surface of a tumor cell. Following binding, the ADC-antigen complex is internalized, typically through endocytosis. Inside the cell, the complex is trafficked to lysosomes, where the antibody is degraded, leading to the release of the DM1 payload. The freed DM1 can then bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Spp-DM1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC This compound ADC Receptor Target Antigen on Tumor Cell ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Microtubules Microtubule Disruption Lysosome->Microtubules DM1 Release & Tubulin Binding Apoptosis Apoptosis Microtubules->Apoptosis Cell Cycle Arrest

Figure 1: Mechanism of action of an this compound ADC.

Experimental Protocol for Tissue Cross-Reactivity Study

A crucial step in the preclinical safety evaluation of an this compound conjugate is the assessment of its binding to a panel of normal human tissues. This is typically performed using immunohistochemistry (IHC).

Objective: To determine the binding profile of a hypothetical Anti-Target-X-Spp-DM1 conjugate on a comprehensive panel of normal human tissues and to identify any potential off-target binding.

Materials:

  • Anti-Target-X-Spp-DM1

  • Isotype control antibody conjugated with this compound

  • Positive control antibody (known to bind to a specific tissue)

  • Frozen normal human tissue panel (FDA recommended list)

  • Secondary antibody (e.g., HRP-conjugated anti-human IgG)

  • Chromogen substrate (e.g., DAB)

  • Hematoxylin for counterstaining

  • Buffers and reagents for IHC

Procedure:

  • Tissue Sectioning: Cryosection the frozen human tissues to a thickness of 5-10 µm and mount on charged slides.

  • Fixation: Fix the tissue sections with a suitable fixative (e.g., cold acetone) for 10 minutes.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.

  • Primary Antibody Incubation: Incubate the tissue sections with the Anti-Target-X-Spp-DM1 conjugate at a predetermined optimal concentration. Include sections incubated with the isotype control and positive control antibody.

  • Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate.

  • Detection: Add the chromogen substrate to visualize the antibody binding.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a series of alcohol grades and xylene, and then mount with a permanent mounting medium.

  • Pathological Evaluation: A board-certified pathologist should evaluate the stained slides to determine the location and intensity of staining.

TCR_Workflow Start Start: Frozen Human Tissues Sectioning Cryosectioning Start->Sectioning Fixation Fixation Sectioning->Fixation Blocking Blocking Fixation->Blocking PrimaryAb Primary Antibody Incubation (this compound Conjugate & Controls) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chromogen Detection SecondaryAb->Detection Counterstain Counterstaining Detection->Counterstain Evaluation Pathological Evaluation Counterstain->Evaluation End End: Cross-Reactivity Profile Report Evaluation->End

Figure 2: Experimental workflow for a tissue cross-reactivity study.

Data Presentation and Comparison

The results of the tissue cross-reactivity study should be summarized in a clear and concise table. The staining intensity is typically scored on a scale from 0 (no staining) to 4+ (strong staining).

Table 1: Hypothetical Tissue Cross-Reactivity Profile of Anti-Target-X-Spp-DM1

TissueStaining Intensity (0-4+)Cellular Localization
Cardiovascular
Heart0-
Artery1+Smooth muscle
Respiratory
Lung0-
Gastrointestinal
Esophagus2+Squamous epithelium
Stomach1+Glandular epithelium
Small Intestine1+Epithelium
Large Intestine1+Epithelium
Liver0-
Pancreas0-
Urogenital
Kidney0-
Bladder1+Urothelium
Endocrine
Adrenal Gland0-
Thyroid0-
Reproductive
Ovary0-
Testis0-
Hematopoietic
Spleen0-
Lymph Node0-
Nervous
Brain0-
Peripheral Nerve0-
Integumentary
Skin3+Epidermis

Table 2: Comparative Cross-Reactivity of this compound vs. a Hypothetical vc-MMAE Conjugate

TissueAnti-Target-X-Spp-DM1Anti-Target-Y-vc-MMAE
Esophagus2+1+
Skin3+0
Liver02+
Lung01+

Interpretation of Results

The hypothetical data in Table 1 indicates that the Anti-Target-X-Spp-DM1 conjugate exhibits strong binding to the skin (epidermis) and moderate binding to the esophagus (squamous epithelium). The binding to other tissues is minimal or absent. This on-target, off-tumor binding in the skin could be a potential safety concern, as it might lead to skin toxicities. For instance, the clinical development of bivatuzumab mertansine, an ADC targeting CD44v6, was halted due to severe skin reactions attributed to the expression of the target antigen in the skin.

The comparative data in Table 2 illustrates how the cross-reactivity profile of an ADC can be influenced by both the target antigen and the linker-payload combination. The hypothetical vc-MMAE conjugate shows a different off-target profile, with potential for liver and lung toxicity.

Conclusion

Thorough cross-reactivity studies are indispensable for the preclinical safety assessment of this compound conjugates. By employing rigorous immunohistochemical methods and a comprehensive panel of normal human tissues, researchers can identify potential on-target and off-target binding, which is critical for predicting potential toxicities and for the design of safe and effective clinical trials. The data generated from these studies provides invaluable insights for lead candidate selection and the overall development strategy of novel antibody-drug conjugates.

Benchmarking Spp-DM1 Antibody-Drug Conjugates Against Standard-of-Care Chemotherapy in Non-Hodgkin's Lymphoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Spp-DM1 antibody-drug conjugates (ADCs) against the standard-of-care chemotherapy regimen, R-CHOP, for Non-Hodgkin's Lymphoma (NHL). The data presented is based on published preclinical studies and is intended to provide a comparative framework for researchers in oncology and drug development.

Introduction

Antibody-drug conjugates are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The this compound platform utilizes a cleavable linker (Spp) to conjugate the microtubule-inhibiting agent DM1 to a monoclonal antibody targeting a tumor-specific antigen. This guide focuses on the preclinical efficacy of this compound ADCs targeting CD19 and CD22, both of which are expressed on B-cell lymphomas, and compares their performance with the R-CHOP regimen (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone), a cornerstone of treatment for many types of NHL.

Mechanism of Action

This compound Antibody-Drug Conjugates

This compound ADCs operate through a targeted delivery mechanism. The monoclonal antibody component binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized by the cell. Inside the cell, the Spp linker is cleaved, releasing the cytotoxic payload, DM1. DM1 then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][2]

Spp_DM1_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor Antigen (e.g., CD19, CD22) ADC->Antigen Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion DM1 DM1 Payload Lysosome->DM1 Linker Cleavage & Payload Release Tubulin Tubulin DM1->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound ADCs.
R-CHOP Chemotherapy

R-CHOP is a combination chemotherapy regimen where each component targets different aspects of cancer cell proliferation and survival.

  • Rituximab: A monoclonal antibody that targets the CD20 antigen on B-cells, leading to cell death through various mechanisms including antibody-dependent cell-mediated cytotoxicity (ADCC).

  • Cyclophosphamide: An alkylating agent that cross-links DNA, leading to inhibition of DNA replication and transcription.

  • Doxorubicin (Hydroxydaunorubicin): An anthracycline that intercalates into DNA and inhibits topoisomerase II, an enzyme essential for DNA replication.

  • Vincristine (Oncovin): A vinca (B1221190) alkaloid that binds to tubulin and inhibits microtubule polymerization, leading to mitotic arrest.

  • Prednisone: A corticosteroid that has a direct cytotoxic effect on lymphoid cells and also helps to reduce inflammation and potential allergic reactions to the other drugs.

R_CHOP_Mechanism cluster_drugs R-CHOP Components cluster_targets Cellular Targets cluster_effects Cellular Effects Rituximab Rituximab CD20 CD20 Antigen Rituximab->CD20 Cyclophosphamide Cyclophosphamide DNA DNA Cyclophosphamide->DNA Doxorubicin Doxorubicin Doxorubicin->DNA Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Vincristine Vincristine Microtubules Microtubules Vincristine->Microtubules Prednisone Prednisone Glucocorticoid_Receptor Glucocorticoid Receptor Prednisone->Glucocorticoid_Receptor ADCC ADCC CD20->ADCC DNA_Crosslinking DNA Cross-linking DNA->DNA_Crosslinking DNA_Intercalation DNA Intercalation & Topo II Inhibition DNA->DNA_Intercalation Topoisomerase_II->DNA_Intercalation Microtubule_Disruption Microtubule Disruption Microtubules->Microtubule_Disruption Gene_Expression_Alteration Altered Gene Expression Glucocorticoid_Receptor->Gene_Expression_Alteration Apoptosis Apoptosis ADCC->Apoptosis DNA_Crosslinking->Apoptosis DNA_Intercalation->Apoptosis Microtubule_Disruption->Apoptosis Gene_Expression_Alteration->Apoptosis

Caption: Mechanisms of action of the R-CHOP components.

Preclinical Efficacy Data

The following tables summarize the preclinical efficacy of this compound ADCs and R-CHOP in xenograft models of Non-Hodgkin's Lymphoma. It is important to note that the data for this compound and R-CHOP are from separate studies and not from a direct head-to-head comparison. Experimental conditions may vary between studies.

Table 1: Preclinical Efficacy of Anti-CD19-Spp-DM1 in Raji Xenograft Model
Treatment GroupDosageTumor Growth InhibitionStudy Reference
Control (Vehicle)N/A-F. Al-Katib et al.
Anti-CD19-Spp-DM15 mg/kg, i.v., days 1, 8, 15Significant tumor growth inhibition, with tumor regression observed.F. Al-Katib et al.
Table 2: Preclinical Efficacy of Anti-CD22-Spp-DM1 in BJAB Xenograft Model
Treatment GroupDosageTumor Growth InhibitionStudy Reference
Control (Vehicle)N/A-Polson et al.
Anti-CD22-Spp-DM11 mg/kg, i.v., single doseComplete tumor regression observed in the majority of animals.Polson et al.
Table 3: Preclinical Efficacy of R-CHOP in DLBCL Xenograft Models
Treatment GroupXenograft ModelDosageTumor Growth InhibitionStudy Reference
Control (Vehicle)SU-DHL-4 (DLBCL)N/A-Zhang et al.
R-CHOPSU-DHL-4 (DLBCL)Rituximab: 10 mg/kg, i.p., weekly; CHOP: Cyclophosphamide 20 mg/kg, Doxorubicin 2.5 mg/kg, Vincristine 0.375 mg/kg, i.p., weeklySignificant inhibition of tumor growth compared to control.Zhang et al.

Experimental Protocols

This compound ADC Xenograft Studies

A generalized experimental workflow for evaluating the efficacy of this compound ADCs in a xenograft model is outlined below.

Spp_DM1_Workflow Cell_Culture 1. Tumor Cell Culture (e.g., Raji, BJAB) Implantation 2. Subcutaneous Implantation of Tumor Cells into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administration of This compound ADC or Vehicle Randomization->Treatment Monitoring 6. Continued Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Growth Inhibition, Histopathology, etc. Monitoring->Endpoint

References

In Vitro Validation of Spp-DM1 Target Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Antibody-Drug Conjugates (ADCs) utilizing the Spp-DM1 linker-payload system against other common alternatives. The target specificity of an ADC is paramount to its therapeutic index, ensuring maximal efficacy against tumor cells while minimizing off-target toxicities. This document outlines key in vitro assays and presents supporting data to aid in the rational design and selection of ADCs for further development.

Unveiling the Mechanism: How this compound ADCs Work

This compound is a conjugate comprising the cytotoxic agent DM1, a potent microtubule-disrupting maytansinoid, and a linker, Spp (N-succinimidyl-4-(2-pyridyldithio)pentanoate). The Spp linker is characterized by its cleavable disulfide bond. The targeted monoclonal antibody (mAb) component of the ADC directs it to a specific antigen overexpressed on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis. Inside the cell, the ADC is trafficked to lysosomes, where the reducing environment cleaves the disulfide bond of the Spp linker, releasing the active DM1 payload. The liberated DM1 then binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.[1]

Comparative Performance of Linker-DM1 Conjugates

The choice of linker technology significantly impacts the stability, efficacy, and safety profile of an ADC. Below is a comparison of this compound with other commonly used linker-DM1 systems.

Linker TypeLinker ExampleCleavabilityKey In Vitro Characteristics
Disulfide Spp Cleavable Target-dependent cytotoxicity: High potency in antigen-positive cells. The cleavable nature allows for intracellular release of the payload.[1] Potential for bystander effect: The released, membrane-permeable payload can diffuse to and kill neighboring antigen-negative tumor cells.
Thioether (non-cleavable) SMCC (Succinimidyl trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate)Non-cleavable High stability in circulation: The non-cleavable bond enhances plasma stability, potentially reducing off-target toxicity. Payload release requires antibody degradation: The cytotoxic payload is released after lysosomal degradation of the entire antibody, which can be less efficient than linker cleavage.[2] Limited bystander effect: The released payload is typically a charged amino acid-linker-drug complex, which has poor membrane permeability.
Peptide CX (triglycyl peptide) Cleavable High plasma stability and potent in vitro cytotoxicity: Studies have shown that a triglycyl peptide linker (CX) conjugated to DM1 exhibited high stability in mouse plasma and significantly improved in vitro cytotoxicity compared to SMCC-DM1-based ADCs.[3] This suggests that optimized cleavable peptide linkers can offer a favorable balance of stability and potent cell-killing activity.

Experimental Protocols for In Vitro Validation

Accurate and reproducible in vitro assays are critical for the validation of ADC target specificity. The following are detailed protocols for key experiments.

Cell Viability (Cytotoxicity) Assay

This assay determines the potency of the ADC in killing target (antigen-positive) versus non-target (antigen-negative) cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Plate antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C and 5% CO2 to allow for cell adherence.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC, a non-binding control ADC, and the free DM1 payload in complete cell culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

    • Incubate the plates for a period determined by the cell doubling time (e.g., 72-120 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plates for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Flow Cytometry-Based Binding Assay

This assay quantifies the binding affinity of the ADC to the target antigen on the cell surface.

Protocol:

  • Cell Preparation:

    • Harvest antigen-positive and antigen-negative cells and wash them with cold PBS.

    • Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • ADC Incubation:

    • Prepare serial dilutions of the this compound ADC and an isotype control ADC in staining buffer.

    • Add 100 µL of the cell suspension to each tube.

    • Add 100 µL of the diluted ADC or control to the respective tubes.

    • Incubate for 1 hour on ice, protected from light.

  • Staining:

    • Wash the cells three times with cold staining buffer.

    • Resuspend the cells in 100 µL of staining buffer containing a fluorescently labeled secondary antibody that recognizes the primary ADC's antibody.

    • Incubate for 30-60 minutes on ice, protected from light.

  • Data Acquisition:

    • Wash the cells three times with cold staining buffer.

    • Resuspend the cells in 300-500 µL of staining buffer.

    • Analyze the samples on a flow cytometer, acquiring data from at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the live cell population.

    • Determine the median fluorescence intensity (MFI) for each sample.

    • Plot the MFI against the ADC concentration to determine the binding affinity (EC50).

Bystander Killing Assay

This assay assesses the ability of the ADC to kill neighboring antigen-negative cells, a key feature for treating heterogeneous tumors.

Protocol:

  • Cell Co-culture:

    • Seed a mixture of antigen-positive and antigen-negative cells in a 96-well plate. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) for easy identification. The ratio of antigen-positive to antigen-negative cells can be varied (e.g., 1:1, 1:5).

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Treat the co-cultured cells with serial dilutions of the this compound ADC.

    • As a control, treat a monoculture of fluorescently labeled antigen-negative cells with the same concentrations of the ADC.

  • Viability Assessment:

    • After a suitable incubation period (e.g., 72-120 hours), measure the viability of the fluorescently labeled antigen-negative cells using a cell viability reagent that does not lyse the cells (e.g., a resazurin-based assay) or by flow cytometry, gating on the fluorescent population.

  • Data Analysis:

    • Compare the viability of the antigen-negative cells in the co-culture with that in the monoculture. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts and experimental procedures, the following diagrams have been generated using Graphviz.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Target Antigen ADC->Antigen 1. Binding Tumor_Cell Antigen-Positive Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Linker Cleavage & Payload Release Microtubules Microtubules DM1->Microtubules 5. Microtubule Disruption Bystander_Cell Neighboring Antigen-Negative Cell DM1->Bystander_Cell 7. Bystander Effect Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: Mechanism of action for an this compound Antibody-Drug Conjugate.

Cytotoxicity_Assay_Workflow A 1. Seed Antigen-Positive & Antigen-Negative Cells B 2. Treat with Serial Dilutions of ADC A->B C 3. Incubate for 72-120 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 Values G->H

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Flow_Cytometry_Binding_Assay A 1. Prepare Cell Suspension (Antigen-Positive & Negative) B 2. Incubate with Serial Dilutions of ADC A->B C 3. Wash and Incubate with Fluorescent Secondary Antibody B->C D 4. Wash and Resuspend Cells C->D E 5. Acquire Data on Flow Cytometer D->E F 6. Analyze Median Fluorescence Intensity (MFI) E->F G 7. Determine Binding Affinity (EC50) F->G

Caption: Workflow for the flow cytometry-based ADC binding assay.

References

Cleavable vs. Non-Cleavable Linkers for DM1-Based Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically influenced by the linker connecting the monoclonal antibody to the cytotoxic payload. In the context of ADCs utilizing the potent microtubule inhibitor DM1, the choice between a cleavable and a non-cleavable linker is a pivotal decision in the design and development of the therapeutic. This guide provides an objective, data-driven comparison of these two linker strategies for DM1-based ADCs to inform rational drug design and development.

Introduction to Linker Technology in DM1 ADCs

Linkers are the central component that dictates the stability of an ADC in circulation and the mechanism of payload release within the target cancer cell. The ideal linker remains stable in the bloodstream to prevent premature release of the toxic payload, which could lead to off-target toxicity, and facilitates efficient and specific release of DM1 at the tumor site.

Cleavable linkers are designed to be labile under specific physiological conditions found within the tumor microenvironment or inside cancer cells, such as low pH or the presence of specific enzymes like cathepsins. This allows for the release of DM1 in its active form.

Non-cleavable linkers , in contrast, form a stable covalent bond between the antibody and DM1. The release of the payload is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell. This process typically results in the release of DM1 attached to the linker and an amino acid residue from the antibody.

Performance Comparison: A Data-Driven Analysis

The selection of a cleavable versus a non-cleavable linker has a profound impact on the ADC's stability, in vitro cytotoxicity, in vivo efficacy, and its capacity to induce a "bystander effect."

Plasma Stability

Non-cleavable linkers generally exhibit superior stability in systemic circulation compared to their cleavable counterparts.[1][2] This enhanced stability minimizes the premature release of DM1, potentially leading to a wider therapeutic window and reduced off-target toxicities.

Linker Type ADC Example Plasma Half-life (Human)
Non-CleavableTrastuzumab-DM1 (T-DM1)~3-4 days[1]
CleavableTrastuzumab-vc-MMAE*~2-3 days[1]
In Vitro Cytotoxicity

The potency of an ADC is determined by its half-maximal inhibitory concentration (IC50) in cancer cell lines. A lower IC50 value indicates greater potency. The choice of linker can influence the efficiency of payload release and, consequently, the in vitro cytotoxicity.

Linker Type ADC Example Target Cell Line IC50 (ng/mL) Bystander Killing (Co-culture)
Non-CleavableTrastuzumab-DM1 (T-DM1)SK-BR-3 (HER2+++)10-50[1]Minimal[1][3]
CleavableTrastuzumab-vc-MMAESK-BR-3 (HER2+++)5-20[1]Significant[1]
Non-CleavableTrastuzumab-DM1 (T-DM1)JIMT-1 (HER2+)>1000[1]Minimal[1]
CleavableTrastuzumab-vc-MMAEJIMT-1 (HER2+)100-500[1]Moderate[1]
The Bystander Effect

A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[4][] This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills neighboring antigen-negative cancer cells.[4][] In contrast, the metabolite released from non-cleavable DM1 ADCs, typically lysine-SMCC-DM1, is charged and less membrane-permeable, which limits its ability to exert a bystander effect.[3][4]

In Vivo Efficacy

The enhanced plasma stability of non-cleavable linkers can translate to improved tumor growth inhibition in some preclinical models, as more intact ADC is able to reach the tumor. However, the potent bystander effect of cleavable linkers can be highly advantageous in treating heterogeneous tumors where not all cells express the target antigen.

Linker Type ADC Example Xenograft Model Dosing Tumor Growth Inhibition (TGI)
Non-CleavableTrastuzumab-DM1 (T-DM1)NCI-N87 (gastric)10 mg/kg, single dose~80%[1]
CleavableTrastuzumab-vc-MMAENCI-N87 (gastric)10 mg/kg, single dose>90% (with regression)[1]
Non-CleavableTrastuzumab-DM1 (T-DM1)JIMT-1 (breast)15 mg/kg, single dose~50%[1]
CleavableTrastuzumab-vc-MMAEJIMT-1 (breast)10 mg/kg, single dose~70%[1]

Mechanisms of Action and Intracellular Trafficking

The linker type dictates the pathway of payload release following internalization of the ADC into the target cell.

cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC Binding & Internalization Endosome_C Endosome/Lysosome Trafficking ADC_C->Endosome_C Cleavage_C Linker Cleavage (e.g., Cathepsin B, low pH) Endosome_C->Cleavage_C Release_C DM1 Release Cleavage_C->Release_C Action_C Microtubule Disruption Release_C->Action_C Bystander_C Bystander Killing (Membrane Permeable DM1) Release_C->Bystander_C Diffusion ADC_NC ADC Binding & Internalization Lysosome_NC Lysosomal Trafficking ADC_NC->Lysosome_NC Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC Release_NC Release of Lys-Linker-DM1 Degradation_NC->Release_NC Action_NC Microtubule Disruption Release_NC->Action_NC

Mechanisms of payload release for cleavable and non-cleavable DM1 ADCs.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.

  • Cell Plating: Seed target cancer cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the DM1 ADC with either a cleavable or non-cleavable linker. Add the diluted ADCs to the cells and incubate for a defined period (e.g., 72-96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against ADC concentration to determine the IC50 value.

In Vivo Xenograft Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of DM1 ADCs in a mouse xenograft model.

  • Cell Implantation: Subcutaneously implant human cancer cells that express the target antigen into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, cleavable DM1 ADC, non-cleavable DM1 ADC).

  • ADC Administration: Administer the ADCs intravenously at a specified dose and schedule.

  • Tumor Measurement: Measure tumor volume and body weight two to three times per week.

  • Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition. At the end of the study, tumors can be excised and weighed.

start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment ADC Administration (i.v.) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis end End analysis->end

Experimental workflow for in vivo xenograft studies of ADCs.
Plasma Stability Assay

This assay is used to determine the stability of the ADC and the extent of premature drug release in plasma.

  • Incubation: Incubate the DM1 ADC (with either linker type) in plasma from the relevant species (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: Process the plasma samples to separate the ADC from plasma proteins. This can be achieved through methods like affinity capture using protein A/G beads.

  • Analysis by LC-MS: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and any released DM1 or DM1-linker metabolites.

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

Conclusion: Selecting the Optimal Linker for DM1 ADCs

The choice between a cleavable and a non-cleavable linker for a DM1-based ADC is a multifaceted decision that must be guided by the specific therapeutic goals and the biological context of the target cancer.

Cleavable linkers offer the significant advantage of a potent bystander effect, which can be crucial for treating heterogeneous tumors with varied antigen expression. However, this often comes with the trade-off of lower plasma stability and a potential for increased off-target toxicity.

Non-cleavable linkers provide superior plasma stability, which can lead to a more favorable safety profile and ensure that a higher concentration of the intact ADC reaches the tumor. The lack of a significant bystander effect may be a limitation in heterogeneous tumors but could be advantageous for targeting homogenous tumors with high antigen expression, where a highly localized cytotoxic effect is desired.

Ultimately, the optimal linker strategy requires a thorough preclinical evaluation that carefully weighs the in vitro potency, in vivo efficacy, plasma stability, and potential for off-target toxicities. This comprehensive, data-driven approach will enable the rational design of DM1-based ADCs with an optimized therapeutic index for the intended clinical application.

References

Efficacy of T-DM1 in Trastuzumab-Resistant HER2-Positive Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Trastuzumab emtansine (T-DM1) in cancer models that have developed resistance to trastuzumab. T-DM1 is an antibody-drug conjugate (ADC) that combines the HER2-targeting properties of trastuzumab with the cytotoxic chemotherapy agent DM1. This guide will delve into the experimental data supporting its use, compare its performance against other agents where data is available, and provide detailed experimental methodologies.

Overview of T-DM1 Mechanism of Action

Trastuzumab emtansine (T-DM1) is designed to deliver the potent microtubule inhibitor, DM1, directly to HER2-overexpressing cancer cells. The process begins with the trastuzumab component of T-DM1 binding to the HER2 receptor on the tumor cell surface.[1][2] Following binding, the T-DM1/HER2 complex is internalized by the cell through receptor-mediated endocytosis.[2][3] Once inside, the complex is trafficked to the lysosome, where proteolytic degradation of the trastuzumab antibody releases the DM1-containing metabolites.[2][3] The liberated DM1 then disrupts microtubule assembly, leading to cell cycle arrest and ultimately, apoptotic cell death.[1][2][3]

TDM1_Mechanism cluster_extracellular Extracellular Space T-DM1 T-DM1 HER2_receptor HER2_receptor T-DM1->HER2_receptor Binding

Comparative Efficacy in Trastuzumab-Resistant Models

Experimental data demonstrates that T-DM1 is effective in preclinical models of HER2-positive breast cancer that are resistant to trastuzumab.

In Vitro Antiproliferative Activity

T-DM1 has been shown to induce potent antiproliferative effects in trastuzumab-resistant tumor cells while having minimal impact on normal human cells.[4]

Cell LineHER2 ExpressionTrastuzumab ResponseT-DM1 IC50
SK-BR-3HighSensitiveData not specified
BT-474HighSensitiveData not specified
Calu 3 (Lung Carcinoma)3+ResistantDose-dependent inhibition
SK-OV-3 (Ovarian Carcinoma)2+ResistantDose-dependent inhibition
MKN7 (Gastric Carcinoma)2+ResistantDose-dependent inhibition
HMEC (Normal Human Cells)LowNot ApplicableMinimal inhibition
NHEK (Normal Human Cells)LowNot ApplicableMinimal inhibition
MCF-7 (Breast Carcinoma)LowNot ApplicableMinimal inhibition
MDA-MB-468 (Breast Carcinoma)LowNot ApplicableMinimal inhibition
In Vivo Antitumor Activity

In vivo studies using xenograft models have confirmed the efficacy of T-DM1 in trastuzumab-resistant tumors.

ModelTreatmentOutcome
KPL-4 XenograftT-DM1 (15 mg/kg, single dose)Complete tumor regression
KPL-4 XenograftTrastuzumab (15 mg/kg, weekly)Transient regression followed by regrowth
MMTV-HER2 Transgenic (Trastuzumab-Resistant)T-DM1 (1, 3, 10, 15, 30 mg/kg)Dose-dependent tumor response
BT-474 EEI Xenograft (Trastuzumab-Resistant)T-DM1 (0.3, 1, 3, 10, 15 mg/kg)Dose-dependent tumor response

Data from a study on the in vivo efficacy of trastuzumab-DM1 in trastuzumab-sensitive and resistant breast tumor models.[5]

Clinical Efficacy: The KATHERINE Trial

The phase III KATHERINE trial provided pivotal clinical evidence for the efficacy of T-DM1 in patients with residual invasive HER2-positive breast cancer after neoadjuvant therapy, a population with a higher risk of recurrence and considered to have trastuzumab-resistant disease.[6][7]

ParameterT-DM1TrastuzumabHazard Ratio (95% CI)p-value
3-Year Invasive Disease-Free Survival (iDFS)88.3%77.0%0.50 (0.39-0.64)<0.0001
7-Year iDFS80.8%67.1%0.54 (0.44-0.66)Not specified
7-Year Overall Survival (OS)89.1%84.4%0.66 (0.51-0.87)0.003

Data from the KATHERINE trial.[6][7][8]

The study concluded that tumors with high HER2 expression remaining after neoadjuvant therapy were resistant to trastuzumab but not to T-DM1.[6]

Mechanisms of Resistance to T-DM1

While T-DM1 is effective in many cases of trastuzumab resistance, acquired resistance to T-DM1 can also develop. Potential mechanisms include:

  • Reduced HER2 Expression: Lower levels of HER2 on the cell surface can decrease the efficacy of T-DM1.[9]

  • Impaired Internalization or Enhanced Recycling: Inefficient internalization of the HER2-T-DM1 complex or its rapid recycling back to the cell surface can limit the intracellular delivery of DM1.[3]

  • Impaired Lysosomal Degradation: Inefficient breakdown of trastuzumab within the lysosome can hinder the release of the cytotoxic payload.[3]

  • Drug Efflux Pumps: Multidrug resistance proteins can actively pump DM1 out of the cancer cell, reducing its intracellular concentration.[3]

Interestingly, in some models of acquired resistance to T-DM1, the tumors remain dependent on HER2-HER3 signaling, suggesting they may still be vulnerable to HER2 kinase inhibitors.[10]

Experimental Protocols

Below are generalized methodologies for key experiments used to evaluate the efficacy of T-DM1.

Cell Viability Assay

Cell_Viability_Workflow Seed_Cells 1. Seed cells in 96-well plates Treat_Cells 2. Treat with serial dilutions of T-DM1 or control Seed_Cells->Treat_Cells Incubate 3. Incubate for a defined period (e.g., 72 hours) Treat_Cells->Incubate Add_Reagent 4. Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Measure_Signal 5. Measure absorbance or luminescence Add_Reagent->Measure_Signal Calculate_IC50 6. Calculate IC50 values Measure_Signal->Calculate_IC50

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of T-DM1, trastuzumab, and an isotype control antibody-drug conjugate.

  • Incubation: The plates are incubated for a period of 3 to 5 days.

  • Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT, WST-8, or CellTiter-Glo®).

  • Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) for each compound.

In Vivo Xenograft Model

Xenograft_Workflow Implant_Cells 1. Implant tumor cells subcutaneously into immunodeficient mice Tumor_Growth 2. Allow tumors to reach a palpable size Implant_Cells->Tumor_Growth Randomize_Mice 3. Randomize mice into treatment groups Tumor_Growth->Randomize_Mice Administer_Treatment 4. Administer T-DM1, trastuzumab, or control intravenously Randomize_Mice->Administer_Treatment Monitor_Tumor 5. Measure tumor volume and body weight regularly Administer_Treatment->Monitor_Tumor Assess_Efficacy 6. Assess antitumor efficacy (e.g., tumor growth inhibition) Monitor_Tumor->Assess_Efficacy

  • Cell Implantation: Trastuzumab-resistant human breast cancer cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[10]

  • Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment Groups: Mice are randomized into different treatment groups: vehicle control, trastuzumab, T-DM1 (at various doses), and a non-binding control ADC.

  • Drug Administration: The agents are administered intravenously, and the dosing schedule can vary (e.g., a single dose or once every 3 weeks).[10]

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a specified size, and the antitumor efficacy is evaluated by comparing tumor growth between the different treatment groups.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treated and untreated cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for proteins in the HER2 signaling pathway (e.g., phospho-HER2, total HER2, phospho-Akt, total Akt) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

T-DM1 has demonstrated significant efficacy in both preclinical and clinical settings for trastuzumab-resistant HER2-positive breast cancer. Its mechanism of action, which involves the targeted intracellular delivery of a potent cytotoxic agent, allows it to overcome some of the resistance mechanisms that limit the efficacy of trastuzumab alone. While acquired resistance to T-DM1 can occur, ongoing research into these mechanisms is paving the way for the development of new therapeutic strategies, including combinations with other targeted agents. The data presented in this guide underscores the importance of T-DM1 as a valuable therapeutic option for this patient population.

References

A Head-to-Head Comparison: Pharmacokinetic Profiling of Spp-DM1 and SMCC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the pharmacokinetic differences between Spp-DM1 and SMCC-DM1, two prominent linker technologies in antibody-drug conjugate (ADC) development. This guide provides a comparative analysis supported by experimental data to inform rational ADC design.

The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the stability of the linker connecting the antibody to the cytotoxic payload. This guide delves into a comparative pharmacokinetic profiling of two distinct linker strategies for the potent microtubule inhibitor DM1: the cleavable disulfide-based Spp (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker and the non-cleavable thioether-based SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker. Understanding their in vivo behavior is paramount for optimizing drug delivery and therapeutic index.

Executive Summary

The choice between a cleavable and a non-cleavable linker has profound implications for an ADC's pharmacokinetic profile, influencing its stability in circulation, mechanism of drug release, and ultimately, its anti-tumor activity and toxicity profile. This compound conjugates rely on the reducing environment of the cell to release the DM1 payload, while SMCC-DM1 conjugates release the drug upon lysosomal degradation of the antibody. Preclinical data suggests that ADCs constructed with the SMCC linker are generally better tolerated than those with the Spp linker.

Comparative Pharmacokinetic Data

The stability of the linker directly impacts the pharmacokinetic parameters of an ADC. A more stable linker, such as SMCC, is expected to result in a longer half-life and lower clearance of the intact ADC compared to a less stable linker like Spp. The following table summarizes key pharmacokinetic parameters from a preclinical study in rats comparing an anti-CD22 ADC conjugated to DM1 via either an SPP or a similar non-cleavable (MCC) linker.

Pharmacokinetic ParameterAnti-CD22-SPP-DM1Anti-CD22-MCC-DM1
Clearance (mL/day/kg)1311
Terminal Half-life (days)Not ReportedNot Reported

Note: MCC (maleimidocaproyl) is a non-cleavable linker structurally similar to SMCC.

While the above table provides a direct comparison, more extensive pharmacokinetic data is available for trastuzumab emtansine (T-DM1), an ADC that utilizes the SMCC linker. A population pharmacokinetic analysis in patients with HER2-positive metastatic breast cancer receiving T-DM1 revealed the following parameters:

Pharmacokinetic ParameterTrastuzumab Emtansine (T-DM1)
Elimination Clearance (L/day)0.676[1]
Volume of Distribution (Central) (L)3.127[1]
Terminal Elimination Half-life (days)3.94[1]

These data highlight the relatively slow clearance and long half-life characteristic of ADCs with stable, non-cleavable linkers. The faster clearance observed for the SPP-linked ADC in the comparative rat study is consistent with the expected lower stability of the disulfide bond in vivo.

Linker Structures and Mechanism of Action

The fundamental difference in the in vivo behavior of this compound and SMCC-DM1 originates from their distinct chemical structures and consequent mechanisms of payload release.

G cluster_Spp Spp (Disulfide) Linker cluster_SMCC SMCC (Thioether) Linker Antibody_Spp Antibody-Lysine Linker_Spp Spp Linker (Cleavable Disulfide Bond) Antibody_Spp->Linker_Spp DM1_Spp DM1 Linker_Spp->DM1_Spp Antibody_SMCC Antibody-Cysteine Linker_SMCC SMCC Linker (Non-cleavable Thioether Bond) Antibody_SMCC->Linker_SMCC DM1_SMCC DM1 Linker_SMCC->DM1_SMCC

Figure 1: Structural comparison of Spp and SMCC linkers.

The general mechanism of action for a DM1-based ADC involves a multi-step process beginning with binding to the target antigen on the cancer cell surface and culminating in the disruption of the microtubule network, leading to cell cycle arrest and apoptosis.

G cluster_workflow ADC Mechanism of Action ADC Spp/SMCC-DM1 ADC Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Release DM1 Release Lysosome->Release Tubulin Tubulin Binding Release->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis

Figure 2: General mechanism of action for a DM1-based ADC.

Experimental Protocols

The pharmacokinetic parameters presented in this guide are typically determined through in vivo studies in animal models, followed by clinical trials in humans. A representative experimental protocol for assessing ADC pharmacokinetics is outlined below.

Objective: To determine the pharmacokinetic profile of an ADC in rats.

Materials:

  • Test ADC (e.g., this compound or SMCC-DM1 conjugated to a specific antibody)

  • Sprague-Dawley rats (or other appropriate rodent model)

  • ELISA kits for quantification of total antibody and conjugated ADC

  • LC-MS/MS system for quantification of released DM1 payload

  • Standard laboratory equipment for animal handling and sample collection

Methodology:

  • Animal Dosing: A cohort of rats is administered a single intravenous (IV) dose of the ADC at a specified concentration (e.g., 5 mg/kg).

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 168 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis:

    • Total Antibody Concentration: An ELISA is performed to quantify the concentration of the antibody component of the ADC, regardless of whether it is conjugated to the drug. This is typically achieved using an anti-human IgG antibody for capture and a labeled anti-human IgG antibody for detection.

    • Conjugated ADC Concentration: A second ELISA is used to measure the concentration of the intact ADC. This assay often uses an anti-drug antibody for capture or detection to specifically quantify the antibody that is still conjugated to the DM1 payload.

    • Free Payload Concentration: LC-MS/MS is employed to measure the concentration of the unconjugated (free) DM1 in the plasma. This provides a measure of the in vivo linker stability.

  • Pharmacokinetic Analysis: The concentration-time data for the total antibody, conjugated ADC, and free payload are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

Conclusion

The choice between Spp and SMCC linkers for DM1-based ADCs involves a trade-off between drug release mechanisms and in vivo stability. The non-cleavable SMCC linker generally affords greater stability, leading to a longer pharmacokinetic half-life and potentially a better toxicity profile. In contrast, the cleavable Spp linker allows for intracellular drug release in response to the reducing environment, which may be advantageous in certain tumor settings. The selection of the optimal linker strategy should be guided by the specific target, the antibody platform, and the desired therapeutic window for the intended cancer indication. This guide provides a foundational understanding to aid researchers in making informed decisions in the design and development of next-generation antibody-drug conjugates.

References

A Comparative Guide to Validating the Role of the SPP Linker in Payload Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success, profoundly influencing its stability, efficacy, and toxicity profile. This guide provides an objective comparison of the succinimidyl-4-(p-maleimidophenyl)butyrate (SPP) linker with other prevalent linker technologies, supported by experimental data and detailed protocols to aid in the rational design and validation of next-generation ADCs.

Introduction to ADC Linkers: The Crucial Bridge

An ideal ADC linker must maintain stability in systemic circulation to prevent the premature release of the cytotoxic payload, which could lead to off-target toxicity.[1] Upon reaching the target tumor cell, the linker should facilitate the efficient and specific release of the payload to exert its cell-killing effect.[1] Linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct mechanisms of action that influence the overall performance of the ADC.[1][2]

The SPP linker falls into the category of cleavable, redox-sensitive linkers. It contains a disulfide bond that is susceptible to cleavage in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.[2][3] This differential in GSH levels provides a mechanism for targeted payload release within the cancer cell.

Comparative Data on Linker Performance

The choice of linker technology directly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeLinker ExamplePayloadTarget Cell LineIC50 (ng/mL)Reference
Redox-Sensitive (Disulfide) SPP DM1Various NHL cell linesData not directly available in a comparative format[4]
Non-Cleavable (Thioether)SMCCDM1HER2+Potency can be higher than some cleavable linkers in certain contexts[5]
Protease-Cleavable (Dipeptide)vc-PABCMMAEHER2+8.8[6]
pH-Sensitive (Hydrazone)HydrazoneDoxorubicinVariousGenerally less potent than protease-sensitive linkers[3]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and antigen expression levels of the target cells. Direct comparisons should be made with caution.

Table 2: Comparative Plasma Stability of ADCs with Different Linkers

Linker TypeLinker ExampleSpeciesStability MetricObservationReference
Redox-Sensitive (Disulfide) SPP Rat, MouseADC ClearanceFaster clearance compared to MCC-DM1[7]
Non-Cleavable (Thioether)SMCCMouse% Drug Loss (7 days)~29% decrease in DAR[6]
Protease-Cleavable (Dipeptide)vc-PABCHumanHalf-life> 230 days (highly stable)[3]
Protease-Cleavable (Dipeptide)vc-PABCMouseHalf-lifeLess stable than in human plasma due to carboxylesterases[8]

Table 3: Bystander Effect Potential of Different Linker-Payload Combinations

Linker TypeLinker ExamplePayload PermeabilityBystander EffectRationaleReference
Redox-Sensitive (Disulfide) SPP High (for some payloads)PotentCleavage releases the unmodified, often membrane-permeable payload.[9]
Non-Cleavable (Thioether)SMCCLowMinimal to NoneThe payload is released with a charged amino acid remnant, limiting membrane permeability.[9]
Protease-Cleavable (Dipeptide)vc-PABCHighPotentThe linker is cleaved to release the unmodified, membrane-permeable payload.[10]

Experimental Protocols for Linker Validation

Accurate and reproducible assessment of linker performance is fundamental to preclinical ADC development. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay

This assay measures the potency of an ADC in killing cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay.

Protocol: MTT Assay

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC. Treat the cells with the ADCs for 72-96 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value.

Plasma Stability Assay

This assay evaluates the stability of the ADC in the circulatory system, which is crucial for predicting potential premature payload release and off-target toxicity.

Protocol: Immunoaffinity Capture and LC-MS Analysis

  • Incubation: Incubate the ADC at a specific concentration (e.g., 1 mg/mL) in plasma (human, mouse, rat) at 37°C. Include a buffer control to assess inherent ADC stability.

  • Time Points: Collect aliquots at various time points, typically over seven days (e.g., Day 0, 1, 3, 5, 7).

  • Immunoaffinity Capture: Isolate the ADC from the plasma samples using Protein A or G magnetic beads.

  • Analysis: Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates premature payload deconjugation.

Bystander Effect Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells, a critical attribute for efficacy in heterogeneous tumors.

Protocol: Co-Culture Bystander Assay

  • Cell Preparation: Label an antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-Culture Seeding: Prepare a co-culture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3) in a 96-well plate.

  • ADC Treatment: Treat the co-culture with the ADC at various concentrations for 72-96 hours.

  • Viability Assessment: Use flow cytometry or high-content imaging to specifically quantify the viability of the fluorescently labeled antigen-negative cells.

  • Data Analysis: Compare the viability of the antigen-negative cells in the co-culture with that of antigen-negative cells in a monoculture treated with the same ADC concentrations. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.

Visualizing Key Processes

Diagram 1: SPP Linker Cleavage Mechanism

G ADC_Circulation ADC with SPP Linker (Stable in Circulation) Internalization Receptor-Mediated Endocytosis ADC_Circulation->Internalization Binding to Tumor Cell Lysosome Lysosome Internalization->Lysosome Cytoplasm Cytoplasm (High Glutathione) Lysosome->Cytoplasm ADC Trafficking Payload_Release Payload Release Cytoplasm->Payload_Release Disulfide Cleavage by Glutathione Target_Action Payload Binds to Intracellular Target Payload_Release->Target_Action

Caption: Intracellular processing of an ADC with an SPP linker.

Diagram 2: Experimental Workflow for Linker Comparison

G cluster_0 ADC Synthesis cluster_1 In Vitro Validation cluster_2 In Vivo Evaluation ADC_SPP Antibody + SPP-Payload Cytotoxicity Cytotoxicity Assay (IC50) ADC_SPP->Cytotoxicity Plasma_Stability Plasma Stability Assay (DAR over time) ADC_SPP->Plasma_Stability Bystander_Effect Bystander Effect Assay ADC_SPP->Bystander_Effect ADC_SMCC Antibody + SMCC-Payload ADC_SMCC->Cytotoxicity ADC_SMCC->Plasma_Stability ADC_SMCC->Bystander_Effect ADC_vcPABC Antibody + vcPABC-Payload ADC_vcPABC->Cytotoxicity ADC_vcPABC->Plasma_Stability ADC_vcPABC->Bystander_Effect Efficacy Xenograft Model (Tumor Growth Inhibition) Cytotoxicity->Efficacy PK Pharmacokinetics (Clearance, Half-life) Plasma_Stability->PK Bystander_Effect->Efficacy

Caption: Comparative workflow for ADC linker validation.

Conclusion

The selection of a linker is a pivotal decision in the design of an ADC, with significant implications for its therapeutic index. The SPP linker, with its redox-sensitive disulfide bond, offers a mechanism for targeted intracellular payload release. However, comparative data suggests that it may lead to faster ADC clearance compared to more stable linkers like the non-cleavable SMCC or the highly stable protease-cleavable vc-PABC linker in human plasma.

A thorough head-to-head comparison using standardized in vitro and in vivo assays, as detailed in this guide, is essential for selecting the optimal linker for a given antibody, payload, and cancer indication. This data-driven approach will ultimately lead to the development of safer and more effective ADC therapeutics.

References

A Comparative Guide to the Tolerability and Toxicity of DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) that utilize the potent microtubule inhibitor maytansinoid DM1 have become a significant therapeutic modality in oncology. By chemically linking DM1 to a monoclonal antibody targeting a tumor-associated antigen, these ADCs are engineered for the targeted delivery of a cytotoxic payload, aiming to widen the therapeutic window compared to conventional chemotherapy. Despite this targeted approach, DM1 ADCs exhibit a characteristic toxicity profile that necessitates diligent monitoring and management. This guide offers a comparative analysis of the tolerability and toxicity of several DM1 ADCs, substantiated by data from pivotal clinical trials.

Comparative Tolerability Profiles: A Tabular Analysis

The following tables provide a summary of the incidence of common and clinically significant adverse events reported in clinical trials of various DM1 ADCs. The data are categorized by all grades and severe (Grade ≥3) events, according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

Table 1: Hematologic Toxicities of DM1 ADCs

Adverse EventTrastuzumab Emtansine (T-DM1)Lorvotuzumab Mertansine (IMGN901)Mirvetuximab Soravtansine (B3322474) (DM4-ADC)¹
EMILIA Trial [1][2]Phase I (Solid Tumors) [3]SORAYA Trial [4][5][6]
Thrombocytopenia (All Grades) 31%Not ReportedNot Reported
Thrombocytopenia (Grade ≥3) 12.9%Not ReportedNot Reported
Anemia (Grade ≥3) 2.7%Not ReportedNot Reported
Neutropenia (Grade ≥3) Not ReportedNot Reported1%

¹Mirvetuximab soravtansine utilizes a related maytansinoid, DM4, and is included for comparative purposes.

Table 2: Non-Hematologic Toxicities of DM1 ADCs

Adverse EventTrastuzumab Emtansine (T-DM1)Lorvotuzumab Mertansine (IMGN901)Mirvetuximab Soravtansine (DM4-ADC)¹
EMILIA & KATHERINE Trials [1][2][7]Phase I (Solid Tumors) [3]SORAYA Trial [4][5][6]
Increased AST (Grade ≥3) 4.3%Not ReportedNot Reported
Increased ALT (Grade ≥3) 2.9%Not ReportedNot Reported
Peripheral Neuropathy (All Grades) 21%17.5%27%
Peripheral Neuropathy (Grade ≥3) 2.2%Not Reported3%
Fatigue (All Grades) 49%39.2%37%
Fatigue (Grade ≥3) Not ReportedNot Reported2%
Nausea (All Grades) 42%43.3%29%
Nausea (Grade ≥3) Not ReportedNot Reported0%
Diarrhea (All Grades) Not ReportedNot Reported22%
Diarrhea (Grade ≥3) Not ReportedNot Reported2%
Blurred Vision (All Grades) Not ReportedNot Reported43%
Blurred Vision (Grade ≥3) Not ReportedNot Reported6%
Keratopathy (All Grades) Not ReportedNot Reported36%
Keratopathy (Grade ≥3) Not ReportedNot Reported9%

¹Mirvetuximab soravtansine utilizes a related maytansinoid, DM4, and is included for comparative purposes.

Experimental Protocols for Toxicity Assessment

The evaluation of safety and tolerability in clinical trials of DM1 ADCs adheres to standardized methodologies to ensure patient well-being and the generation of consistent data.

Patient Population and Eligibility

Participants in ADC clinical trials are typically patients with advanced or metastatic malignancies that have progressed following standard therapeutic regimens. To mitigate risks, stringent inclusion and exclusion criteria related to organ function are enforced. Generally, enrolled patients must demonstrate:

  • Adequate hematologic function: This often includes an absolute neutrophil count >1,500/mm³, platelet count >100,000/mm³, and hemoglobin levels >9 g/dL.

  • Adequate hepatic function: Commonly defined by total bilirubin (B190676) levels ≤1.5 times the upper limit of normal (ULN), and aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) levels ≤2.5 times the ULN (or ≤5 times the ULN if liver metastases are present).

  • Adequate renal function: Typically, a creatinine (B1669602) clearance of ≥50 mL/min is required.

Patients with significant co-existing conditions, such as uncontrolled cardiovascular disease or pre-existing severe peripheral neuropathy (Grade >2), are usually excluded from these trials.[8][9][10][11]

Dosing and Monitoring

DM1 ADCs are administered via intravenous infusion, commonly on a 21-day cycle. The optimal dose and schedule are established during phase I dose-escalation studies, which aim to identify the maximum tolerated dose (MTD).

Patients are closely monitored for adverse events throughout the treatment course. This comprehensive monitoring includes:

  • Physical examinations: Performed before each treatment cycle to detect any clinical manifestations of toxicity.

  • Laboratory tests: Complete blood counts, as well as liver and renal function panels, are assessed at baseline and prior to each treatment cycle.

  • Adverse event grading: All adverse events are systematically graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), which provides a standardized severity scale from Grade 1 (mild) to Grade 5 (death).[12][13][14][15][16]

Management of Key Toxicities

For the characteristic adverse events associated with DM1 ADCs, specific management strategies are implemented.

  • Thrombocytopenia: A frequent and often dose-limiting toxicity, thrombocytopenia is managed through regular platelet monitoring. In the event of Grade 3 or 4 thrombocytopenia, treatment is typically withheld until platelet counts recover to Grade 1 or baseline levels. Subsequent cycles may necessitate dose reductions. Platelet transfusions are administered in instances of severe bleeding.[17][18][19][20][21]

  • Hepatotoxicity: Elevations in liver transaminases are a common finding. Liver function is monitored prior to each dose administration. For Grade 3 or 4 elevations, treatment is interrupted until recovery, with the possibility of a dose reduction in subsequent cycles.

  • Peripheral Neuropathy: This is a cumulative toxicity that can significantly affect a patient's quality of life. Patients are monitored for signs and symptoms of neuropathy, such as numbness, tingling, or pain. Treatment is generally discontinued (B1498344) if Grade 3 or 4 neuropathy develops.[22][23][24][25][26]

Visualizing the Mechanisms and Workflows

The following diagrams provide a visual representation of the mechanisms underlying DM1 ADC-induced toxicity and the typical experimental workflow for its assessment.

DM1_ADC_Toxicity_Mechanism Mechanism of DM1 ADC On-Target and Off-Target Toxicity cluster_on_target On-Target, On-Tumor cluster_off_target Off-Target Toxicity ADC_circulating DM1-ADC in Circulation Binding Binding to Target Antigen ADC_circulating->Binding Tumor_cell Tumor Cell (Antigen-Positive) Internalization Internalization Tumor_cell->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome DM1_release DM1 Release Lysosome->DM1_release Microtubule_disruption Microtubule Disruption DM1_release->Microtubule_disruption Apoptosis Tumor Cell Apoptosis Microtubule_disruption->Apoptosis ADC_circulating2 DM1-ADC in Circulation Free_DM1 Premature DM1 Release ADC_circulating2->Free_DM1 Nonspecific_uptake Non-specific Uptake ADC_circulating2->Nonspecific_uptake Endocytosis Normal_cell Normal Cell Free_DM1->Normal_cell Diffusion Toxicity Cellular Toxicity (e.g., Hepatotoxicity, Neuropathy) Normal_cell->Toxicity

Caption: On-target vs. off-target toxicity mechanisms of DM1 ADCs.

Toxicity_Assessment_Workflow Experimental Workflow for Clinical Trial Toxicity Assessment Patient_screening Patient Screening and Enrollment (Inclusion/Exclusion Criteria) Baseline_assessment Baseline Assessment (Physical Exam, Labs, QoL) Patient_screening->Baseline_assessment ADC_administration ADC Administration (Cycle 1) Baseline_assessment->ADC_administration Monitoring Ongoing Monitoring (Weekly/Per Cycle) ADC_administration->Monitoring AE_detection Adverse Event (AE) Detection Monitoring->AE_detection AE_grading AE Grading (CTCAE) AE_detection->AE_grading Data_analysis Data Collection and Analysis AE_detection->Data_analysis Management AE Management (Dose Delay/Reduction, Supportive Care) AE_grading->Management AE_grading->Data_analysis Management->Monitoring Continue Treatment Outcome Tolerability Profile Determination Data_analysis->Outcome

Caption: Workflow for assessing DM1 ADC toxicity in clinical trials.

This guide offers a foundational overview of the comparative tolerability of DM1 ADCs. As the development of these agents continues to advance, a thorough and ongoing evaluation of their safety profiles will be paramount for optimizing their therapeutic application and enhancing patient outcomes.

References

Safety Operating Guide

Proper Disposal Procedures for Spp-DM1

Author: BenchChem Technical Support Team. Date: December 2025

The proper management of cytotoxic waste is critical to ensure the safety of laboratory personnel and prevent environmental contamination.[1] The foundational principle is the strict segregation of waste at the point of generation. Waste is typically categorized as either "bulk" (grossly contaminated) or "trace" (residually contaminated).[1][4]

Data Summary: PPE and Waste Containment

This table summarizes the necessary personal protective equipment (PPE) and the appropriate containers for each category of Spp-DM1 waste.

Item/Waste CategoryDescriptionRequired Container
Personal Protective Equipment (PPE) Minimum required PPE for handling this compound and its associated waste.N/A
   GlovesDouble-gloving with chemotherapy-rated gloves is required.[3]Dispose in Trace Waste Container
   GownDisposable, impermeable, long-sleeved gown.[2]Dispose in Trace Waste Container
   Eye/Face ProtectionSafety goggles and a face shield if there is a splash risk.Decontaminate after use; dispose if single-use.
Bulk Cytotoxic Waste Grossly contaminated or unused agent. Considered RCRA (Resource Conservation and Recovery Act) hazardous waste.[3][4]Black RCRA Hazardous Waste Container.[3]
   Unused/Expired this compoundOriginal vials, stock solutions, or any pure product intended for disposal.Black RCRA Hazardous Waste Container
   Liquid WastePourable amounts (>3% of container capacity) of solutions containing this compound.[3]Sealable, compatible container labeled as hazardous waste, placed in a Black RCRA Bin.
   Spill CleanupMaterials used to clean up a significant spill of this compound.Black RCRA Hazardous Waste Container
Trace Cytotoxic Waste Items that are residually contaminated after use (e.g., "empty" containers).[4]Yellow Trace Chemotherapy Waste Container.[5]
   Contaminated SharpsNeedles, syringes, glass vials, or pipette tips that have contacted this compound.Yellow (or as per institution) puncture-proof cytotoxic sharps container.[5][6]
   Contaminated PPEUsed gowns, outer gloves, shoe covers, etc.Yellow Trace Chemotherapy Waste Bag/Bin
   Contaminated LabwareEmpty IV bags, tubing, plastic flasks, pipette tips, and absorbent pads used on the work surface.[2][6]Yellow Trace Chemotherapy Waste Bag/Bin

Experimental Protocols: Step-by-Step Disposal Plan

The following protocols provide detailed methodologies for the safe segregation and disposal of waste generated from experiments involving this compound.

Protocol 1: Workspace Preparation and PPE
  • Designate Area: Conduct all work with this compound in a designated area, preferably within a certified chemical fume hood or biological safety cabinet.

  • Cover Surface: Cover the work surface with a disposable, plastic-backed absorbent pad. This pad should be disposed of as trace cytotoxic waste after the procedure is complete.[2]

  • Don PPE: Before handling any materials, put on all required PPE in the correct order: gown, inner gloves, face/eye protection, and outer chemotherapy-rated gloves.

Protocol 2: Waste Segregation and Disposal
  • Segregate at Source: Have all necessary, clearly labeled waste containers available in the work area before beginning the experiment.[1] Dispose of each piece of waste into the correct container immediately after it is generated.

  • Bulk Liquid Waste Disposal:

    • Collect any waste solutions containing pourable amounts of this compound in a dedicated, sealable, and chemically compatible container.

    • Do not mix with other chemical waste streams.[3]

    • Label the container clearly with a hazardous waste tag according to your institution's EHS guidelines.

    • Store this container in the designated Black RCRA waste bin.

  • Trace Contaminated Sharps Disposal:

    • Dispose of all needles and syringes intact; do not recap, bend, or break them.[6]

    • Place all sharps that have come into contact with this compound directly into a designated puncture-proof cytotoxic sharps container.[5][7]

    • Note: If a syringe contains a bulk amount of the drug (>0.1 ml), it must be disposed of as hazardous chemical waste in the Black RCRA container, not a sharps container.[3]

  • Trace Contaminated Non-Sharp Solid Waste Disposal:

    • Place all disposable items with trace contamination, including empty vials, contaminated plasticware, absorbent pads, and used PPE, into a Yellow trace chemotherapy waste bag or container.[5]

  • Container Management:

    • Do not overfill any waste container. Containers should be sealed when they are three-quarters full.[1]

    • Ensure all container lids are securely fastened before removal from the work area.

Protocol 3: Final Decontamination and PPE Removal
  • Surface Decontamination: After all experimental work and waste disposal are complete, decontaminate the work area.

    • Step 1 (Clean): Using a low-lint wipe saturated with a detergent solution, wipe the entire surface in unidirectional strokes, from the cleanest area to the most contaminated. Dispose of the wipe in the Yellow trace waste bin.[1]

    • Step 2 (Rinse): Using a new wipe moistened with sterile water, rinse the surface with the same technique to remove detergent residue. Dispose of the wipe.[1]

    • Step 3 (Disinfect): With a final wipe moistened with 70% isopropyl alcohol, wipe the surface again and allow it to air dry completely. Dispose of the wipe.[1]

  • PPE Removal (Doffing):

    • Remove PPE carefully to avoid self-contamination.

    • Remove the outer pair of gloves and dispose of them in the Yellow trace waste bin.

    • Remove the gown and face shield, followed by the inner pair of gloves, disposing of each item in the Yellow trace waste bin.[1]

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Protocol 4: Waste Storage and Collection
  • Labeling and Sealing: Ensure all containers are properly sealed and labeled with the appropriate hazardous waste tags as required by your institution.

  • Storage: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) until pickup.

  • Pickup: Schedule a hazardous waste pickup with your institution's EHS department. Do not dispose of any cytotoxic waste in regular trash, biohazard boxes, or down the drain.[3][4]

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for segregating and disposing of laboratory waste generated during work with this compound.

Spp_DM1_Disposal_Workflow start Waste Generated from This compound Experiment decision1 Trace or Bulk Contamination? start->decision1 decision2 Sharp or Non-Sharp? decision1->decision2  Trace (<3% residue, 'empty' container) bulk_waste Black RCRA Bulk Waste Container decision1->bulk_waste Bulk (Unused drug, >3% residue, spill) trace_sharps Yellow Cytotoxic Sharps Container decision2->trace_sharps Sharp (Needles, Vials) trace_nonsharps Yellow Trace Chemo Waste Bin/Bag decision2->trace_nonsharps Non-Sharp (PPE, Labware) end_node Seal, Label & Schedule EHS Pickup bulk_waste->end_node trace_sharps->end_node trace_nonsharps->end_node

Caption: Workflow for the segregation and disposal of this compound cytotoxic laboratory waste.

References

Personal protective equipment for handling Spp-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Spp-DM1, a potent antibody-drug conjugate (ADC) agent-linker. Adherence to these guidelines is essential to ensure personnel safety and prevent environmental contamination. This compound consists of the potent microtubule-disrupting agent DM1 connected through the ADC linker SPP.[1][2][3] Due to the cytotoxic nature of DM1, this compound must be handled with extreme caution, following established protocols for cytotoxic compounds.[4][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to minimize exposure risk.[5][6] All PPE should be validated for use with cytotoxic drugs.[6]

PPE CategoryItemSpecifications and Use
Hand Protection Chemotherapy-rated nitrile glovesDouble gloving is recommended. Change gloves immediately if contaminated.[7]
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes of the compound solution.[7][8]
Body Protection Disposable, fluid-resistant lab coat or gownShould have a solid front, long sleeves, and tight-fitting cuffs.[7][8]
Respiratory Protection NIOSH-approved respiratorRequired when there is a risk of aerosol generation or when handling the powder form outside of a containment system.
Foot Protection Closed-toe shoesProtects feet from potential spills.[7]

Engineering Controls and Work Practices

To minimize inhalation and contact exposure, all handling of this compound should be performed within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C).[8][9]

Key Work Practices:

  • Restricted Access: Designate specific areas for handling and storing this compound.

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[5][9]

  • Aseptic Technique: Use proper aseptic techniques for the reconstitution and preparation of solutions to avoid contamination and exposure.[10][11]

  • Luer-Lock Fittings: Use syringes and fittings with Luer-lock connections for all liquid transfers to prevent leakage.[4]

  • Decontamination: All surfaces and equipment should be decontaminated after use. A solution of bleach or another approved deactivating agent is recommended.

Operational Plan: Step-by-Step Handling Procedures

The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.

Caption: this compound Handling Workflow.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
Eye Contact Immediately flush eyes with a large amount of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[8]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[8]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material and place it in a sealed container for cytotoxic waste disposal. Decontaminate the spill area thoroughly.[8][9]

Disposal Plan

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

Waste Segregation and Disposal Workflow:

G cluster_waste_generation Waste Generation cluster_waste_disposal Disposal waste_sharps Contaminated Sharps (needles, glassware) disposal_sharps Puncture-resistant, labeled sharps container waste_sharps->disposal_sharps waste_ppe Contaminated PPE (gloves, gown) disposal_solid Labeled cytotoxic waste bag/bin waste_ppe->disposal_solid waste_liquid Liquid Waste (unused solutions) disposal_liquid Labeled, sealed cytotoxic liquid waste container waste_liquid->disposal_liquid disposal_final Incineration by approved waste handler disposal_sharps->disposal_final disposal_solid->disposal_final disposal_liquid->disposal_final

Caption: this compound Waste Disposal Workflow.

Key Disposal Practices:

  • Sharps: All sharps must be placed in a designated, puncture-proof, and clearly labeled cytotoxic sharps container.

  • Solid Waste: Contaminated items such as gloves, gowns, and labware should be disposed of in clearly marked cytotoxic waste containers.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled container. Do not dispose of them down the drain.[8]

  • Final Disposal: All cytotoxic waste must be handled and incinerated by a licensed hazardous waste disposal service.

By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent cytotoxic agent this compound, ensuring a safe laboratory environment for all personnel.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.